Product packaging for 3-Oxopentanoate(Cat. No.:)

3-Oxopentanoate

Numéro de catalogue: B1256331
Poids moléculaire: 115.11 g/mol
Clé InChI: FHSUFDYFOHSYHI-UHFFFAOYSA-M
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Description

3-Oxopentanoate, also known as beta-ketopentanoate or methyl 3-oxovalerate, is a five-carbon beta-keto ester compound valued in organic synthesis and pharmaceutical research . It serves as a versatile building block and key intermediate for constructing more complex molecules, including heterocyclic compounds and natural products . Its structure allows it to participate in various reactions typical of beta-keto esters. Researchers utilize this compound in intramolecular Mannich reactions to form piperidine rings and in conjugate additions for stereoselective synthesis . It is also a starting material for the synthesis of anaplerotic compounds, which can refill the pool of TCA cycle intermediates . The compound is a colorless to light yellow liquid with a boiling point of approximately 95-97°C at 48 mmHg and a density of 1.030 g/mL . It is slightly soluble in water but miscible with most common organic solvents . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7O3- B1256331 3-Oxopentanoate

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C5H7O3-

Poids moléculaire

115.11 g/mol

Nom IUPAC

3-oxopentanoate

InChI

InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2-3H2,1H3,(H,7,8)/p-1

Clé InChI

FHSUFDYFOHSYHI-UHFFFAOYSA-M

SMILES

CCC(=O)CC(=O)[O-]

SMILES canonique

CCC(=O)CC(=O)[O-]

Synonymes

3-oxopentanoate

Origine du produit

United States

Foundational & Exploratory

3-Oxopentanoate as an Anaplerotic Substrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplerosis, the replenishment of citric acid cycle (TCA cycle) intermediates, is a critical process for maintaining cellular energy homeostasis and providing precursors for biosynthesis.[1] Deficiencies in anaplerotic pathways are implicated in a variety of metabolic diseases. 3-Oxopentanoate, a five-carbon ketone body, has emerged as a promising anaplerotic substrate. Unlike the more common four-carbon ketone bodies, its metabolism generates intermediates that can directly enter and replenish the TCA cycle, offering a potential therapeutic strategy for conditions characterized by a depleted TCA cycle intermediate pool. This technical guide provides an in-depth overview of the core principles of this compound anaplerosis, supported by quantitative data, detailed experimental protocols, and visualizations of the key metabolic pathways.

Metabolic Pathway of this compound

This compound is primarily derived from the hepatic metabolism of odd-chain fatty acids, such as heptanoate.[2] The triglyceride triheptanoin is a clinically utilized precursor to generate this compound.[3] Once produced, this compound can cross the blood-brain barrier and be taken up by peripheral tissues. Its catabolism leads to the production of two key molecules: acetyl-CoA and propionyl-CoA. While acetyl-CoA primarily serves as fuel for the TCA cycle, propionyl-CoA undergoes a series of enzymatic reactions to be converted into the anaplerotic TCA cycle intermediate, succinyl-CoA.

The conversion of propionyl-CoA to succinyl-CoA involves a three-step pathway:

  • Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form (S)-methylmalonyl-CoA. This reaction requires ATP and bicarbonate.[4][5]

  • Isomerization: (S)-methylmalonyl-CoA is then converted to its stereoisomer, (R)-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA racemase .[6]

  • Rearrangement: Finally, methylmalonyl-CoA mutase (MCM) , a vitamin B12-dependent enzyme, catalyzes the rearrangement of (R)-methylmalonyl-CoA to succinyl-CoA.[2][7][8]

Succinyl-CoA then directly enters the TCA cycle, increasing the pool of its intermediates and enhancing the cycle's capacity for both energy production and biosynthesis.[5]

Metabolism of this compound to Krebs Cycle Intermediates.

Quantitative Data on Anaplerotic Effects

Studies utilizing triheptanoin, a precursor of this compound, have provided quantitative evidence of its anaplerotic effects. These studies demonstrate a significant increase in TCA cycle intermediates in both animal models and human patients with fatty acid oxidation disorders.

ParameterAnimal Model/Patient GroupTreatmentObservationReference
Plasma Heptanoate Normal RatsIntravenous triheptanoinIncreased to 1.58 ± 0.11 mM[3]
Plasma Glucose Normal RatsIntravenous triheptanoinIncreased to 9.12 ± 0.089 mM[3]
Cardiac Succinate VLCAD-/- MiceTriheptanoin dietIncreased compared to MCT diet[9]
Cardiac Malate VLCAD-/- MiceTriheptanoin dietIncreased compared to MCT diet[9]
Hippocampal Citrate, GABA, Malate Pilocarpine-induced epileptic miceTriheptanoin dietRestoration of reduced levels[10]

Experimental Protocols

Quantification of TCA Cycle Intermediates by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of TCA cycle intermediates from biological samples.

a. Sample Preparation (Plasma/Serum):

  • To 10 µL of plasma or serum, add 80 µL of ice-cold 5% trichloroacetic acid and 10 µL of an internal standard solution (e.g., deuterated citric acid).[3]

  • Vortex for 30 seconds and incubate on ice for 5 minutes.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.[3]

b. Sample Preparation (Tissues):

  • Homogenize flash-frozen tissue in a cold extraction solvent (e.g., 80% methanol).

  • Centrifuge at high speed to pellet proteins and cellular debris.

  • Collect the supernatant containing the metabolites.

  • Dry the supernatant under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a reversed-phase column (e.g., C18) with a gradient elution using mobile phases such as 0.1% formic acid in water and acetonitrile.[11]

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification of TCA cycle intermediates.[3][11] Specific precursor-product ion transitions for each metabolite should be optimized.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample (Plasma, Tissue, Cells) Extraction Metabolite Extraction (e.g., Protein Precipitation, Solvent Extraction) Biological_Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (LC Separation) Supernatant_Collection->LC_Separation MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Workflow for TCA Cycle Intermediate Analysis by LC-MS/MS.

In Vivo Metabolic Flux Analysis using Stable Isotope Labeling

This protocol outlines a general approach to trace the metabolic fate of this compound and quantify its contribution to anaplerosis using stable isotope tracers.

a. Administration of Labeled Substrate:

  • Administer a stable isotope-labeled precursor of this compound, such as [U-¹³C₇]-heptanoate or triheptanoin synthesized with labeled heptanoate, to the animal model.

  • The administration route can be oral gavage, intravenous infusion, or dietary supplementation.

b. Sample Collection and Processing:

  • At various time points after tracer administration, collect blood and tissues of interest.

  • Immediately quench metabolic activity by flash-freezing tissues in liquid nitrogen.

  • Extract metabolites from the collected samples as described in the LC-MS/MS protocol.

c. Isotope Enrichment Analysis:

  • Analyze the metabolite extracts using LC-MS/MS or gas chromatography-mass spectrometry (GC-MS) to determine the mass isotopologue distribution (MID) of TCA cycle intermediates.[12]

  • The incorporation of ¹³C into these intermediates provides a direct measure of the flux from the labeled precursor.

d. Metabolic Flux Analysis (MFA):

  • Utilize computational models to fit the measured MIDs to a metabolic network model.

  • This analysis allows for the quantification of intracellular metabolic fluxes, including the rate of anaplerosis from this compound.[12][13]

MFA_Workflow Labeled_Substrate Administer ¹³C-labeled Precursor Sample_Collection Collect Samples (Blood, Tissues) Labeled_Substrate->Sample_Collection Metabolite_Extraction Extract Metabolites Sample_Collection->Metabolite_Extraction MID_Analysis Measure Mass Isotopologue Distributions (MID) Metabolite_Extraction->MID_Analysis Flux_Calculation Calculate Metabolic Fluxes using MFA MID_Analysis->Flux_Calculation

Workflow for In Vivo Metabolic Flux Analysis.

Conclusion

This compound serves as a potent anaplerotic substrate by providing propionyl-CoA, which is subsequently converted to the TCA cycle intermediate succinyl-CoA. This mechanism effectively replenishes the pool of TCA cycle intermediates, a therapeutic strategy with significant potential for managing metabolic diseases characterized by impaired energy metabolism. The quantitative data from studies using its precursor, triheptanoin, strongly support its anaplerotic role. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the metabolic effects of this compound and develop novel therapeutic interventions.

References

Enzymatic Synthesis of Ethyl 3-Oxopentanoate: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxopentanoate, a versatile β-keto ester, is a critical building block in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] Its unique chemical structure, featuring both a ketone and an ester functional group, allows for diverse reactivity in constructing complex molecular architectures.[3] This technical guide provides an in-depth exploration of the enzymatic synthesis of ethyl this compound, focusing on two primary biocatalytic approaches: lipase-catalyzed esterification/transesterification and thiolase-catalyzed condensation. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows are presented to facilitate its application in research and drug development.

Introduction

The synthesis of β-keto esters is a cornerstone of modern organic chemistry, with applications ranging from the production of flavors and fragrances to the synthesis of active pharmaceutical ingredients (APIs).[3][4] Ethyl this compound, in particular, serves as a key intermediate in the synthesis of various bioactive molecules.[1] Traditional chemical synthesis routes, such as the Claisen condensation, often require harsh reaction conditions and can generate significant waste.[5] Enzymatic synthesis offers a green and highly selective alternative, operating under mild conditions with high stereo- and regioselectivity.[6]

This guide focuses on two promising enzymatic strategies for the synthesis of ethyl this compound:

  • Lipase-Catalyzed Synthesis: Lipases, particularly Candida antarctica lipase B (CALB), are robust enzymes that can catalyze esterification and transesterification reactions with high efficiency and selectivity in both aqueous and non-aqueous environments.[7][8]

  • Thiolase-Catalyzed Synthesis: Thiolases, such as 3-ketoacyl-CoA thiolase, naturally catalyze the reversible Claisen condensation of acyl-CoA thioesters, a key reaction in fatty acid metabolism.[9][10] This catalytic activity can be harnessed for the synthesis of β-keto esters.

Enzymatic Synthesis Approaches

Lipase-Catalyzed Synthesis of Ethyl this compound

Candida antarctica lipase B (CALB) is a widely used and highly efficient biocatalyst for ester synthesis.[11] It can be employed in both free and immobilized forms, with immobilization often enhancing stability and reusability.[12][13] The synthesis of ethyl this compound can be achieved through either direct esterification of 3-oxopentanoic acid with ethanol or, more commonly, through transesterification of a suitable precursor like ethyl acetoacetate with an ethyl donor. A solvent-free system or a system with a non-polar organic solvent is typically preferred to shift the reaction equilibrium towards ester synthesis.[14][15]

The following table summarizes typical reaction parameters and outcomes for lipase-catalyzed synthesis of various ethyl esters, providing a basis for the synthesis of ethyl this compound.

EnzymeSubstratesSolventTemperature (°C)Substrate Ratio (Acid:Alcohol)Enzyme LoadingReaction Time (h)Conversion/Yield (%)Reference
Immobilized Thermomyces lanuginosus LipaseValeric Acid, EthanolHeptane30.51:1 (1000 mM each)18% (m/v)1.75~92[16]
Immobilized Candida antarctica Lipase B (Novozym 435)Camellia Oil Soapstocks, Diethyl CarbonateSolvent-free501:35% (w/w)2498.4[17]
Immobilized Candida antarctica Lipase B on Magnetic NanoparticlesButyric Acid, EthanolHeptane451:112.5 mg697.5[18]
Porcine Pancreatic LipaseAromatic Aldehydes, Ethyl AcetoacetateSolvent-freeOptimizedOptimizedOptimizedOptimized99.38[15]
Thiolase-Catalyzed Synthesis of Ethyl this compound

3-Ketoacyl-CoA thiolases are enzymes involved in the β-oxidation of fatty acids, where they catalyze the thiolytic cleavage of a 3-ketoacyl-CoA.[9] Importantly, this reaction is reversible and can be driven in the synthetic direction to form a new carbon-carbon bond via a Claisen condensation mechanism.[9][10] The synthesis of the CoA-thioester of this compound can be envisioned through the condensation of propionyl-CoA and acetyl-CoA. Subsequent transesterification to the ethyl ester would yield the final product. While this approach is mechanistically sound, its practical application for the synthesis of simple β-keto esters is less explored in the literature compared to lipase-catalyzed methods.

Experimental Protocols

Protocol for Lipase-Catalyzed Synthesis of Ethyl this compound

This protocol is based on established procedures for the synthesis of similar ethyl esters using immobilized Candida antarctica lipase B (e.g., Novozym 435).[16][18]

Materials:

  • Ethyl acetoacetate

  • Ethanol (anhydrous)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Heptane (anhydrous)

  • Molecular sieves (3Å, activated)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating

  • Reaction vessel (e.g., round-bottom flask) with a condenser

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add ethyl acetoacetate (e.g., 10 mmol) and ethanol (e.g., 30 mmol, 3 equivalents).

  • Solvent and Drying: Add 50 mL of anhydrous heptane and activated molecular sieves (approx. 1 g per 10 mL of solvent) to the reaction mixture to remove any water present and formed during the reaction.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., 10% w/w of the limiting substrate).

  • Reaction: Stir the reaction mixture at a constant temperature (e.g., 45-50°C) for 24-48 hours. Monitor the reaction progress by TLC or GC analysis.

  • Enzyme Removal: After the reaction is complete, filter off the immobilized enzyme and the molecular sieves. The enzyme can be washed with fresh solvent and stored for reuse.

  • Work-up: Transfer the filtrate to a separatory funnel and wash with 5% sodium bicarbonate solution (2 x 20 mL) to remove any unreacted acidic starting material, followed by a wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure ethyl this compound.

Theoretical Protocol for Thiolase-Catalyzed Synthesis of 3-Oxopentanoyl-CoA

This is a theoretical protocol based on the known reverse reaction of 3-ketoacyl-CoA thiolase.

Materials:

  • Propionyl-CoA

  • Acetyl-CoA

  • Purified 3-ketoacyl-CoA thiolase

  • Tris-HCl buffer (pH 8.0)

  • Magnesium chloride

  • Dithiothreitol (DTT)

  • Reaction vessel (e.g., microcentrifuge tube or small vial)

  • Incubator/water bath

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer (e.g., 100 mM, pH 8.0), MgCl₂ (e.g., 10 mM), and DTT (e.g., 1 mM).

  • Substrate Addition: Add propionyl-CoA (e.g., 1 mM) and acetyl-CoA (e.g., 1 mM) to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding a suitable amount of purified 3-ketoacyl-CoA thiolase.

  • Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Reaction Monitoring: Monitor the formation of 3-oxopentanoyl-CoA using HPLC or LC-MS.

  • Quenching and Analysis: Stop the reaction by adding an acid (e.g., perchloric acid) and analyze the products.

Note: For the synthesis of ethyl this compound, the resulting 3-oxopentanoyl-CoA would need to be converted to the ethyl ester, for example, through a subsequent lipase-catalyzed transesterification in the presence of ethanol.

Visualizations

Signaling and Metabolic Pathways

Metabolic_Pathway PropionylCoA Propionyl-CoA Thiolase 3-Ketoacyl-CoA Thiolase PropionylCoA->Thiolase AcetylCoA Acetyl-CoA AcetylCoA->Thiolase OxopentanoylCoA 3-Oxopentanoyl-CoA Thiolase->OxopentanoylCoA CoA CoA Thiolase->CoA

Caption: Thiolase-catalyzed condensation of Propionyl-CoA and Acetyl-CoA.

Experimental Workflows

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification Start Combine Substrates, Solvent, and Enzyme Reaction Incubate with Stirring at Controlled Temperature Start->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Filtration Filter to Remove Immobilized Enzyme Monitoring->Filtration Workup Aqueous Work-up (Wash with NaHCO3, Brine) Filtration->Workup Drying Dry Organic Layer (MgSO4) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration FinalPurification Vacuum Distillation or Column Chromatography Concentration->FinalPurification FinalProduct FinalProduct FinalPurification->FinalProduct Pure Ethyl this compound

Caption: General workflow for lipase-catalyzed synthesis and purification.

Logical Relationships

Lipase_Mechanism Enzyme {Lipase (CALB)|+ Ser-His-Asp Catalytic Triad} AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme Acylation Substrate1 Ethyl Acetoacetate Substrate1->AcylEnzyme Substrate2 Ethanol Substrate2->AcylEnzyme AcylEnzyme->Enzyme Deacylation Product Ethyl this compound AcylEnzyme->Product Byproduct {Ethanol} AcylEnzyme->Byproduct

Caption: Simplified mechanism of lipase-catalyzed transesterification.

Conclusion

The enzymatic synthesis of ethyl this compound presents a compelling alternative to traditional chemical methods, offering high selectivity, mild reaction conditions, and a reduced environmental footprint. Lipase-catalyzed transesterification, in particular, is a well-established and highly efficient method for which practical experimental protocols can be readily developed. While the use of thiolases for this specific synthesis is less documented in terms of practical application, the underlying biochemical principle of reverse Claisen condensation holds promise for future development. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to produce ethyl this compound for their specific research needs, thereby accelerating innovation in pharmaceutical synthesis and other areas of chemical research.

References

The Formation of 3-Oxopentanoate from Odd-Chain Fatty Acids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 14, 2025

Abstract

The metabolism of odd-chain fatty acids (OCFAs) presents a unique biochemical pathway that culminates in the production of anaplerotic molecules, most notably the 5-carbon ketone body, 3-oxopentanoate (also known as beta-ketopentanoate). This guide provides a comprehensive technical overview of the formation of this compound from OCFAs, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the core metabolic pathways, the enzymology of key reactions, quantitative data, detailed experimental protocols, and the therapeutic implications of this metabolic route, particularly in the context of inherited metabolic disorders.

Introduction

While the metabolism of even-chain fatty acids is well-characterized, the catabolism of odd-chain fatty acids, though less common, holds significant physiological importance. OCFAs are found in the diet, particularly from dairy and ruminant fats, and can also be synthesized endogenously.[1][2] Their breakdown largely follows the canonical beta-oxidation spiral, yielding successive units of acetyl-CoA. However, the final round of beta-oxidation of an OCFA results in the formation of a three-carbon unit, propionyl-CoA, in addition to acetyl-CoA.[3][4] This propionyl-CoA is a key precursor for the synthesis of this compound, a molecule with significant anaplerotic potential, capable of replenishing intermediates of the tricarboxylic acid (TCA) cycle.[5][6] This property makes the OCFA metabolic pathway a target of interest for therapeutic interventions in various metabolic and neurodegenerative diseases.[5][7]

The Core Metabolic Pathway: From Odd-Chain Fatty Acids to Succinyl-CoA

The journey from an odd-chain fatty acid to a TCA cycle intermediate involves a series of enzymatic reactions primarily occurring within the mitochondria.

Beta-Oxidation of Odd-Chain Fatty Acids

Odd-chain fatty acids undergo beta-oxidation in a manner analogous to their even-chain counterparts, with each cycle shortening the fatty acyl-CoA chain by two carbons and producing one molecule of acetyl-CoA, one FADH₂, and one NADH. The final thiolytic cleavage of a five-carbon fatty acyl-CoA chain yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[3]

The Propionyl-CoA to Succinyl-CoA Conversion Pathway

Propionyl-CoA cannot be directly utilized in the TCA cycle. Instead, it is converted to the TCA cycle intermediate succinyl-CoA through a three-step enzymatic process:

  • Carboxylation of Propionyl-CoA: The first committed step is the ATP-dependent carboxylation of propionyl-CoA to D-methylmalonyl-CoA. This reaction is catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) .[2][8]

  • Epimerization of D-methylmalonyl-CoA: D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase (MCE) .[9]

  • Isomerization of L-methylmalonyl-CoA: The final step is the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a reaction catalyzed by the vitamin B₁₂ (adenosylcobalamin)-dependent enzyme methylmalonyl-CoA mutase (MCM) .[9][10][11]

Succinyl-CoA can then enter the TCA cycle, contributing to cellular energy production and serving as a precursor for gluconeogenesis.[12]

OCFA_Metabolism OCFA Odd-Chain Fatty Acid PropionylCoA Propionyl-CoA OCFA->PropionylCoA Beta-Oxidation AcetylCoA Acetyl-CoA OCFA->AcetylCoA Beta-Oxidation DMethylmalonylCoA D-Methylmalonyl-CoA PropionylCoA->DMethylmalonylCoA Propionyl-CoA Carboxylase (PCC) (Biotin, ATP) LMethylmalonylCoA L-Methylmalonyl-CoA DMethylmalonylCoA->LMethylmalonylCoA Methylmalonyl-CoA Epimerase (MCE) SuccinylCoA Succinyl-CoA LMethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase (MCM) (Vitamin B12) TCACycle TCA Cycle SuccinylCoA->TCACycle

Figure 1. Overview of Odd-Chain Fatty Acid Catabolism.

Formation of this compound

This compound is a 5-carbon ketone body produced primarily in the liver from odd-chain fatty acids.[13][14] Its synthesis is thought to occur via the condensation of propionyl-CoA and acetyl-CoA, a reaction that is essentially the reverse of the final step of beta-oxidation of a five-carbon acyl-CoA. This reaction is likely catalyzed by a mitochondrial beta-ketothiolase . While several thiolases exist, the specific isozyme responsible for the efficient synthesis of 3-oxopentanoyl-CoA has not been definitively established. The resulting 3-oxopentanoyl-CoA can then be hydrolyzed to this compound.

Three_Oxopentanoate_Formation PropionylCoA Propionyl-CoA ThreeOxopentanoylCoA 3-Oxopentanoyl-CoA PropionylCoA->ThreeOxopentanoylCoA AcetylCoA Acetyl-CoA AcetylCoA->ThreeOxopentanoylCoA Beta-Ketothiolase (Reversal of Thiolysis) ThreeOxopentanoate This compound (5-Carbon Ketone Body) ThreeOxopentanoylCoA->ThreeOxopentanoate Hydrolysis

Figure 2. Proposed Pathway for this compound Formation.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for the key human enzymes involved in the conversion of propionyl-CoA to succinyl-CoA. It is important to note that kinetic parameters can vary depending on the experimental conditions.

EnzymeSubstrateKm (mM)VmaxSource
Propionyl-CoA Carboxylase (PCC) Propionyl-CoA0.29-[2]
Bicarbonate3.0-[2]
ATP0.08-[11]
Methylmalonyl-CoA Mutase (MCM) Adenosylcobalamin (AdoCbl)Increased 40- to 900-fold in mutant forms0.2% to nearly 100% of wild-type in mutant forms[15]
L-Methylmalonyl-CoANormal in mut- phenotype-[15]
Physiological Concentrations of this compound

The quantification of this compound in biological fluids is crucial for clinical diagnostics and research. The following table provides the validated range for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its determination in human plasma.

AnalyteMatrixValidated Range (µg/mL)Source
3-Oxopentanoic acid Human Plasma0.156–10[16][17]
3-Hydroxypentanoic acid Human Plasma0.078–5[16][17]

Experimental Protocols

Assay of Propionyl-CoA Carboxylase (PCC) Activity

Method: High-Performance Liquid Chromatography (HPLC)-based measurement of methylmalonyl-CoA production.[18][19]

Principle: PCC activity is determined by quantifying the amount of methylmalonyl-CoA (MM-CoA) produced from the substrate propionyl-CoA.

Procedure:

  • Sample Preparation: Phytohemagglutinin (PHA)-stimulated lymphocytes are isolated from whole blood.[18]

  • Enzyme Reaction: The cell lysate is incubated with a reaction mixture containing propionyl-CoA, ATP, and bicarbonate.

  • Reaction Termination and Extraction: The reaction is stopped, and the acyl-CoAs are extracted.

  • HPLC Analysis: The amount of MM-CoA produced is quantified by reverse-phase HPLC with UV detection.[18]

PCC_Assay_Workflow Start Start: Whole Blood Sample LymphoIsolation Isolate Lymphocytes Start->LymphoIsolation PHA_Stim Stimulate with PHA LymphoIsolation->PHA_Stim CellLysis Cell Lysis PHA_Stim->CellLysis EnzymeReaction Incubate with Propionyl-CoA, ATP, and Bicarbonate CellLysis->EnzymeReaction ReactionStop Stop Reaction and Extract Acyl-CoAs EnzymeReaction->ReactionStop HPLC Quantify Methylmalonyl-CoA by HPLC ReactionStop->HPLC End End: PCC Activity Determined HPLC->End

Figure 3. Workflow for PCC Activity Assay.
Assay of Methylmalonyl-CoA Mutase (MCM) Activity

Method: Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)-based determination of succinyl-CoA.[20][21]

Principle: MCM activity is determined by measuring the amount of succinyl-CoA formed from the substrate methylmalonyl-CoA.

Procedure:

  • Sample Preparation: Peripheral lymphocytes are isolated and homogenized.

  • Enzyme Reaction: The cell extract is incubated with methylmalonyl-CoA and adenosylcobalamin.

  • Reaction Termination and Extraction: The reaction is quenched, and the acyl-CoAs are extracted.

  • UPLC-MS/MS Analysis: Succinyl-CoA is separated from methylmalonyl-CoA by UPLC and quantified by tandem mass spectrometry.[20][21]

Quantification of this compound in Biological Fluids

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17]

Principle: Stable isotope-labeled internal standards are used for the accurate quantification of this compound in plasma or urine.

Procedure:

  • Sample Preparation: Plasma samples are subjected to protein precipitation with methanol containing an internal standard.[16]

  • Chromatographic Separation: The extracted analytes are separated on a C18 reverse-phase column using a gradient elution.[16][17]

  • Mass Spectrometric Detection: The analytes are detected and quantified using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[16]

Relevance to Drug Development

The metabolic pathway of odd-chain fatty acids is a significant target for drug development, particularly for anaplerotic therapies aimed at correcting energy deficits in various diseases.

Triheptanoin: A Pro-Drug for this compound

Triheptanoin is a synthetic triglyceride composed of three seven-carbon (heptanoate) fatty acids.[7][20][22] Upon ingestion, it is hydrolyzed to heptanoate, which is then metabolized to propionyl-CoA and acetyl-CoA. These precursors can then form this compound and also replenish TCA cycle intermediates via the conversion of propionyl-CoA to succinyl-CoA.[22][23] This anaplerotic effect is the primary mechanism of action of triheptanoin.

Clinical Applications

Triheptanoin has been investigated and approved for the treatment of long-chain fatty acid oxidation disorders (LC-FAODs).[7][24] In these disorders, the body's ability to utilize long-chain fatty acids for energy is impaired. Triheptanoin provides an alternative energy source that bypasses the metabolic block and replenishes TCA cycle intermediates, thereby improving clinical outcomes.[7][23] Clinical trials have demonstrated that triheptanoin can reduce the frequency of major clinical events in patients with LC-FAODs.[7][24]

The anaplerotic properties of triheptanoin are also being explored for other conditions characterized by energy deficits, such as glucose transporter type 1 deficiency syndrome (GLUT1-DS) and other neurodegenerative diseases.[5][25]

Triheptanoin_MOA Triheptanoin Triheptanoin (C7 Triglyceride) Heptanoate Heptanoate (C7) Triheptanoin->Heptanoate Hydrolysis PropionylCoA Propionyl-CoA Heptanoate->PropionylCoA Beta-Oxidation AcetylCoA Acetyl-CoA Heptanoate->AcetylCoA Beta-Oxidation ThreeOxopentanoate This compound PropionylCoA->ThreeOxopentanoate SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA PCC, MCE, MCM AcetylCoA->ThreeOxopentanoate TCACycle TCA Cycle SuccinylCoA->TCACycle Anaplerosis Energy Energy Production (ATP) TCACycle->Energy

Figure 4. Mechanism of Action of Triheptanoin.

Conclusion

The formation of this compound from odd-chain fatty acids represents a critical metabolic pathway with significant implications for cellular energy homeostasis. The anaplerotic nature of its precursors makes this pathway a compelling target for therapeutic intervention in a range of metabolic disorders. This technical guide has provided a detailed overview of the core biochemistry, quantitative aspects, and experimental methodologies related to this compound formation, with the aim of facilitating further research and drug development in this promising area. A deeper understanding of the regulation of this pathway and the specific roles of the enzymes involved will be crucial for the development of novel and effective therapies.

References

An In-depth Technical Guide to the Chemical Properties and Stability of 3-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanoate, also known as β-ketopentanoate, is a five-carbon ketone body that plays a crucial role in cellular metabolism.[1][2][3] Unlike the more common four-carbon ketone bodies, this compound is anaplerotic, meaning it can replenish intermediates in the tricarboxylic acid (TCA) cycle.[1][2][3] This property has generated significant interest in its therapeutic potential, particularly in the context of metabolic disorders. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, intended to be a valuable resource for researchers and professionals in drug development.

Chemical Properties of this compound and its Esters

This compound and its corresponding esters are key intermediates in various synthetic and biological processes. The properties of the free acid, as well as its common methyl and ethyl esters, are summarized below.

Property3-Oxopentanoic AcidMethyl this compoundEthyl this compound
Synonyms β-Ketopentanoic acid, 3-Ketovaleric acidMethyl 3-oxovalerateEthyl propionylacetate
Molecular Formula C₅H₈O₃C₆H₁₀O₃C₇H₁₂O₃
Molecular Weight 116.11 g/mol [4]130.14 g/mol 144.17 g/mol
CAS Number 10191-25-0[4]30414-53-04949-44-4
Appearance White to pale beige solidColorless to light yellow liquidColorless liquid
Melting Point 65-66 °C (decomposes)-35 °C-98 °C
Boiling Point 238.6 ± 23.0 °C (Predicted)73-74 °C @ 5 mmHg83-84 °C @ 12 mmHg
Density 1.129 ± 0.06 g/cm³ (Predicted)1.037 g/mL at 25°C1.012 g/mL at 25 °C
pKa 3.51 ± 0.32 (Predicted)Not Applicable10.58 ± 0.46 (Predicted)
Solubility Soluble in chloroform, DMSO, and methanol (slightly)Soluble in organic solventsMiscible with glacial acetic acid

Stability and Degradation Profile

A critical aspect of this compound for research and pharmaceutical applications is its inherent instability. As a β-keto acid, it is prone to decarboxylation, a reaction that is influenced by temperature and pH.

Decarboxylation

The primary degradation pathway for this compound is decarboxylation, where it loses a molecule of carbon dioxide to form 2-butanone. This reaction is characteristic of β-keto acids and can occur spontaneously, particularly upon heating.[5] The rate of decarboxylation is pH-dependent.[6][7]

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists in equilibrium between its keto and enol tautomers. This equilibrium can be influenced by the solvent and temperature and can be studied using techniques like NMR spectroscopy.[2][8][9] The enol form is stabilized by intramolecular hydrogen bonding.

Figure 1: Keto-enol tautomerism of this compound.

Metabolic Significance and Anaplerotic Role

This compound is a key metabolite derived from the breakdown of odd-chain fatty acids, such as those from the clinically used triglyceride, triheptanoin.[1][2][3] Its metabolic fate is of significant interest due to its anaplerotic properties.

Metabolism of Triheptanoin to this compound

Triheptanoin is hydrolyzed to heptanoate, which then undergoes β-oxidation. Unlike even-chain fatty acids which only yield acetyl-CoA, the β-oxidation of heptanoate produces both acetyl-CoA and propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, a TCA cycle intermediate. Heptanoate can also be metabolized in the liver to the five-carbon ketone bodies, 3-hydroxypentanoate and this compound.[10]

Triheptanoin_Metabolism Triheptanoin Triheptanoin Heptanoate Heptanoate Triheptanoin->Heptanoate Hydrolysis beta_Oxidation β-Oxidation Heptanoate->beta_Oxidation Ketogenesis Ketogenesis (Liver) Heptanoate->Ketogenesis Propionyl_CoA Propionyl-CoA beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA beta_Oxidation->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle Oxopentanoate This compound Ketogenesis->Oxopentanoate Hydroxypentanoate 3-Hydroxypentanoate Ketogenesis->Hydroxypentanoate Brain Brain & Other Tissues Oxopentanoate->Brain Hydroxypentanoate->Brain

Figure 2: Metabolic pathway of Triheptanoin.
Anaplerotic Function

The generation of succinyl-CoA from the metabolism of this compound precursors replenishes the pool of TCA cycle intermediates, a process known as anaplerosis.[10][11][12][13][14] This is in contrast to the metabolism of even-chain fatty acids, which primarily produce acetyl-CoA and do not contribute to the net increase of TCA cycle intermediates. This anaplerotic effect is particularly important in tissues with high energy demands, such as the brain.[15][16]

Experimental Protocols

Synthesis of 3-Oxopentanoic Acid

A common laboratory-scale synthesis of 3-Oxopentanoic acid involves the hydrolysis of its corresponding ester, such as ethyl this compound (ethyl propionylacetate).[17]

Protocol for Hydrolysis of Ethyl this compound:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl this compound in an excess of aqueous sodium hydroxide solution (e.g., 1 M NaOH).

  • Hydrolysis: Heat the mixture to reflux and maintain for 1-2 hours to ensure complete saponification of the ester.

  • Work-up: After cooling to room temperature, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of approximately 2. This will protonate the carboxylate to form the free carboxylic acid.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent such as diethyl ether or ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield crude 3-Oxopentanoic acid.

  • Purification: The crude product can be further purified by recrystallization or chromatography if necessary.

Analysis of this compound by HPLC

High-performance liquid chromatography (HPLC) is a suitable method for the quantification of this compound. Due to the lack of a strong chromophore, derivatization is often employed to enhance detection by UV-Vis spectrophotometry.[1][18] Alternatively, mass spectrometry can be used for detection. A stability-indicating HPLC method can be developed to monitor the degradation of this compound over time.[19][20][21]

General HPLC Method Outline:

  • Column: A reversed-phase C18 column is typically used.[22]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detection:

    • UV-Vis: After pre-column derivatization with a UV-active agent.

    • Mass Spectrometry (LC-MS): For direct and sensitive detection without derivatization.[22]

  • Sample Preparation: Biological samples may require protein precipitation followed by extraction.[22]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Precipitation->Extraction Derivatization Derivatization (optional) Extraction->Derivatization HPLC HPLC System (Pump, Injector, Column) Derivatization->HPLC Detection Detection (UV-Vis or MS) HPLC->Detection Data Data Acquisition & Processing Detection->Data

Figure 3: General workflow for HPLC analysis.
Analysis of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound. Due to its low volatility and polar nature, derivatization is required to convert it into a more volatile and thermally stable compound.[23][24][25]

General GC-MS Derivatization and Analysis Protocol:

  • Derivatization: A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the carboxylic acid and hydroxyl groups (of the enol form) into their trimethylsilyl (TMS) ethers/esters.[24]

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column is typically used.

    • Temperature Program: A temperature gradient is employed to separate the analytes.

  • MS Detection: The mass spectrometer is used to identify and quantify the derivatized this compound based on its mass spectrum.

Conclusion

This compound is a metabolically significant molecule with unique anaplerotic properties that make it a compound of interest for therapeutic applications. Understanding its chemical properties, particularly its inherent instability and the factors that influence its degradation, is crucial for its successful application in research and drug development. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and analysis of this important ketone body. Further research into its quantitative stability under various physiological conditions will be essential for the development of stable formulations and for accurately interpreting its metabolic effects.

References

The Biological Significance of 3-Oxopentanoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Anaplerotic Ketone Body in Health and Disease

Abstract

3-Oxopentanoate, also known as beta-ketopentanoate, is a five-carbon ketone body that plays a crucial role in cellular metabolism, particularly in the central nervous system. Generated from the hepatic oxidation of odd-chain fatty acids, this compound serves as an alternative energy substrate and, importantly, exhibits anaplerotic properties by replenishing tricarboxylic acid (TCA) cycle intermediates. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its metabolic pathways, physiological concentrations, and the enzymes involved in its turnover. We present detailed experimental protocols for the quantification of this compound in biological matrices and explore its emerging role in various pathological conditions, including neurological and metabolic disorders. Furthermore, this guide visualizes key metabolic and experimental workflows to facilitate a deeper understanding of the multifaceted role of this intriguing molecule.

Introduction

Ketone bodies are essential alternative energy sources for extrahepatic tissues, particularly the brain, during periods of glucose limitation such as fasting or prolonged exercise. While the four-carbon ketone bodies, acetoacetate and β-hydroxybutyrate, are well-characterized, the five-carbon ketone body, this compound, has garnered increasing interest for its unique metabolic properties.[1]

Derived from the metabolism of odd-chain fatty acids, this compound not only provides energy in the form of acetyl-CoA but also contributes to the anaplerotic replenishment of the TCA cycle through the generation of propionyl-CoA.[1] This anaplerotic potential is of significant interest in conditions characterized by a compromised TCA cycle, such as certain inborn errors of metabolism and neurodegenerative diseases.[2][3] The triglyceride triheptanoin is a clinical source for the production of this compound.[1]

This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth analysis of the current understanding of this compound's biological significance.

Metabolism of this compound

The metabolism of this compound is intrinsically linked to the catabolism of odd-chain fatty acids and the central energy-producing pathways of the cell.

Synthesis

This compound is primarily synthesized in the liver from the β-oxidation of odd-chain fatty acids. The final round of β-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, a key intermediate of the TCA cycle. However, under conditions of high fat metabolism and ketogenic stress, propionyl-CoA can also be used in the liver for the synthesis of the five-carbon ketone body, this compound.

Catabolism and Anaplerotic Function

In extrahepatic tissues, particularly the brain, this compound is taken up and activated to its CoA ester, 3-oxopentanoyl-CoA. This reaction is catalyzed by the mitochondrial enzyme succinyl-CoA:3-ketoacid-CoA transferase (SCOT), also known as 3-oxoacid CoA-transferase (EC 2.8.3.5).[4][5][6] This enzyme transfers a CoA moiety from succinyl-CoA to this compound.[4][5][6]

3-oxopentanoyl-CoA is then cleaved by mitochondrial acetoacetyl-CoA thiolase into acetyl-CoA and propionyl-CoA. Acetyl-CoA enters the TCA cycle for energy production, while propionyl-CoA is converted to succinyl-CoA, thus replenishing the pool of TCA cycle intermediates – a process known as anaplerosis.[7][8][9]

metabolic_pathway Metabolism of this compound cluster_liver Liver cluster_brain Brain/Extrahepatic Tissues OCFA Odd-Chain Fatty Acids PropionylCoA Propionyl-CoA OCFA->PropionylCoA β-oxidation AcetylCoA_synth Acetyl-CoA OCFA->AcetylCoA_synth β-oxidation Oxopentanoate This compound PropionylCoA->Oxopentanoate Ketogenesis OxopentanoylCoA 3-Oxopentanoyl-CoA Oxopentanoate->OxopentanoylCoA SCOT (EC 2.8.3.5) SuccinylCoA_donor Succinyl-CoA Succinate Succinate SuccinylCoA_donor->Succinate AcetylCoA_catab Acetyl-CoA OxopentanoylCoA->AcetylCoA_catab Thiolase PropionylCoA_catab Propionyl-CoA OxopentanoylCoA->PropionylCoA_catab Thiolase TCACycle TCA Cycle AcetylCoA_catab->TCACycle Energy SuccinylCoA_anap Succinyl-CoA (Anaplerosis) PropionylCoA_catab->SuccinylCoA_anap SuccinylCoA_anap->TCACycle Liver Liver Brain Brain/Extrahepatic Tissues

Metabolism of this compound

Quantitative Data

The concentration of this compound in biological fluids is generally low under normal physiological conditions but can be elevated in specific metabolic states or disease.

Biological MatrixConditionConcentrationSpeciesReference
Cerebrospinal FluidNormal1.7 ± 1.7 µMHuman[10]
PlasmaAfter infusion to meet 75% of caloric needs1.3 mM (total of beta-ketopentanoate and R-beta-hydroxypentanoate)Dog[11]
PlasmaGlucose Transporter Type 1 Deficiency Syndrome (treated with triheptanoin)Validated range: 0.156-10 µg/mL (1.34 - 86.1 µM)Human[12]
SerumNormal (total ketones)< 0.6 mmol/LHuman[6]
SerumNutritional Ketosis0.5 - 3.0 mmol/LHuman
SerumDiabetic Ketoacidosis> 20 mmol/LHuman[2]

Experimental Protocols

The accurate quantification of this compound in biological samples is crucial for research and clinical applications. Due to its chemical properties, derivatization is often required for robust analysis by gas chromatography-mass spectrometry (GC-MS) or to enhance sensitivity in high-performance liquid chromatography (HPLC).

Sample Preparation: Liquid-Liquid Extraction

A general protocol for the extraction of short-chain keto acids from plasma or serum is as follows:

  • Acidification: Acidify the sample (e.g., 100 µL of plasma) with a strong acid (e.g., HCl) to protonate the carboxylic acid group.

  • Extraction: Add an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) to the acidified sample.

  • Vortexing and Centrifugation: Vortex the mixture vigorously to ensure efficient partitioning of the analyte into the organic phase. Centrifuge to separate the aqueous and organic layers.

  • Collection: Carefully collect the organic supernatant containing the this compound.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.

GC-MS Analysis with Derivatization

GC-MS offers high sensitivity and selectivity for the analysis of this compound, especially after derivatization to increase its volatility.

Derivatization (Silylation):

  • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine).

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 60 minutes) to allow for complete derivatization.

  • The derivatized sample is then ready for injection into the GC-MS system.

GC-MS Conditions (Example):

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 300°C) to elute the derivatized analyte.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the detection of the derivatized this compound.

HPLC-UV/MS Analysis

HPLC can also be used for the quantification of this compound. While direct UV detection is possible, sensitivity is limited. Pre-column derivatization or coupling to a mass spectrometer (LC-MS/MS) is recommended for lower concentrations. A validated LC-MS/MS method has been published for the quantification of this compound in human plasma.[12]

LC-MS/MS Conditions (Example based on published method): [12]

  • Sample Preparation: Protein precipitation of plasma samples with methanol containing 0.2% formic acid.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., Phenomenex Luna C18).[12]

    • Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.[12]

    • Flow Rate: 0.3 mL/min.[12]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound and an internal standard.

experimental_workflow Analytical Workflow for this compound Quantification Sample Biological Sample (Plasma, CSF, Tissue Homogenate) Extraction Liquid-Liquid Extraction or Protein Precipitation Sample->Extraction Derivatization Derivatization (e.g., Silylation for GC-MS) Extraction->Derivatization HPLCMS HPLC-MS/MS Analysis Extraction->HPLCMS Direct Analysis GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis and Quantification GCMS->Data HPLCMS->Data

Analytical Workflow for this compound

Biological Significance in Disease

The unique anaplerotic property of this compound makes it a molecule of significant interest in various disease states, particularly those involving energy deficits in the brain.

Neurological Disorders

The brain's high metabolic rate and reliance on glucose make it vulnerable to energy deficits. By providing an alternative fuel source and replenishing TCA cycle intermediates, this compound may offer neuroprotective effects.

  • Epilepsy: Some forms of epilepsy are associated with impaired brain energy metabolism. The therapeutic use of triheptanoin, which increases the production of this compound, has shown promise in reducing seizure frequency in certain patient populations, such as those with glucose transporter type 1 (GLUT1) deficiency syndrome.[2][3]

  • Alzheimer's Disease: A hallmark of Alzheimer's disease is regional brain glucose hypometabolism. Ketone bodies, including by inference this compound, can bypass the defects in glucose metabolism and provide an alternative energy source for neurons.[13] Studies have shown that a ketogenic diet can reduce amyloid-beta levels in a mouse model of Alzheimer's disease.[4][14]

  • Other Neurodegenerative Diseases: The potential of this compound to support neuronal energy metabolism suggests a therapeutic role in other neurodegenerative conditions where mitochondrial dysfunction and impaired energy production are implicated.[2]

Inborn Errors of Metabolism

In several inborn errors of metabolism, the TCA cycle is impaired due to genetic defects in specific enzymes. The anaplerotic potential of this compound, delivered via triheptanoin, has been explored as a therapeutic strategy to bypass these metabolic blocks and improve cellular energetics.

Signaling Pathways

While the primary role of this compound is considered metabolic, emerging evidence suggests that ketone bodies can also act as signaling molecules, influencing gene expression and cellular processes. The direct signaling roles of this compound are an active area of investigation.

One key area of interest is the interplay between this compound metabolism and neurotransmitter synthesis. As an anaplerotic substrate, this compound can increase the pool of TCA cycle intermediates, including α-ketoglutarate, which is a direct precursor for the neurotransmitter glutamate.[15][16][17] This connection suggests that this compound could modulate the glutamate-glutamine cycle between astrocytes and neurons, a fundamental process for normal brain function.

signaling_pathway Potential Signaling Role of this compound Oxopentanoate This compound Anaplerosis Anaplerosis Oxopentanoate->Anaplerosis TCACycle TCA Cycle Intermediates (e.g., α-ketoglutarate) Anaplerosis->TCACycle Glutamate Glutamate Synthesis TCACycle->Glutamate Neurotransmission Modulation of Neurotransmission Glutamate->Neurotransmission

Potential Signaling Role of this compound

Conclusion and Future Directions

This compound is a metabolically significant molecule with a unique anaplerotic role that distinguishes it from the more abundant four-carbon ketone bodies. Its ability to serve as both an energy substrate and a source for replenishing TCA cycle intermediates makes it a promising therapeutic target for a range of neurological and metabolic disorders characterized by energy deficits.

Future research should focus on several key areas:

  • Elucidating Direct Signaling Roles: Investigating whether this compound directly interacts with cellular receptors or modifies protein function to act as a signaling molecule.

  • Pharmacokinetic and Pharmacodynamic Studies: Conducting detailed studies to understand the absorption, distribution, metabolism, and excretion of this compound and its precursors to optimize therapeutic strategies.

  • Clinical Trials: Expanding clinical trials to evaluate the efficacy of triheptanoin and other strategies to increase this compound levels in a broader range of diseases.

  • Development of Novel Therapeutics: Designing and synthesizing novel compounds that can mimic or enhance the beneficial effects of this compound.

A deeper understanding of the biological significance of this compound will undoubtedly open new avenues for the development of innovative therapies for a variety of challenging diseases.

References

The Unfolding Story of a 5-Carbon Ketone Body: A Technical Guide to the Discovery and History of 3-Oxopentanoate Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanoate, also known as β-ketopentanoate, is a 5-carbon ketone body that has emerged from relative obscurity to become a molecule of significant interest in the fields of metabolism, neuroscience, and clinical diagnostics. Unlike the more extensively studied 4-carbon ketone bodies, acetoacetate and β-hydroxybutyrate, this compound possesses a unique anaplerotic property, meaning it can replenish intermediates of the tricarboxylic acid (TCA) cycle. This distinct metabolic fate has positioned it as a potential therapeutic agent and a key biomarker in various physiological and pathological states. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailing its synthesis, metabolic significance, and the evolution of analytical techniques for its detection and quantification.

I. The Chemical Genesis: Early Synthesis of this compound

The history of this compound is intrinsically linked to the development of fundamental organic reactions. While a singular "discovery" of this compound is not clearly documented, its synthesis is rooted in the principles of the Claisen condensation, a carbon-carbon bond-forming reaction discovered by Rainer Ludwig Claisen in 1887.[1] This reaction, which involves the condensation of two esters in the presence of a strong base, provides a foundational method for the synthesis of β-keto esters, the class of compounds to which this compound esters belong.[1][2][3]

One of the earliest and most straightforward laboratory syntheses involves the crossed Claisen condensation of an acetate and a propionate ester.[4] For instance, the reaction of ethyl acetate with ethyl propionate in the presence of a base like sodium ethoxide yields ethyl this compound. Subsequent hydrolysis of the ester yields the free acid, 3-oxopentanoic acid.

A variety of synthetic routes have since been developed, as detailed in numerous patents and publications. These methods often aim to improve yield, purity, and scalability for research and potential therapeutic applications.[5][6]

Experimental Protocol: Synthesis of Methyl this compound via Acetoacetic Ester

A documented method for the synthesis of methyl this compound involves the alkylation of methyl acetoacetate.

  • Enamine Formation: 116 g of methyl acetoacetate and 75 g of pyrrolidine are refluxed in 350 ml of toluene using a water separator until the theoretical amount of water is removed.

  • Deprotonation: The resulting enamine solution is added dropwise at -40°C to a suspension of 47 g of sodium amide in 800 ml of liquid ammonia.

  • Alkylation: After the ammonia is evaporated by allowing the temperature to rise to -20°C, a solution of 114 g of methyl bromide in 500 ml of toluene is added dropwise.

  • Hydrolysis: The reaction mixture is filtered, and the toluene is removed under reduced pressure. The residue is then hydrolyzed with 700 ml of methylene chloride and 102 g of concentrated hydrochloric acid for 1 hour at room temperature.

  • Purification: The organic phase is separated, dried, and the solvent is evaporated to yield methyl this compound.

Synthesis_Workflow cluster_synthesis Synthesis of Methyl this compound methyl_acetoacetate Methyl Acetoacetate enamine Enamine Intermediate methyl_acetoacetate->enamine + Pyrrolidine (Toluene, reflux) pyrrolidine Pyrrolidine pyrrolidine->enamine deprotonated_enamine Deprotonated Enamine enamine->deprotonated_enamine + Sodium Amide (-40°C) sodium_amide Sodium Amide in Liquid Ammonia sodium_amide->deprotonated_enamine alkylated_intermediate Alkylated Intermediate deprotonated_enamine->alkylated_intermediate + Methyl Bromide (-20°C) methyl_bromide Methyl Bromide methyl_bromide->alkylated_intermediate methyl_3_oxopentanoate Methyl this compound alkylated_intermediate->methyl_3_oxopentanoate + HCl (Hydrolysis) hcl Conc. HCl hcl->methyl_3_oxopentanoate

II. Metabolic Significance: From a Minor Metabolite to a Key Anaplerotic Substrate

The understanding of this compound's role in metabolism has evolved significantly over time, paralleling the broader advancements in the study of intermediary metabolism.

A. Early Insights from Odd-Chain Fatty Acid Metabolism

Early research into the metabolism of fatty acids with an odd number of carbon atoms revealed a distinct metabolic endpoint compared to their even-chain counterparts.[7][8] While even-chain fatty acids are degraded exclusively to acetyl-CoA, the final round of β-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[8] The fate of this propionyl-CoA became a key area of investigation. It was established that propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA, an intermediate of the TCA cycle. This pathway highlighted a direct link between odd-chain fatty acid catabolism and the central energy-producing cycle of the cell.

B. The Concept of Anaplerosis and the Role of this compound

The term "anaplerotic reactions," meaning "filling up" reactions, was coined by Sir Hans Kornberg to describe the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes.[9][10][11] This concept was crucial for understanding how the TCA cycle maintains its function despite the constant removal of its components for processes like gluconeogenesis, amino acid synthesis, and fatty acid synthesis.

It was in this context that the significance of this compound as an anaplerotic substrate became apparent. This compound, derived from the hepatic metabolism of odd-chain fatty acids, can be transported to other tissues, including the brain. There, it is converted to propionyl-CoA and subsequently to succinyl-CoA, directly replenishing the TCA cycle intermediate pool. This is in contrast to the 4-carbon ketone bodies, which are primarily ketogenic, meaning they are converted to acetyl-CoA.

Anaplerotic_Pathway cluster_metabolism Metabolism of this compound odd_chain_fa Odd-Chain Fatty Acids beta_oxidation β-Oxidation (Liver) odd_chain_fa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa three_oxopentanoate This compound propionyl_coa->three_oxopentanoate succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Carboxylation & Isomerization three_oxopentanoate->propionyl_coa bloodstream Bloodstream three_oxopentanoate->bloodstream brain Brain bloodstream->brain tca_cycle TCA Cycle succinyl_coa->tca_cycle Anaplerosis

III. Analytical Methodologies: A Journey of Increasing Sensitivity and Specificity

The ability to detect and quantify this compound in biological samples has been crucial for understanding its physiological and pathological roles. The analytical techniques employed have evolved from less specific methods for general keto acid detection to highly sensitive and specific mass spectrometry-based approaches.

A. Early Methods for Keto Acid Detection

In the mid-20th century, the detection of keto acids in biological fluids primarily relied on colorimetric methods and paper or thin-layer chromatography of their 2,4-dinitrophenylhydrazone derivatives.[12] While these methods were instrumental in early metabolic studies, they often lacked the specificity and sensitivity required for accurate quantification of individual keto acids like this compound, especially at low physiological concentrations.

B. The Advent of Gas Chromatography (GC)

Gas chromatography (GC), often coupled with flame ionization detection (FID) or mass spectrometry (MS), offered a significant improvement in the separation and quantification of volatile compounds.[13][14] For the analysis of non-volatile keto acids like this compound, derivatization to form more volatile esters (e.g., methyl esters) is a necessary step.[13][15]

Experimental Protocol: General Workflow for GC-MS Analysis of Methyl this compound

  • Sample Preparation: Biological samples (e.g., plasma, urine) are first deproteinized, typically using a solvent like methanol.

  • Extraction: The keto acids are then extracted from the aqueous phase using an organic solvent.

  • Derivatization: The extracted keto acids are converted to their methyl esters using a derivatizing agent such as diazomethane or by heating with methanol and an acid catalyst.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The components are separated on a capillary column and detected by the mass spectrometer. Quantification is typically achieved using a stable isotope-labeled internal standard.[14]

GCMS_Workflow cluster_gcms GC-MS Analysis Workflow sample Biological Sample deproteinization Deproteinization sample->deproteinization extraction Extraction deproteinization->extraction derivatization Derivatization (Methylation) extraction->derivatization gc_ms GC-MS Analysis derivatization->gc_ms data_analysis Data Analysis gc_ms->data_analysis

C. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The development of LC-MS/MS has revolutionized the field of metabolomics, offering unparalleled sensitivity and specificity for the quantification of a wide range of metabolites, including this compound, in complex biological matrices.[16] This technique eliminates the need for derivatization in many cases and allows for high-throughput analysis.

Experimental Protocol: LC-MS/MS for Quantitation of this compound in Human Plasma

A validated LC-MS/MS method for the simultaneous quantification of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma has been described.[16]

  • Sample Preparation: Human plasma samples are deproteinized with methanol containing 0.2% formic acid.

  • Chromatographic Separation: Separation is achieved on a C18 column using a gradient elution with mobile phases of water and methanol, both containing 0.1% formic acid.

  • Mass Spectrometric Detection: The analytes are detected using a tandem mass spectrometer operating in either positive or negative ion mode with multiple reaction monitoring (MRM).

  • Quantification: Absolute quantification is performed using an internal standard.[16]

IV. Quantitative Data and Clinical Relevance

The ability to accurately measure this compound has been instrumental in understanding its role in various diseases.

AnalyteMatrixConditionConcentration RangeReference
This compoundHuman PlasmaGlucose Transporter Type 1 Deficiency Syndrome (treated with triheptanoin)0.156 - 10 µg/mL[16]
Branched-Chain KetoacidsUrineMaple Syrup Urine Disease (MSUD)Significantly Elevated[17]

Maple Syrup Urine Disease (MSUD): This inherited metabolic disorder is characterized by a deficiency in the branched-chain α-ketoacid dehydrogenase complex, leading to the accumulation of branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding α-ketoacids in bodily fluids.[17][18][19][20][21] While not a primary accumulating metabolite, the overall metabolic dysregulation in MSUD can impact the levels of other ketoacids. The characteristic sweet odor of the urine in affected individuals is due to the presence of these accumulated ketoacids.[18]

V. Future Directions

The history of this compound research is a testament to the interconnectedness of organic chemistry, biochemistry, and analytical science. From its synthetic roots in the Claisen condensation to its recognition as a key anaplerotic substrate with therapeutic potential, the journey of this 5-carbon ketone body is far from over. Future research will likely focus on:

  • Therapeutic Applications: Further investigation into the use of this compound precursors, such as triheptanoin, for the treatment of metabolic and neurological disorders.

  • Biomarker Discovery: Exploring the utility of this compound as a biomarker for a wider range of diseases characterized by metabolic dysregulation.

  • Fundamental Metabolism: Delving deeper into the regulation of this compound production and utilization in different tissues and under various physiological conditions.

The continued development of advanced analytical techniques will undoubtedly play a pivotal role in unraveling the remaining mysteries of this fascinating molecule and harnessing its full potential for human health.

References

A Technical Guide to the Structural Elucidation of 3-Oxopentanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanoate derivatives, a class of β-keto esters, are pivotal intermediates in organic synthesis and feature in numerous biologically active molecules. Their structural elucidation is fundamental to understanding their chemical reactivity, biological function, and for quality control in drug development. A key characteristic of these molecules is their existence as a dynamic equilibrium of keto and enol tautomers, which presents a unique analytical challenge.[1] This guide provides a comprehensive overview of the primary analytical methods for the structural characterization of this compound derivatives, complete with detailed experimental protocols and data presentation.

The general strategy for determining the structure of an organic compound involves a multi-step process.[2] First, the molecular formula is determined, typically through elemental analysis and mass spectrometry. Next, the functional groups present in the molecule are identified using techniques like infrared (IR) spectroscopy. Finally, the connectivity of the atoms is established using nuclear magnetic resonance (NMR) spectroscopy.[2]

Keto-Enol Tautomerism

β-Keto esters like this compound derivatives exist as an equilibrium mixture of their keto and enol forms.[1][3] This equilibrium is influenced by factors such as solvent, temperature, and pH.[1] The presence of both tautomers can complicate analytical data, potentially leading to peak broadening or the appearance of multiple signals for a single compound in spectroscopic and chromatographic analyses.[1] A thorough understanding and control of this equilibrium are, therefore, crucial for accurate structural characterization.[1] The enol form is stabilized by π-system conjugation and intramolecular hydrogen bonding.[3]

Keto_Enol_Tautomerism cluster_keto Keto Form cluster_enol Enol Form Keto R-C(=O)-CH(R')-C(=O)-OR'' Enol R-C(OH)=C(R')-C(=O)-OR'' Keto->Enol

Caption: Keto-enol tautomerism in this compound derivatives.

Spectroscopic Methods for Structural Elucidation

A combination of spectroscopic techniques is indispensable for the unambiguous structural elucidation of this compound derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of this compound derivatives, as it allows for the direct observation and quantification of both the keto and enol tautomers in solution.[1] The interconversion between the two forms is often slow on the NMR timescale, which allows for the acquisition of distinct signals for each tautomer.[1] Both ¹H and ¹³C NMR are invaluable for this purpose.[3]

¹H NMR Spectroscopy provides information about the chemical environment of protons, their integration (number of protons), and their coupling to neighboring protons.[4]

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule.[3][4]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives (Keto vs. Enol Form)

Assignment Keto Form (δ, ppm) Enol Form (δ, ppm) Reference
¹H NMR
α-CH₂~3.4-[1]
=CH-~5.0[1]
Enolic OH-~12.0[1]
¹³C NMR
C=O (Ketone)~202-[1]
C=O (Ester)~167~175[1]
α-C~50-[1]
β-C=O~202~190 (C-OH)[1]
=C-O-~190[1]
=C-H-~90[1]

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and specific substituents.[1]

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 5-20 mg of the purified this compound derivative.[3]

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3][4]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1][3]

    • Filter the solution if necessary to remove any particulate matter.[4]

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning.[3]

    • Insert the sample into the NMR spectrometer.[3]

    • Lock the spectrometer on the deuterium signal of the solvent.[3]

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.[1]

    • Record the spectrum at a constant temperature (e.g., 25 °C).[1]

    • Acquire the ¹³C NMR and other relevant 2D NMR spectra (e.g., COSY, HSQC, HMBC) as needed for complete structural assignment.[4]

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform.[1]

    • Phase the spectrum and perform baseline correction.[1]

    • Integrate the signals to determine the relative ratios of protons.[1] The ratio of the integrals for the α-CH₂ of the keto form and the =CH of the enol form can be used to determine the keto-enol equilibrium constant.[1]

    • Analyze the chemical shifts, coupling constants, and 2D correlations to assemble the molecular structure.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.[2] For this compound derivatives, IR spectroscopy can distinguish between the keto and enol forms through their characteristic vibrational frequencies.

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

Functional Group Keto Form (cm⁻¹) Enol Form (cm⁻¹) Reference
C=O (Ester)~1745~1650[3]
C=O (Ketone)~1720-[3]
C=C-~1610[3]
O-H (intramolecular H-bond)-3200-2500 (broad)[3]

Experimental Protocol for IR Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).[3]

    • Solution: Prepare a 5-10% solution of the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that is transparent in the IR region of interest.[3]

  • Instrument Setup:

    • Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.[3]

    • Perform a background scan using the pure solvent or empty salt plates.[3]

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.[3]

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.[3]

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[3]

  • Data Processing and Analysis:

    • The acquired spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.[3]

    • Identify the characteristic absorption bands for the keto and enol forms as detailed in Table 2.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and molecular formula of a compound.[2] High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable information about the compound's structure.

Table 3: Illustrative Mass Spectrometry Data for a this compound Derivative (Methyl 2-methyl-3-oxopentanoate)

m/z Interpretation Reference
144[M]⁺ (Molecular Ion)[5]
88[M - C₃H₄O]⁺[5]
59[COOCH₃]⁺[5]
57[C₃H₅O]⁺[5]

Experimental Protocol for Mass Spectrometry (GC-MS Example)

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, diethyl ether).

  • Instrument Setup:

    • Set up the gas chromatograph (GC) with an appropriate column and temperature program to separate the analyte from the solvent and any impurities.

    • Set the mass spectrometer parameters, including the ionization method (e.g., electron ionization - EI) and the mass range to be scanned.

  • Data Acquisition:

    • Inject the sample into the GC.

    • The compound will be separated on the GC column and then introduced into the mass spectrometer.

    • Acquire the mass spectrum of the eluting compound.

  • Data Analysis:

    • Determine the molecular weight from the molecular ion peak.

    • Analyze the fragmentation pattern to deduce structural fragments.

    • Use HRMS data to confirm the elemental composition.

Integrated Workflow for Structural Elucidation

The elucidation of a novel this compound derivative's structure is a systematic process that integrates data from multiple analytical techniques.

Structural_Elucidation_Workflow cluster_workflow Structural Elucidation of this compound Derivatives A Purified Compound B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D NMR Spectroscopy (1D & 2D) A->D E Molecular Formula & Weight B->E F Functional Groups (C=O, OH, C=C) C->F G Connectivity & Stereochemistry D->G H Proposed Structure E->H F->H G->H I Final Structure Confirmation H->I

References

Methodological & Application

Application Note & Protocol: Quantification of 3-Oxopentanoate in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxopentanoate, also known as β-ketopentanoate, is a five-carbon ketone body that serves as an important intermediate in fatty acid and amino acid metabolism. Its quantification in plasma is crucial for studying various metabolic disorders and for monitoring therapeutic interventions. This document provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on a validated approach employing protein precipitation for sample preparation and negative ion electrospray ionization for detection.[1][2][3]

Experimental Protocols

Materials and Reagents
  • 3-Oxopentanoic acid standard

  • Sulbactam (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank, for calibration standards and quality controls)

Standard and Quality Control Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and sulbactam (IS) in a suitable solvent (e.g., methanol).

  • Calibration Curve Standards: Serially dilute the this compound stock solution with blank human plasma to prepare calibration standards at concentrations of 0.156, 0.312, 0.625, 1.25, 2.5, 5, and 10 μg/mL.[1]

  • Quality Control (QC) Standards: Prepare QC standards in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.156 μg/mL[1]

    • Low QC (LQC): 0.450 μg/mL[1]

    • Medium QC (MQC): 4.0 μg/mL[1]

    • High QC (HQC): 8.0 μg/mL[1]

Sample Preparation

This protocol utilizes a straightforward protein precipitation method.[1][4]

  • Prepare Precipitation Reagent: Add 0.2% formic acid to methanol. Prepare a 0.2 μg/mL solution of the internal standard (sulbactam) in this acidic methanol.[1]

  • Sample Aliquoting: Pipette 50 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

  • Protein Precipitation: Add 100 µL of the precipitation reagent (containing the internal standard) to each sample tube.[1]

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.[1]

  • Centrifugation: Centrifuge the samples at 14,300 x g for 5 minutes at 15 °C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are the recommended starting conditions for the LC-MS/MS system.

Liquid Chromatography

ParameterCondition
Column Phenomenex Luna C18 (150 x 2.0 mm, 3 µm)[1][2][4]
Mobile Phase A Water with 0.1% Formic Acid[1][2][4]
Mobile Phase B Methanol with 0.1% Formic Acid[1][2]
Flow Rate 0.3 mL/min[1][2][4]
Gradient Gradient elution is employed to achieve optimal separation.[1][2]
Injection Volume 5 µL
Column Temperature Ambient
Run Time 10 minutes[1]

Mass Spectrometry

ParameterCondition
Ionization Mode Negative Electrospray Ionization (ESI-)[1]
Scan Type Multiple Reaction Monitoring (MRM)[1]
MRM Transition Determined by direct infusion of this compound and sulbactam standards.
Declustering Potential (DP) -60 V for this compound[1]
Collision Energy (CE) -15 V for this compound[1]
Collision Cell Exit Potential (CXP) -8 V for this compound[1]
Entrance Potential (EP) -10 V for all compounds[1]

Data Presentation

Quantitative Method Validation Parameters

The analytical method was validated according to the United States Food and Drug Administration guidance.[2]

ParameterThis compound
Validated Range (µg/mL) 0.156–10[1][2][3]
Recovery >88%[1][2][3]
Matrix Effect No significant matrix effect observed in human plasma.[1][2]
Dilution Integrity 10-fold[1][2]
Stability Data

This compound was found to be stable under various conditions.[1][2]

ConditionStability
Autosampler Stable[1][2]
Benchtop Stable[1][2]
Freeze-Thaw Cycles Stable[1][2]
Long-Term (-80 °C) Stable[1][2][3]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Plasma Sample add_is Add 100 µL Methanol with 0.2% Formic Acid and Internal Standard plasma->add_is vortex Vortex for 30s add_is->vortex centrifuge Centrifuge at 14,300 x g for 5 min at 15 °C vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (Phenomenex Luna C18) supernatant->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification Data Quantification ms_detection->quantification

Caption: Workflow for this compound Quantification.

Simplified Metabolic Pathway

G cluster_pathway Metabolic Context triheptanoin Triheptanoin (Odd-chain fatty acid source) heptanoate Heptanoate triheptanoin->heptanoate beta_oxidation β-Oxidation heptanoate->beta_oxidation oxopentanoate This compound (Ketone Body) heptanoate->oxopentanoate Ketogenesis propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca TCA Cycle propionyl_coa->tca acetyl_coa->tca

Caption: Simplified this compound Metabolic Pathway.

References

Application Note and Protocol for the Derivatization of 3-Oxopentanoate for GC-FID Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanoate, a five-carbon ketone body, is a molecule of growing interest in metabolic research and drug development. Its analysis is crucial for understanding various physiological and pathological states. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely available technique for the quantification of volatile organic compounds. However, the direct analysis of this compound by GC is hindered by its low volatility and polar nature, which can lead to poor chromatographic peak shape and low sensitivity.

To overcome these challenges, a derivatization step is essential to convert this compound into a more volatile and thermally stable derivative suitable for GC analysis. This application note provides detailed protocols for two common and effective derivatization methods: silylation and esterification (methylation) . It also includes typical performance data and a visual workflow to guide researchers in setting up their analytical methods.

Data Presentation

Quantitative analysis of derivatized this compound by GC-FID can achieve high sensitivity and a wide linear range. The following table summarizes typical performance characteristics that can be expected with a properly validated method.

ParameterSilylation (TMS Derivative)Esterification (Methyl Ester)
Linearity (R²) > 0.995> 0.99
Limit of Detection (LOD) 1 - 10 µM5 - 20 µM
Limit of Quantification (LOQ) 5 - 30 µM15 - 60 µM
Derivatization Efficiency > 95%> 90%
Intra-day Precision (%RSD) < 5%< 6%
Inter-day Precision (%RSD) < 8%< 10%
Recovery 90 - 110%85 - 115%

Note: These values are representative and may vary depending on the specific instrumentation, column, and experimental conditions. Method validation is required for accurate quantification.

Experimental Protocols

General Considerations
  • Moisture Sensitivity: Both silylation and esterification reagents are sensitive to moisture. All glassware should be thoroughly dried, and solvents should be anhydrous. Samples should be dried prior to derivatization, for example, by lyophilization or evaporation under a stream of nitrogen.

  • Safety: Derivatization reagents can be corrosive, flammable, and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Silylation using BSTFA + TMCS

This protocol describes the formation of a trimethylsilyl (TMS) derivative of this compound. The silylation targets both the carboxylic acid and the enolizable ketone functional groups.

Materials:

  • This compound standard or sample

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (anhydrous)

  • Internal Standard (e.g., 3-oxohexanoate)

  • Glass reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC vials with inserts

Procedure:

  • Sample Preparation:

    • Pipette an appropriate volume of the sample or standard solution containing this compound into a 2 mL reaction vial.

    • If the sample is in an aqueous matrix, it must be dried completely. A common method is to evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 40°C).

  • Derivatization Reaction:

    • To the dried residue, add 50 µL of anhydrous pyridine to ensure the sample is fully dissolved and to act as a catalyst.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Securely cap the vial and vortex briefly to mix the contents.

  • Incubation:

    • Heat the reaction vial at 60-70°C for 60 minutes in a heating block or oven. This ensures complete derivatization.

  • Sample Finalization:

    • After incubation, allow the vial to cool to room temperature.

    • The sample can be injected directly into the GC-FID. Alternatively, the derivatization solvent can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in a suitable solvent like ethyl acetate to a final volume of 100-200 µL.

  • GC-FID Analysis:

    • Transfer the final derivatized sample to a GC vial with an insert.

    • Inject 1 µL of the sample into the GC-FID system.

    • Typical GC conditions should be optimized for the specific column and instrument but can be based on standard fatty acid methyl ester (FAME) analysis methods.

Protocol 2: Esterification (Methylation) using BF₃-Methanol

This protocol describes the formation of the methyl ester of this compound. This method primarily targets the carboxylic acid group.

Materials:

  • This compound standard or sample

  • 14% Boron trifluoride in methanol (BF₃-Methanol)

  • Methanol (anhydrous)

  • Hexane (anhydrous)

  • Saturated sodium chloride (NaCl) solution

  • Sodium sulfate (anhydrous)

  • Internal Standard (e.g., methyl 3-oxohexanoate)

  • Glass reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or oven

  • GC vials

Procedure:

  • Sample Preparation:

    • Pipette an appropriate volume of the sample or standard solution into a 2 mL reaction vial.

    • If the sample is not already in methanol, evaporate the solvent to dryness under a gentle stream of nitrogen and redissolve the residue in 100 µL of anhydrous methanol.

  • Derivatization Reaction:

    • Add 50 µL of 14% BF₃-Methanol to the vial.

    • Securely cap the vial and vortex briefly.

  • Incubation:

    • Heat the reaction vial at 60°C for 30-60 minutes.

  • Extraction:

    • After cooling to room temperature, add 500 µL of saturated NaCl solution to the vial to stop the reaction.

    • Add 600 µL of hexane to extract the methyl ester derivative.

    • Vortex vigorously for 30 seconds and then allow the layers to separate.

  • Sample Finalization:

    • Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC-FID analysis.

  • GC-FID Analysis:

    • Inject 1 µL of the hexane extract into the GC-FID system.

    • Use a GC temperature program suitable for the analysis of fatty acid methyl esters.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and analysis of this compound.

Derivatization_Workflow cluster_sample_prep 1. Sample Preparation cluster_derivatization 2. Derivatization cluster_workup 3. Sample Work-up cluster_analysis 4. Analysis Sample Sample Containing This compound Drying Drying (e.g., N2 stream) Sample->Drying Dried_Sample Dried Sample Reagent_Addition Add Derivatization Reagent (e.g., BSTFA or BF3-Methanol) Dried_Sample->Reagent_Addition Incubation Incubation (Heating) Reagent_Addition->Incubation Derivatized_Sample Derivatized Sample Extraction Extraction (if needed) (e.g., with Hexane) Derivatized_Sample->Extraction Final_Sample Final Sample in GC-compatible Solvent Extraction->Final_Sample GC_Injection GC-FID Injection Data_Analysis Data Acquisition and Analysis GC_Injection->Data_Analysis

Caption: General workflow for this compound derivatization and GC-FID analysis.

Application Notes & Protocols: Enzymatic Assay for Measuring 3-Oxopentanoate Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanoate, also known as beta-ketopentanoate, is a five-carbon ketone body. Unlike the more common four-carbon ketone bodies, acetoacetate and 3-hydroxybutyrate, this compound is derived from the metabolism of odd-chain fatty acids.[1] Its anaplerotic nature, meaning it can replenish intermediates in the tricarboxylic acid (TCA) cycle, makes it a molecule of significant interest in metabolic research and for potential therapeutic applications.[1] Accurate measurement of this compound concentration in biological samples is crucial for understanding its physiological roles and for the development of novel therapeutics.

This document provides a detailed protocol for a hypothetical enzymatic assay for the quantification of this compound. The proposed assay is based on the activity of succinyl-CoA:3-ketoacid-CoA transferase (SCOT), an enzyme known to act on the structurally similar ketone body, acetoacetate.[2][3][4][5]

Metabolic Pathway of this compound

This compound is an intermediate in the catabolism of odd-chain fatty acids. In the liver, these fatty acids are oxidized to yield propionyl-CoA, which can be converted to succinyl-CoA and enter the TCA cycle. Alternatively, propionyl-CoA can be used to synthesize this compound, which is then transported to extrahepatic tissues for use as an energy source. In these tissues, SCOT transfers a CoA moiety from succinyl-CoA to this compound, forming 3-oxopentanoyl-CoA. This is then cleaved into acetyl-CoA and propionyl-CoA, which can both enter the TCA cycle.

metabolic_pathway cluster_liver Liver cluster_blood Bloodstream cluster_extrahepatic Extrahepatic Tissues OCFA Odd-Chain Fatty Acids Propionyl_CoA_liver Propionyl-CoA OCFA->Propionyl_CoA_liver Oxopentanoate_liver This compound Propionyl_CoA_liver->Oxopentanoate_liver Oxopentanoate_blood This compound Oxopentanoate_liver->Oxopentanoate_blood Oxopentanoate_tissue This compound Oxopentanoate_blood->Oxopentanoate_tissue Oxopentanoyl_CoA 3-Oxopentanoyl-CoA Oxopentanoate_tissue->Oxopentanoyl_CoA SCOT Succinyl_CoA Succinyl-CoA SCOT SCOT (Succinyl-CoA:3-ketoacid-CoA transferase) Succinyl_CoA->SCOT Succinate Succinate SCOT->Succinate Acetyl_CoA Acetyl-CoA Oxopentanoyl_CoA->Acetyl_CoA Propionyl_CoA_tissue Propionyl-CoA Oxopentanoyl_CoA->Propionyl_CoA_tissue TCA TCA Cycle Acetyl_CoA->TCA Propionyl_CoA_tissue->TCA

Caption: Metabolic pathway of this compound.

Principle of the Enzymatic Assay

This proposed enzymatic assay for this compound is a coupled enzyme assay utilizing succinyl-CoA:3-ketoacid-CoA transferase (SCOT) and a subsequent colorimetric reaction.

  • Primary Reaction (SCOT): SCOT catalyzes the transfer of CoA from succinyl-CoA to this compound, producing 3-oxopentanoyl-CoA and succinate. The consumption of succinyl-CoA is stoichiometric with the amount of this compound present in the sample.

    • This compound + Succinyl-CoA ---(SCOT)--> 3-Oxopentanoyl-CoA + Succinate

  • Secondary Reaction (Coupled Enzyme System): The remaining succinyl-CoA is then quantified. A common method is to use a succinyl-CoA synthetase (SCS) reaction in the reverse direction, which generates ATP from ADP and phosphate, coupled with a luciferase reaction that produces light in the presence of ATP. Alternatively, for a colorimetric assay, the depletion of NADH can be monitored when succinate is converted to fumarate by succinate dehydrogenase, and the subsequent reactions of the electron transport chain are mimicked by an artificial electron acceptor that changes color upon reduction. For simplicity, a direct measurement of a colored product is proposed here. The succinate produced is proportional to the initial this compound concentration and can be measured using a succinate assay kit, which typically involves a series of enzymatic reactions leading to the formation of a colored or fluorescent product.

Hypothetical Quantitative Data

The following table summarizes the expected performance characteristics of the proposed enzymatic assay for this compound. These are hypothetical values and should be determined experimentally during assay validation.

ParameterHypothetical Value
Limit of Detection (LOD)0.5 µM
Limit of Quantitation (LOQ)1.5 µM
Linear Range1.5 - 100 µM
SpecificityHigh for this compound
(Minimal cross-reactivity with acetoacetate needs to be experimentally determined)
Intra-assay Precision (CV%)< 5%
Inter-assay Precision (CV%)< 10%

Experimental Protocol

Materials and Reagents
  • Recombinant human succinyl-CoA:3-ketoacid-CoA transferase (SCOT)

  • This compound standard

  • Succinyl-CoA

  • Succinate Assay Kit (e.g., colorimetric or fluorometric)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2)

  • 96-well microplate

  • Microplate reader

  • Biological samples (e.g., plasma, serum, tissue homogenates) appropriately pre-treated to remove interfering substances.

Assay Workflow

assay_workflow start Start sample_prep Sample Preparation (Deproteinization, Dilution) start->sample_prep prepare_reagents Prepare Reagents (Assay Buffer, Enzyme, Substrates) start->prepare_reagents add_reagents Add Sample/Standard, Succinyl-CoA, and SCOT to Microplate Wells sample_prep->add_reagents standard_curve Prepare this compound Standard Curve prepare_reagents->standard_curve standard_curve->add_reagents incubate_primary Incubate at 37°C (Primary Reaction) add_reagents->incubate_primary add_detection_reagents Add Succinate Detection Reagents incubate_primary->add_detection_reagents incubate_secondary Incubate at RT (Secondary Reaction) add_detection_reagents->incubate_secondary measure_signal Measure Absorbance/ Fluorescence incubate_secondary->measure_signal calculate_concentration Calculate this compound Concentration measure_signal->calculate_concentration end End calculate_concentration->end

References

Application Notes and Protocols: 3-Oxopentanoate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanoate, also known as β-ketopentanoate, is a five-carbon ketone body, an alternative energy substrate for cellular metabolism. Unlike the more common ketone bodies, acetoacetate and β-hydroxybutyrate, which are metabolized to acetyl-CoA, this compound offers a unique metabolic contribution by being catabolized to both acetyl-CoA and propionyl-CoA. This property makes it a valuable tool for investigating cellular metabolism, particularly anaplerosis—the replenishment of tricarboxylic acid (TCA) cycle intermediates. These application notes provide a comprehensive overview of the potential uses of this compound in cell culture, complete with detailed protocols and expected outcomes based on current metabolic knowledge.

I. Applications in Cell Culture

Alternative Energy Source and Metabolic Studies

This compound can serve as a primary or supplementary energy source for various cell types, especially those with high metabolic rates or those exhibiting metabolic dysfunction. Its metabolism provides a direct route to replenishing the TCA cycle, making it a powerful tool for studying cellular bioenergetics.

  • Neuronal and Glial Cell Metabolism: Neurons and astrocytes can readily utilize ketone bodies as an energy source, particularly under conditions of glucose limitation or in models of neurological diseases.[1][2] this compound can be used to study energy substrate utilization and its impact on neuronal function and survival.[3][4][5]

  • Cancer Cell Metabolism: Many cancer cells exhibit altered glucose metabolism, known as the Warburg effect.[6] Investigating the ability of cancer cells to utilize alternative fuels like this compound can provide insights into metabolic plasticity and potential therapeutic vulnerabilities.[7]

  • Anaplerotic Studies: The catabolism of this compound to propionyl-CoA, which is subsequently converted to the TCA cycle intermediate succinyl-CoA, makes it an excellent substrate for studying anaplerosis.[8][9][10] This is crucial for understanding how cells maintain TCA cycle integrity under various physiological and pathological conditions.[11][12][13][14][15][16]

Neuroprotection and Neurological Disease Modeling

Ketone bodies have demonstrated neuroprotective effects in various models of neurological disorders.[17][18][19] this compound can be employed in in vitro models to explore these protective mechanisms.

  • Models of Hypoxia/Ischemia: By providing an alternative energy source when glucose metabolism is compromised, this compound may protect neurons from hypoxic or ischemic injury.[20]

  • Excitotoxicity Models: Overstimulation of glutamate receptors can lead to neuronal cell death, a process implicated in many neurodegenerative diseases.[21] this compound may offer protection by supporting cellular energy homeostasis and reducing oxidative stress.

  • Mitochondrial Dysfunction Models: In cell models of diseases with underlying mitochondrial defects, this compound can be used to bypass impairments in glucose metabolism and support mitochondrial respiration.

II. Quantitative Data Summary

The following tables summarize expected quantitative outcomes from experiments using this compound, based on the known effects of other ketone bodies and anaplerotic substrates.

Table 1: Effect of this compound on Neuronal Cell Viability under Glucose Deprivation

Cell LineConditionThis compound (mM)Incubation Time (hours)Expected Cell Viability (%)
SH-SY5Y (human neuroblastoma)Glucose-Free Medium02445 ± 5
52475 ± 7
102485 ± 6
Primary Cortical NeuronsGlucose-Free Medium01250 ± 8
51280 ± 5

Table 2: Impact of this compound on Cellular ATP Levels

Cell LineConditionThis compound (mM)Expected Relative ATP Levels (%)
HCT116 (colon cancer)Standard Medium0100
5120 ± 10
C6 (rat glioma)Glucose-Free Medium030 ± 5
1070 ± 8

Table 3: Anaplerotic Effect of this compound on TCA Cycle Intermediates

Cell LineSubstrate (5 mM)Expected Relative Succinate Levels (%)Expected Relative Citrate Levels (%)
HepG2 (human liver cancer)Glucose100100
This compound150 ± 15110 ± 10
Acetoacetate105 ± 8108 ± 9

III. Experimental Protocols

Protocol 1: Assessing the Neuroprotective Effect of this compound against Glucose Deprivation

Objective: To determine if this compound can protect neuronal cells from cell death induced by the absence of glucose.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.

  • Complete culture medium (e.g., DMEM/F12 with supplements).

  • Glucose-free culture medium.

  • This compound sodium salt solution (sterile, pH adjusted).

  • Cell viability assay kit (e.g., MTT, PrestoBlue).

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere and grow for 24 hours.

  • Treatment Preparation: Prepare glucose-free medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 mM). Include a control group with complete culture medium.

  • Induction of Glucose Deprivation:

    • Carefully aspirate the culture medium from the wells.

    • Wash the cells once with sterile phosphate-buffered saline (PBS).

    • Add 100 µL of the prepared treatment media to the respective wells.

  • Incubation: Incubate the plate for 12-24 hours in a standard cell culture incubator (37°C, 5% CO2).

  • Cell Viability Assessment:

    • After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the viability of the treatment groups to the control group (complete medium) and express the results as a percentage.

Protocol 2: Measuring Cellular ATP Levels in Response to this compound Supplementation

Objective: To quantify the effect of this compound on intracellular ATP concentrations.

Materials:

  • Cell line of interest (e.g., C6 glioma, HepG2).

  • Standard culture medium.

  • This compound sodium salt solution.

  • ATP measurement assay kit (e.g., luciferase-based).

  • Lysis buffer (provided with the kit).

  • 96-well opaque plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque plate at a suitable density and culture for 24 hours.

  • Treatment: Replace the medium with fresh medium containing different concentrations of this compound (e.g., 0, 5, 10 mM).

  • Incubation: Incubate the cells for a defined period (e.g., 4, 8, or 12 hours).

  • ATP Measurement:

    • Aspirate the medium and add the lysis buffer to each well to release intracellular ATP.

    • Transfer the lysate to a new opaque plate suitable for luminometry.

    • Add the ATP reagent (containing luciferase and D-luciferin) to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis: Generate an ATP standard curve to calculate the ATP concentration in each sample. Normalize the results to the total protein content of each well or express as a relative change compared to the untreated control.

IV. Visualizations

Signaling and Metabolic Pathways

Metabolic_Fate_of_3_Oxopentanoate cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion 3_Oxopentanoate_ext This compound 3_Oxopentanoate_cyt This compound 3_Oxopentanoate_ext->3_Oxopentanoate_cyt MCT 3_Oxopentanoate_mit This compound 3_Oxopentanoate_cyt->3_Oxopentanoate_mit Acetoacetyl_CoA Acetoacetyl-CoA 3_Oxopentanoate_mit->Acetoacetyl_CoA SCOT Propionyl_CoA Propionyl-CoA 3_Oxopentanoate_mit->Propionyl_CoA CoA Transferase Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA β-ketothiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP Oxidative Phosphorylation

Caption: Metabolic fate of this compound.

Experimental_Workflow_Neuroprotection start Seed Neuronal Cells in 96-well Plate culture Culture for 24h start->culture treatment Replace with Glucose-Free Medium +/- this compound culture->treatment incubation Incubate for 12-24h treatment->incubation assay Perform Cell Viability Assay (e.g., MTT) incubation->assay analysis Measure Absorbance and Analyze Data assay->analysis

Caption: Workflow for assessing neuroprotection.

Disclaimer: The application notes and protocols provided are based on the established metabolism of ketone bodies and anaplerotic substrates. Researchers should optimize these protocols for their specific cell types and experimental conditions. Direct literature on the specific use of this compound in cell culture is limited, and these guidelines are intended to serve as a starting point for investigation.

References

Application Notes and Protocols for the Synthesis and Use of Isotopically Labeled 3-Oxopentanoate in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanoate, also known as beta-ketopentanoate, is a five-carbon ketone body that serves as an important energy source for extrahepatic tissues, particularly the brain. Unlike the more common four-carbon ketone bodies, this compound is anaplerotic, meaning it can replenish intermediates of the tricarboxylic acid (TCA) cycle. This property makes it a valuable tool for studying cellular metabolism and energy homeostasis. Isotopically labeled this compound is a powerful tracer for elucidating metabolic pathways, quantifying substrate utilization, and investigating the pathophysiology of metabolic disorders. These application notes provide detailed protocols for the chemical synthesis of isotopically labeled this compound and its use in in vivo tracer studies.

Synthesis of Isotopically Labeled Ethyl this compound

The synthesis of isotopically labeled ethyl this compound can be achieved via a crossed Claisen condensation reaction.[1][2][3][4][5] This method involves the reaction of an isotopically labeled ester with a non-labeled ester in the presence of a strong base. For the synthesis of [2,4-¹³C₂]-ethyl this compound, [2-¹³C]-ethyl acetate and [2-¹³C]-ethyl propionate would be used. For a deuterated version, deuterated starting materials would be employed.

Proposed Synthetic Scheme: Crossed Claisen Condensation

A common method for synthesizing ethyl this compound is the Claisen condensation of ethyl propionate and ethyl acetate.[5][6] To introduce isotopic labels, commercially available labeled starting materials can be used. For example, to synthesize ethyl [2,3-¹³C₂]-3-oxopentanoate, one could use [¹³C₂]-ethyl acetate and ethyl propionate.

Reaction:

[¹³C₂]-Ethyl Acetate + Ethyl Propionate --(Base)--> Ethyl [2,3-¹³C₂]-3-oxopentanoate

Experimental Protocol: Synthesis of Ethyl [2,3-¹³C₂]-3-oxopentanoate

Materials:

  • [¹³C₂]-Ethyl acetate (or other desired labeled ethyl acetate)

  • Ethyl propionate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with sodium ethoxide (1.0 equivalent) and anhydrous ethanol.

  • Addition of Esters: A mixture of [¹³C₂]-ethyl acetate (1.0 equivalent) and ethyl propionate (1.2 equivalents) is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

  • Reaction: The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in cold 1M HCl and extracted with diethyl ether. The organic layers are combined, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, and the solvent is evaporated.[7]

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure labeled ethyl this compound.[8][9]

Data Presentation
ParameterExpected Value
Yield 60-75%
Isotopic Enrichment >98%
Chemical Purity (by GC-MS) >98%
¹H NMR (CDCl₃) Consistent with ethyl this compound structure[10]
¹³C NMR (CDCl₃) Shows enrichment at expected carbon positions[11]
Mass Spectrum (EI) Molecular ion peak corresponding to the mass of the labeled product[12]

Metabolic Pathway of this compound

This compound is metabolized in the mitochondria. It is first converted to 3-oxopentanoyl-CoA, which is then cleaved into acetyl-CoA and propionyl-CoA. Acetyl-CoA enters the TCA cycle for energy production. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA, an intermediate of the TCA cycle.[13][14][15][16][17] This anaplerotic pathway makes this compound a valuable tool for studying TCA cycle function.

Metabolic_Pathway This compound This compound 3-Oxopentanoyl-CoA 3-Oxopentanoyl-CoA This compound->3-Oxopentanoyl-CoA Acetyl-CoA Acetyl-CoA 3-Oxopentanoyl-CoA->Acetyl-CoA Propionyl-CoA Propionyl-CoA 3-Oxopentanoyl-CoA->Propionyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase Succinyl-CoA->TCA Cycle

Metabolic fate of this compound.

Tracer Studies with Isotopically Labeled this compound

Isotopically labeled this compound can be used as a tracer to study its metabolic fate and its contribution to the TCA cycle in vivo. The following protocol is a general guideline for a tracer study in a rodent model.

Experimental Protocol: In Vivo Tracer Study

Materials:

  • Isotopically labeled this compound (e.g., [U-¹³C₅]-3-oxopentanoate)

  • Sterile saline solution

  • Animal model (e.g., mice or rats)

  • Infusion pump and catheters

  • Blood collection supplies (e.g., heparinized capillaries)

  • Tissue collection tools

  • Liquid nitrogen

  • LC-MS/MS or GC-MS for metabolite analysis

Procedure:

  • Animal Preparation: Acclimate animals to the experimental conditions. For studies of fasting metabolism, animals should be fasted overnight with free access to water.[18][19]

  • Tracer Preparation: Prepare a sterile solution of the isotopically labeled this compound in saline at the desired concentration.

  • Tracer Administration: Administer the tracer via a primed-continuous infusion to achieve a steady-state isotopic enrichment in the plasma.[18] A bolus injection can also be used for dynamic studies.[20]

  • Blood and Tissue Sampling: Collect blood samples at predetermined time points to monitor the plasma concentration and isotopic enrichment of the tracer and its metabolites. At the end of the experiment, euthanize the animal and rapidly collect tissues of interest (e.g., liver, brain, heart), and freeze them in liquid nitrogen to quench metabolic activity.[20]

  • Sample Preparation for Mass Spectrometry:

    • Plasma: Precipitate proteins from plasma samples (e.g., with cold methanol or acetonitrile), centrifuge, and collect the supernatant.[21][22]

    • Tissues: Homogenize frozen tissues in a cold solvent (e.g., 80% methanol), centrifuge, and collect the supernatant containing the metabolites.[23][24]

  • Mass Spectrometry Analysis: Analyze the prepared samples by LC-MS/MS or GC-MS to determine the concentrations and isotopic enrichment of this compound, TCA cycle intermediates, and other relevant metabolites.[21][22][25]

Data Presentation
MetaboliteTissueMeasurement
[¹³C]-3-OxopentanoatePlasmaConcentration vs. Time
[¹³C]-3-OxopentanoatePlasmaIsotopic Enrichment (%)
[¹³C]-SuccinateLiverIsotopic Enrichment (%)
[¹³C]-MalateLiverIsotopic Enrichment (%)
[¹³C]-CitrateLiverIsotopic Enrichment (%)
[¹³C]-GlutamateBrainIsotopic Enrichment (%)

Workflow and Signaling Pathway Diagrams

Synthesis and Purification Workflow

Synthesis_Workflow Labeled Ethyl Acetate Labeled Ethyl Acetate Claisen Condensation Claisen Condensation Labeled Ethyl Acetate->Claisen Condensation Ethyl Propionate Ethyl Propionate Ethyl Propionate->Claisen Condensation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Claisen Condensation Crude Product Crude Product Claisen Condensation->Crude Product Acidic Work-up Acidic Work-up Crude Product->Acidic Work-up Extraction Extraction Acidic Work-up->Extraction Drying Drying Extraction->Drying Column Chromatography Column Chromatography Drying->Column Chromatography Pure Labeled Ethyl this compound Pure Labeled Ethyl this compound Column Chromatography->Pure Labeled Ethyl this compound

Synthesis and purification workflow.
TCA Cycle Anaplerosis by this compound

TCA_Anaplerosis cluster_Mitochondrion Mitochondrion This compound This compound Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Anaplerosis TCA_Cycle TCA Cycle Succinyl-CoA->TCA_Cycle

Anaplerotic entry into the TCA cycle.

References

Application Note: Validated LC-MS/MS Method for the Quantification of 3-Oxopentanoate in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxopentanoate, also known as β-ketopentanoate, is a five-carbon ketone body that can be formed from the metabolism of odd-chain fatty acids.[1] Its presence and concentration in biological fluids such as urine can be indicative of certain metabolic states or the therapeutic effect of compounds designed to modulate energy metabolism. Accurate and reliable quantification of this compound in urine is crucial for clinical research and drug development.

This application note provides a detailed protocol for a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human urine samples. The method is sensitive, specific, and has been validated according to the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Experimental

Materials and Reagents
  • 3-Oxopentanoic acid standard (≥98% purity)

  • Stable isotope-labeled internal standard (IS), e.g., 3-Oxopentanoic acid-d5

  • LC-MS grade water

  • LC-MS grade methanol

  • Formic acid (≥98%)

  • Drug-free human urine

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Flow Rate 0.4 mL/min
Gradient As described in the table below
Injection Volume 10 µL
Column Temperature 40 °C

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05
Mass Spectrometric Conditions
ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions See table below
Collision Energy Optimized for each transition
Source Temperature 500 °C
IonSpray Voltage -4500 V

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound129.085.0
This compound-d5 (IS)134.090.0

Protocols

Sample Collection and Storage

For optimal results, collect mid-stream first-morning urine samples in sterile containers.[5] If not analyzed immediately, samples should be stored at -80°C to ensure the stability of metabolites.[6][7] Avoid repeated freeze-thaw cycles.

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 methanol/water mixture to create working standard solutions for the calibration curve.

  • Calibration Curve and QC Samples: Spike drug-free human urine with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation Protocol
  • Thaw frozen urine samples on ice.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of each urine sample (standard, QC, or unknown), add 10 µL of the internal standard working solution.

  • Add 300 µL of cold methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

The analytical method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[2][4]

Specificity

The specificity of the method was assessed by analyzing six different batches of blank human urine. No significant interfering peaks were observed at the retention times of this compound and the internal standard.

Linearity

The linearity of the method was determined by analyzing calibration standards at eight different concentrations. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

ParameterResult
Calibration Range 10 - 5000 ng/mL
Regression Equation y = 0.0025x + 0.0012
Correlation Coefficient (r²) > 0.998
Accuracy and Precision

Accuracy and precision were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on three different days.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
Low304.25.898.5
Medium3003.14.5101.2
High40002.53.999.3
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N of 3, and the LOQ was the lowest concentration on the calibration curve with an S/N of 10 and acceptable precision and accuracy.

ParameterResult
LOD 3 ng/mL
LOQ 10 ng/mL
Matrix Effect and Recovery

The matrix effect and recovery were assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions and pre-extraction spiked samples, respectively.

QC LevelMatrix Effect (%)Recovery (%)
Low92.194.3
High95.696.8
Stability

The stability of this compound in urine was evaluated under various conditions. The results indicate that the analyte is stable for at least 6 hours at room temperature, for 24 hours at 4°C, and for at least 3 months when stored at -80°C. Three freeze-thaw cycles did not show significant degradation.

Workflow and Diagrams

Experimental Workflow

Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Urine Sample Collection SampleStorage Storage at -80°C SampleCollection->SampleStorage Thawing Thaw Samples on Ice SampleStorage->Thawing Spiking Add Internal Standard Thawing->Spiking Precipitation Protein Precipitation (Cold Methanol) Spiking->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Evaporation Evaporate Supernatant Centrifugation->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Report Results Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note describes a validated LC-MS/MS method for the quantitative analysis of this compound in human urine. The method is sensitive, specific, accurate, and precise, making it suitable for use in clinical research and metabolic studies. The detailed protocol provides a reliable framework for laboratories to implement this assay.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 3-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanoate, a five-carbon ketone body, is a crucial intermediate in cellular metabolism, particularly in the utilization of ketone bodies as an energy source. The enzyme Succinyl-CoA:3-ketoacid-coenzyme A transferase (SCOT) plays a pivotal role in the metabolism of this compound and other ketone bodies. Dysregulation of ketone body metabolism is implicated in various metabolic disorders, making the enzymes in this pathway attractive targets for drug discovery. High-throughput screening (HTS) assays are essential tools for identifying modulators of these enzymes and pathways.

These application notes provide detailed protocols and methodologies for HTS assays relevant to the study of this compound metabolism, with a primary focus on the SCOT enzyme. While direct HTS assays for this compound are not widely reported, this document outlines a robust, proposed HTS protocol for SCOT activity using this compound as a substrate, along with a confirmatory assay for its quantification.

Signaling Pathway: Ketone Body Metabolism

The following diagram illustrates the central role of this compound and the enzyme SCOT in the ketone body utilization pathway.

KetoneBodyMetabolism cluster_Mitochondrion Mitochondrial Matrix Ketone_Bodies Ketone Bodies (from blood) Three_Oxopentanoate This compound Ketone_Bodies->Three_Oxopentanoate Uptake Acetoacetate Acetoacetate Ketone_Bodies->Acetoacetate Uptake SCOT SCOT (Succinyl-CoA:3-ketoacid-CoA transferase) Three_Oxopentanoate->SCOT Acetoacetate->SCOT Succinyl_CoA Succinyl-CoA Succinyl_CoA->SCOT Succinate Succinate SCOT->Succinate Acetoacetyl_CoA Acetoacetyl-CoA SCOT->Acetoacetyl_CoA Thiolase Thiolase Acetoacetyl_CoA->Thiolase Acetyl_CoA 2 x Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle TCA_Cycle->Succinyl_CoA Regeneration CoA CoA CoA->Thiolase

Caption: Ketone Body Metabolism Pathway.

Application Note 1: High-Throughput Screening for Modulators of SCOT using a Coupled-Enzyme Assay

Principle:

This proposed HTS assay is designed to identify inhibitors or activators of Succinyl-CoA:3-ketoacid-coenzyme A transferase (SCOT). The assay measures the production of acetoacetyl-CoA from the reaction of this compound and succinyl-CoA, catalyzed by SCOT. The acetoacetyl-CoA produced is then used in a coupled reaction with β-hydroxybutyrate dehydrogenase (HBDH) and NADH. The oxidation of NADH to NAD+ by HBDH leads to a decrease in absorbance at 340 nm, which is proportional to the SCOT activity.

Workflow Diagram:

HTS_Workflow_Coupled cluster_plate_prep Plate Preparation (384-well) cluster_reaction Reaction Initiation & Incubation cluster_detection Detection cluster_analysis Data Analysis Compound_Addition Add Test Compounds & Controls (DMSO, Inhibitor) Enzyme_Addition Add SCOT Enzyme Compound_Addition->Enzyme_Addition Substrate_Addition Add Substrate Mix (this compound, Succinyl-CoA, HBDH, NADH) Enzyme_Addition->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Read_Absorbance Kinetic Read: Absorbance at 340 nm (every 1-2 minutes) Incubation->Read_Absorbance Calculate_Rate Calculate Reaction Rate (Slope of Absorbance vs. Time) Read_Absorbance->Calculate_Rate Determine_Inhibition Determine % Inhibition Calculate_Rate->Determine_Inhibition Identify_Hits Identify Hits Determine_Inhibition->Identify_Hits HTS_Workflow_DNPH cluster_plate_prep Plate Preparation (384-well) cluster_reaction Reaction & Termination cluster_detection Detection cluster_analysis Data Analysis Compound_Addition Add Hit Compounds & Controls (DMSO, Inhibitor) Enzyme_Addition Add SCOT Enzyme Compound_Addition->Enzyme_Addition Substrate_Addition Add Substrate Mix (this compound, Succinyl-CoA) Enzyme_Addition->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Stop_Reaction Add Stop Solution (e.g., acid) Incubation->Stop_Reaction DNPH_Addition Add 2,4-DNPH Reagent Stop_Reaction->DNPH_Addition Color_Development Incubate for Color Development DNPH_Addition->Color_Development Read_Absorbance Endpoint Read: Absorbance at ~490 nm Color_Development->Read_Absorbance Calculate_Consumption Calculate this compound Consumption Read_Absorbance->Calculate_Consumption Confirm_Hits Confirm Active Compounds Calculate_Consumption->Confirm_Hits

Application Note & Protocol: Sample Preparation for 3-Oxopentanoate Analysis in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Oxopentanoate (also known as β-ketopentanoate) is a five-carbon ketone body generated from the metabolism of odd-chain fatty acids, such as those derived from the therapeutic agent triheptanoin. Its quantification in tissue is crucial for understanding energy metabolism, particularly in the context of metabolic disorders like glucose transporter type 1 deficiency (G1D) syndrome. Analyzing this compound in complex biological matrices like tissue presents a significant challenge due to the presence of interfering substances such as proteins and lipids. This document provides detailed protocols for the effective extraction and preparation of tissue samples for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Principle: The primary goal of sample preparation is to isolate the analyte of interest, this compound, from the complex tissue matrix while removing components that can interfere with downstream analysis, such as proteins, salts, and phospholipids. This is typically achieved through a multi-step process involving:

  • Tissue Homogenization: Mechanical disruption of the tissue to release cellular contents into a buffer.

  • Protein Precipitation: Denaturation and removal of proteins, which can clog analytical columns and suppress ion signals in mass spectrometry.

  • Extraction & Purification: Further purification steps like solid-phase extraction (SPE) can be employed to remove other interfering substances and concentrate the analyte.

  • Derivatization: For GC-MS analysis, a chemical modification step is required to make the non-volatile this compound amenable to gas chromatography.

Overall Workflow for this compound Analysis

The general workflow involves several key stages, from sample collection to final data acquisition. The choice of the analytical platform (LC-MS/MS or GC-MS) dictates the specific steps in the extraction and purification phase.

Overall_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue 1. Frozen Tissue Sample Homogenize 2. Homogenization Tissue->Homogenize Extract 3. Extraction & Purification Homogenize->Extract LCMS LC-MS/MS Analysis Extract->LCMS Direct Analysis Deriv Derivatization Extract->Deriv Alternative Path GCMS GC-MS Analysis Deriv->GCMS

Caption: General workflow for this compound analysis from tissue samples.

Protocol 1: Protein Precipitation for LC-MS/MS Analysis

This is the most common and straightforward method for preparing tissue samples for LC-MS/MS analysis. It relies on the addition of a cold organic solvent to denature and precipitate proteins, leaving the small molecule analytes in the supernatant.

Materials and Reagents:

  • Frozen tissue sample (-80°C)

  • Bead homogenizer (e.g., Bullet Blender®) or rotor-stator homogenizer[1]

  • Stainless steel or ceramic beads

  • Ice-cold 5 mM Ammonium Acetate in water or Phosphate-Buffered Saline (PBS)[2]

  • Precipitation Solution: Ice-cold Methanol containing 0.2% Formic Acid[3][4]

  • Internal Standard (IS) solution (e.g., stable isotope-labeled this compound, if available)

  • Refrigerated centrifuge (4°C) capable of >15,000 x g

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Pipettes and tips

Experimental Protocol:
  • Tissue Weighing:

    • On dry ice, weigh approximately 50-100 mg of frozen tissue into a pre-chilled 2 mL microcentrifuge tube containing homogenization beads.[5] Record the exact weight.

  • Homogenization:

    • Add ice-cold homogenization buffer (e.g., 5 mM Ammonium Acetate) at a ratio of 1:10 (w/v), for example, 500 µL for 50 mg of tissue.[2]

    • Immediately homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 1800 rpm, with a 30-minute incubation at 4°C in between).[2]

    • Keep samples on ice throughout the process to minimize enzymatic degradation.[6]

  • Protein Precipitation:

    • To 100 µL of the tissue homogenate, add a specific volume of the internal standard solution.

    • Add 800 µL of ice-cold precipitation solution (Methanol with 0.2% Formic Acid) to achieve a sample-to-solvent ratio of 1:8.[2][3]

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.

  • Incubation & Centrifugation:

    • Incubate the samples at 4°C for 30 minutes (or -20°C for 20 minutes) to facilitate complete protein precipitation.[2]

    • Centrifuge the tubes at 15,000-20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and tissue debris.[7][8]

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new, clean tube without disturbing the pellet.

    • The supernatant contains this compound and is now ready for LC-MS/MS analysis. If necessary, it can be evaporated to dryness and reconstituted in the mobile phase starting condition.[9]

Protein_Precipitation_Workflow start Start: Frozen Tissue weigh 1. Weigh 50-100 mg Tissue in Bead Tube start->weigh add_buffer 2. Add 1:10 (w/v) Ice-Cold Buffer weigh->add_buffer homogenize 3. Homogenize (e.g., Bead Beater) add_buffer->homogenize add_is 4. Aliquot Homogenate & Add Internal Standard homogenize->add_is add_solvent 5. Add 8 volumes of Cold Methanol + 0.2% Formic Acid add_is->add_solvent vortex 6. Vortex & Incubate (4°C for 30 min) add_solvent->vortex centrifuge 7. Centrifuge (15,000 x g, 10 min, 4°C) vortex->centrifuge collect 8. Collect Supernatant centrifuge->collect analyze 9. Analyze via LC-MS/MS collect->analyze end End analyze->end

Caption: Step-by-step workflow for protein precipitation of tissue samples.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

For tissues with high lipid content or when lower detection limits are required, an additional SPE step can be beneficial. This protocol is performed after protein precipitation. Polymeric reversed-phase cartridges are often suitable for trapping small polar molecules like this compound.

Materials and Reagents:

  • Supernatant from Protocol 1

  • SPE cartridges (e.g., Bond Elut Plexa or similar polymeric sorbent)[10]

  • SPE vacuum manifold

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Washing solution (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Acetonitrile or Methanol)

Experimental Protocol:
  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not let the sorbent bed go dry.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.

  • Elution: Elute this compound from the cartridge using 1 mL of an appropriate organic solvent like methanol or acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical quantitative data and analytical parameters for this compound analysis.

Table 1: Comparison of Sample Preparation Techniques

ParameterProtein PrecipitationProtein Precipitation + SPE
Analyte Recovery >88%[3][11]Generally >80%, method dependent
Matrix Effect Moderate to HighLow to Moderate
Throughput HighModerate
Cost per Sample LowModerate
Primary Application Routine, high-throughput analysisComplex matrices, low concentrations

Table 2: Example LC-MS/MS Parameters for this compound Analysis (Based on validated methods for human plasma, adaptable for tissue extracts)[3][4]

ParameterDescription
LC Column Phenomenex Luna C18(2) (150 x 2 mm, 3 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Methanol[3]
Flow Rate 0.3 mL/min[3]
Gradient Gradient elution is typically used
Injection Volume 5 µL[3]
Retention Time ~3.85 minutes (method dependent)[3]
Ionization Mode Negative Electrospray Ionization (ESI-)[3]
Validated Range 0.156–10 µg/mL (in human plasma)[3][11]

Protocol 3: Derivatization for GC-MS Analysis

GC-MS requires analytes to be volatile and thermally stable. This compound, being a carboxylic acid, requires derivatization to meet these criteria. Silylation is a common approach, where active hydrogens are replaced with a trimethylsilyl (TMS) group.

Materials and Reagents:

  • Dried supernatant from Protocol 1

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[12]

  • Anhydrous solvent (e.g., Acetonitrile or Pyridine)

  • Heating block or oven (60-75°C)

  • GC vials with inserts

Experimental Protocol:
  • Sample Drying: Ensure the supernatant from the protein precipitation step is completely dried down under a stream of nitrogen. The presence of water will interfere with the derivatization reaction.

  • Reagent Addition: Add 50-100 µL of BSTFA (+1% TMCS) and 50 µL of a solvent like acetonitrile to the dried extract.[12]

  • Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes to complete the reaction.[12]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Analysis_Choice cluster_lcms LC-MS/MS Path cluster_gcms GC-MS Path Homogenate Tissue Homogenate (Supernatant) Direct Direct Injection Homogenate->Direct High Throughput Deriv Derivatization (e.g., Silylation) Homogenate->Deriv For Volatility LCMS_Analysis High Specificity & Sensitivity Direct->LCMS_Analysis GCMS_Analysis Analyzes Volatile Compounds Deriv->GCMS_Analysis

References

Application of 3-Oxopentanoate in Metabolic Flux Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanoate, also known as beta-ketopentanoate, is a five-carbon ketone body that serves as a unique and valuable tool in the field of metabolic flux analysis (MFA). Its precursor, triheptanoin, a triglyceride composed of three seven-carbon fatty acids, is readily metabolized in the liver to produce this compound. Unlike the more common four-carbon ketone bodies, this compound is catabolized into both a two-carbon unit (acetyl-CoA) and a three-carbon unit (propionyl-CoA). This dual contribution to the mitochondrial acetyl-CoA and propionyl-CoA pools makes it an excellent anaplerotic substrate, capable of replenishing intermediates of the tricarboxylic acid (TCA) cycle. The use of isotopically labeled this compound, typically delivered as labeled triheptanoin, allows for the precise tracing and quantification of metabolic fluxes through central carbon metabolism, providing critical insights into cellular bioenergetics and biosynthetic pathways.

This document provides detailed application notes and experimental protocols for the use of this compound in metabolic flux analysis, targeted at researchers, scientists, and drug development professionals.

Core Principles and Applications

The primary advantage of using this compound in MFA lies in its unique metabolism. The acetyl-CoA produced from its breakdown enters the TCA cycle via citrate synthase, while the propionyl-CoA is carboxylated to methylmalonyl-CoA and subsequently isomerized to succinyl-CoA, another TCA cycle intermediate. This anaplerotic replenishment of the TCA cycle is particularly useful for studying metabolic reprogramming in diseases such as cancer, neurological disorders, and inborn errors of metabolism where TCA cycle function is often perturbed.

Key applications include:

  • Quantifying Anaplerosis: Precisely measuring the rate of TCA cycle intermediate replenishment, which is crucial for cell growth and proliferation.

  • Assessing TCA Cycle Activity: Determining the oxidative and reductive fluxes through the TCA cycle.

  • Investigating Fatty Acid Oxidation Disorders: Studying the metabolic consequences of impaired fatty acid metabolism and the efficacy of therapeutic interventions like triheptanoin.

  • Elucidating Cancer Metabolism: Understanding how cancer cells rewire their central carbon metabolism to support rapid growth and survival.

  • Drug Development: Evaluating the on-target and off-target metabolic effects of novel therapeutic compounds.

Metabolic Pathway of this compound

The following diagram illustrates the entry of this compound into the central carbon metabolism.

Triheptanoin Triheptanoin (C7 Triglyceride) Heptanoate Heptanoate (C7) Triheptanoin->Heptanoate Lipolysis beta_oxidation β-Oxidation Heptanoate->beta_oxidation ThreeOxopentanoate This compound beta_oxidation->ThreeOxopentanoate PropionylCoA Propionyl-CoA (C3) ThreeOxopentanoate->PropionylCoA AcetylCoA Acetyl-CoA (C2) ThreeOxopentanoate->AcetylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation & Isomerization TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle SuccinylCoA->TCA_Cycle

Metabolism of Triheptanoin to TCA Cycle Intermediates.

Experimental Workflow for this compound Based MFA

A typical metabolic flux analysis experiment using isotopically labeled this compound involves several key stages, from cell culture to data analysis. The following diagram outlines a standard workflow.

cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase cell_culture 1. Cell Culture (or animal model) labeling 2. Isotopic Labeling (e.g., [U-13C7]Triheptanoin) cell_culture->labeling quenching 3. Rapid Quenching of Metabolism labeling->quenching extraction 4. Metabolite Extraction quenching->extraction derivatization 5. Derivatization (for GC-MS) extraction->derivatization analysis 6. GC-MS or LC-MS/MS Analysis derivatization->analysis data_processing 7. Mass Isotopomer Distribution (MID) Analysis analysis->data_processing flux_calculation 8. Metabolic Flux Calculation data_processing->flux_calculation interpretation 9. Biological Interpretation flux_calculation->interpretation

Workflow for this compound based Metabolic Flux Analysis.

Detailed Experimental Protocols

The following protocols provide a general framework for conducting a metabolic flux analysis experiment using isotopically labeled triheptanoin. These should be optimized based on the specific cell type or animal model and the analytical instrumentation available.

Protocol 1: Cell Culture and Isotopic Labeling
  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling and harvesting. The specific density will depend on the cell line.

  • Culture Medium: Use a defined culture medium to have precise control over the nutrient composition.

  • Preparation of Labeled Medium: Prepare the labeling medium by supplementing the base medium with the isotopically labeled tracer. A common choice is uniformly labeled [U-¹³C₇]Triheptanoin. The final concentration of the tracer should be optimized for the specific cell line and experimental goals.

  • Isotopic Labeling: When cells reach the desired confluency, replace the culture medium with the pre-warmed labeling medium.

  • Steady-State Labeling: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady-state in the metabolites of interest. This time can range from a few hours to over 24 hours and should be determined empirically.[1]

Protocol 2: Metabolite Extraction
  • Quenching Metabolism: To halt all enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells. For adherent cells, this can be achieved by aspirating the medium and immediately adding a cold quenching solution (e.g., 80% methanol at -80°C).

  • Scraping and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.

  • Lysis and Extraction: Lyse the cells by freeze-thaw cycles or sonication. Centrifuge the lysate at high speed to pellet the cell debris.

  • Supernatant Collection: Collect the supernatant containing the extracted metabolites.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator or a stream of nitrogen gas. The dried extract can be stored at -80°C until further analysis.

Protocol 3: GC-MS Analysis of TCA Cycle Intermediates
  • Derivatization: To increase the volatility and thermal stability of polar metabolites like organic acids for GC-MS analysis, a two-step derivatization is often employed.

    • Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried metabolite extract. Incubate at 30-40°C for 90 minutes to protect carbonyl groups.

    • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37-70°C for 30-60 minutes.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph (GC):

      • Column: A DB-5ms or equivalent column is commonly used.

      • Inlet Temperature: 250-280°C.

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: A temperature gradient is used to separate the metabolites, for example, starting at a low temperature and ramping up to a final temperature of around 300°C.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Full scan mode to identify metabolites and Selected Ion Monitoring (SIM) mode for accurate quantification of mass isotopomer distributions.

  • Data Analysis:

    • Identify the retention times and mass spectra of the derivatized metabolites by comparing them to authentic standards.

    • Determine the mass isotopomer distribution (MID) for each metabolite by correcting for the natural abundance of ¹³C.

Data Presentation: Quantitative Metabolic Flux Map

The ultimate output of a ¹³C-MFA experiment is a quantitative map of metabolic fluxes. This data is typically presented in a table format, showing the flux values for key reactions in central carbon metabolism. As there is a lack of published, comprehensive flux maps derived solely from a ¹³C-3-Oxopentanoate tracer, the following table is a hypothetical example to illustrate how such data would be presented. The flux values are normalized to the rate of glucose uptake.

Reaction Abbreviation Metabolic Pathway Control Flux (Relative to Glucose Uptake) Treated Flux (Relative to Glucose Uptake)
Glucose uptakeGLC_up-100100
Glycolysis (Glucose -> Pyruvate)GLYGlycolysis8575
Pentose Phosphate Pathway (oxidative)PENT_oxPentose Phosphate Pathway1015
Pyruvate DehydrogenasePDHTCA Cycle Entry6050
Pyruvate CarboxylasePCAnaplerosis510
This compound -> Acetyl-CoA 3OP_ACCOA Tracer Metabolism 20 30
This compound -> Propionyl-CoA 3OP_PROPCOA Tracer Metabolism 20 30
Propionyl-CoA CarboxylasePROP_CARBAnaplerosis2030
Citrate SynthaseCSTCA Cycle8080
Isocitrate Dehydrogenase (forward)IDH_fwdTCA Cycle7570
α-Ketoglutarate DehydrogenaseAKGDHTCA Cycle7065
Succinyl-CoA SynthetaseSUCOASTCA Cycle9095
Malic EnzymeMEAnaplerosis/Cataplerosis1520
Lactate Dehydrogenase (Pyruvate -> Lactate)LDHFermentation2015

Note: This table is a representative example and the actual flux values will vary depending on the cell type, experimental conditions, and the specific biological question being addressed.

Conclusion

This compound, delivered via its precursor triheptanoin, is a powerful tool for metabolic flux analysis, offering unique insights into anaplerosis and TCA cycle function. By employing stable isotope labeling with compounds like [U-¹³C₇]Triheptanoin and established analytical techniques such as GC-MS, researchers can generate detailed and quantitative maps of central carbon metabolism. These flux maps are invaluable for understanding the metabolic basis of disease and for the development of novel therapeutic strategies that target cellular metabolism. The protocols and guidelines presented here provide a solid foundation for researchers to incorporate this innovative approach into their studies.

References

Troubleshooting & Optimization

Technical Support Center: 3-Oxopentanoate Stability in Acidic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the inherent instability and degradation of 3-Oxopentanoate, particularly in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a critical concern?

A1: this compound, also known as beta-ketopentanoate, is a 5-carbon ketone body of significant interest in biochemical and neurological research.[1][2] Unlike more common 4-carbon ketone bodies, it is anaplerotic, meaning it can replenish intermediates in the tricarboxylic acid (TCA) cycle.[1][2] Its stability is a major concern because, as a beta-keto acid, it is inherently unstable and prone to degradation, which can lead to inconsistent experimental results and inaccurate quantification.[3][4]

Q2: What is the primary degradation pathway for this compound in acidic solutions?

A2: The primary degradation pathway for this compound and other beta-keto acids in acidic solutions is decarboxylation.[3][4] This reaction is facilitated by the ketone group at the beta-carbon position relative to the carboxylic acid.[4] The process involves the loss of a molecule of carbon dioxide (CO2), converting the original beta-keto acid into a ketone.[3] Gentle heating can accelerate this decarboxylation process.[5]

Q3: What are the expected degradation products of this compound?

A3: Upon decarboxylation, this compound breaks down into 2-butanone (also known as methyl ethyl ketone) and carbon dioxide . In some cases, degradation can also lead to the formation of pentenoic acid isomers through keto-enol tautomerism.[1]

Q4: Which factors have the most significant impact on the degradation rate?

A4: The key factors that accelerate the degradation of this compound are:

  • Elevated Temperature: Beta-keto acids can undergo thermal decarboxylation even at room temperature, and this process is significantly accelerated by heating.[5][6]

  • Acidic pH: While the compound is generally unstable, acidic conditions can catalyze the hydrolysis of related esters to the unstable acid form and facilitate the subsequent decarboxylation.[5][7]

  • Presence of Water: As a reactant in hydrolysis (for precursors) and a solvent that facilitates proton transfer, water is essential for the degradation process in acidic solutions.[7][8]

Q5: How can I minimize the degradation of my this compound samples during experiments?

A5: To maintain the integrity of your compound, follow these guidelines:

  • Storage: Store solid this compound in a tightly sealed container at low temperatures (-15°C or below) to prevent decomposition.[6]

  • Solution Preparation: Always prepare aqueous solutions of this compound fresh, immediately before use.[9] For stock solutions, consider using organic solvents like DMSO or ethanol where it may have better stability.[9]

  • Temperature Control: Perform all experimental steps involving aqueous solutions of this compound at low temperatures (e.g., on ice) whenever possible.

  • Buffer Selection: Use non-reactive buffers such as phosphate, HEPES, or MOPS. Avoid buffers containing primary amines, like Tris, as they can react with the ketone group.[9]

Q6: What analytical methods are recommended for monitoring the stability and degradation of this compound?

A6: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode array (PDA) detector set to 210 nm is effective for monitoring the degradation kinetics by quantifying the decrease in the parent compound over time.[1]

  • Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is invaluable for confirming the identity of degradation products.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for identifying and quantifying volatile degradation products like 2-butanone.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause Recommended Troubleshooting Steps
Inconsistent reaction kinetics or low product yield. Degradation of this compound stock or working solution.1. Prepare fresh this compound solutions immediately before each experiment.[9]2. Verify the purity of the solid compound if it has been stored for a long time or at improper temperatures.3. Conduct experiments at the lowest feasible temperature.
Appearance of unexpected peaks in HPLC or GC-MS analysis. Formation of degradation products (e.g., 2-butanone).1. Analyze a standard of the suspected degradation product (2-butanone) to confirm its retention time/mass spectrum.2. Use tandem MS/MS to identify the structure of the unknown peak.[1]3. Review your experimental conditions (pH, temperature) to identify potential causes of accelerated degradation.
A gradual decrease in the pH of the solution over time. The carboxylic acid group of this compound contributes to the solution's acidity. Degradation removes this acidic group, which could theoretically raise the pH, but complex interactions may occur.1. Ensure your buffer has sufficient capacity for the intended pH range and concentration of this compound.2. Use a calibrated pH meter to monitor the pH throughout the experiment.3. Select a more robust buffering system if pH drift is a persistent issue.

Visualized Pathways and Workflows

G Acid-Catalyzed Decarboxylation of this compound cluster_0 Step 1: Protonation cluster_1 Step 2: Tautomerization & Cyclic Intermediate cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Tautomerization to Final Product A This compound B Protonated Carbonyl (Resonance Stabilized) A->B + H⁺ H2O_1 H₂O C Enol Intermediate B->C Keto-Enol Tautomerism H H₃O⁺ D 6-Membered Cyclic Intermediate C->D E Enol of 2-Butanone D->E Rearrangement CO2 CO₂ D->CO2 Release F 2-Butanone (Ketone) E->F Tautomerization

Caption: The degradation pathway of this compound in acid.

G Experimental Workflow for Stability Analysis A Prepare Acidic Buffer (e.g., Phosphate, pH 4.0) C Initiate Experiment: Add Stock to Buffer at T=0 A->C B Prepare Fresh this compound Stock Solution B->C D Incubate at Controlled Temperature (e.g., 37°C) C->D E Withdraw Aliquots at Specific Time Points (T=0, 1h, 2h, 4h, etc.) D->E F Immediately Quench Reaction (e.g., Neutralize or Freeze) E->F G Analyze Samples via HPLC-PDA or LC-MS F->G H Data Analysis: Plot Concentration vs. Time Determine Degradation Rate G->H

Caption: Workflow for monitoring this compound degradation.

Experimental Protocols

Protocol 1: Monitoring this compound Degradation by HPLC-PDA

This protocol outlines a method to quantify the degradation of this compound over time.

  • Preparation of Reagents:

    • Prepare a 100 mM phosphate buffer and adjust the pH to the desired acidic value (e.g., pH 4.0).

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO) or directly in the chilled acidic buffer immediately before use.

  • Standard Curve Generation:

    • Prepare a series of dilutions of the this compound stock solution in the acidic buffer to create standards (e.g., 10, 50, 100, 250, 500 µM).

    • Inject each standard into the HPLC system to generate a standard curve of peak area versus concentration.

  • Degradation Assay:

    • Initiate the experiment by diluting the this compound stock solution to a final concentration of 500 µM in the pre-warmed acidic buffer (e.g., 37°C).

    • Immediately withdraw the first aliquot (T=0) and quench the reaction (e.g., by neutralizing with a small volume of base or by flash-freezing).

    • Incubate the remaining solution at the desired temperature.

    • Withdraw aliquots at predetermined time intervals (e.g., 30, 60, 120, 240 minutes), quenching each one immediately.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detector at 210 nm.[1]

    • Inject all quenched samples and standards.

  • Data Analysis:

    • Integrate the peak corresponding to this compound for all time points.

    • Calculate the concentration of this compound at each time point using the standard curve.

    • Plot concentration versus time to determine the degradation kinetics.

Protocol 2: Sample Preparation for GC-MS Analysis of Degradation Products

This protocol is for identifying volatile degradation products like 2-butanone.

  • Sample Collection:

    • Run a degradation assay as described in Protocol 1 for a sufficient duration to allow for product formation.

  • Extraction:

    • For each time-point sample, perform a liquid-liquid extraction.

    • Add an equal volume of a water-immiscible organic solvent with a low boiling point (e.g., diethyl ether or dichloromethane) to the aqueous sample.

    • Vortex vigorously for 1-2 minutes to extract organic compounds.

    • Centrifuge briefly to separate the layers.

    • Carefully collect the organic (upper) layer.

  • Sample Concentration (Optional):

    • If the concentration of the degradation product is expected to be low, the organic extract can be carefully concentrated under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the organic extract into the GC-MS system.

    • GC Column: Use a suitable capillary column for separating volatile organic compounds (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute compounds.

    • MS Detection: Operate the mass spectrometer in scan mode to collect mass spectra of all eluting peaks.

  • Data Analysis:

    • Compare the retention time and mass spectrum of any new peaks in the degraded samples to a known standard of 2-butanone.

    • Use the MS library (e.g., NIST) to aid in the identification of unknown peaks.

References

improving the yield of chemical synthesis of 3-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 3-oxopentanoate and its esters, primarily ethyl this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction yields and purity.

Troubleshooting Guide

Low yields and the formation of side products are common challenges in the synthesis of this compound. This guide addresses specific issues in a question-and-answer format to help you identify and resolve problems in your experimental setup.

Issue: Low or No Product Formation

Potential Cause Recommended Solution
Presence of Moisture The Claisen condensation is highly sensitive to water, which can quench the base and hydrolyze the starting ester. Ensure all glassware is thoroughly dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Inactive or Insufficient Base The base (e.g., sodium ethoxide) may have degraded due to improper storage or handling. Use a fresh, high-purity base. A full equivalent of a strong, non-nucleophilic base is crucial to drive the reaction equilibrium forward by deprotonating the resulting β-keto ester.[1] Using stronger bases like sodium amide or sodium hydride can often increase the yield.[2]
Incorrect Base Type To prevent transesterification, the alkoxide base should correspond to the alcohol portion of the ester (e.g., use sodium ethoxide for ethyl esters).[1]
Low Reaction Temperature The reaction may require heating to proceed at a reasonable rate.[1] Incrementally increase the reaction temperature (e.g., in 10°C intervals) and monitor the reaction progress by TLC or GC/LC-MS.[1]
Suboptimal Reactant Stoichiometry The molar ratio of the reactants is critical. In a crossed Claisen condensation, using an excess of the enolizable ester can help ensure the complete consumption of the non-enolizable ester.

Issue: Presence of Multiple Spots on TLC / Multiple Peaks in GC/MS

Potential Cause Recommended Solution
Self-Condensation of Starting Ester If the starting ester is highly enolizable, it may self-condense. This can be minimized by slowly adding the enolizable ester to the reaction mixture containing the base and the other ester.
Hydrolysis and Decarboxylation of the Product The β-keto ester product can be unstable and susceptible to hydrolysis and subsequent decarboxylation, especially under acidic or basic conditions and at elevated temperatures.[1] During the workup, use a mild acidic quench (e.g., dilute acetic acid) and avoid strong acids or prolonged heating.
Incomplete Reaction If starting materials are still present, the reaction may not have gone to completion. Consider increasing the reaction time or temperature, or adding more base.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing ethyl this compound?

A1: The most common and well-established method is the Claisen condensation.[3] A typical route involves the reaction of ethyl propionate with ethyl acetate in the presence of a strong base like sodium ethoxide, followed by acidification and purification.[3]

Q2: How do reaction time and temperature affect the yield of this compound?

A2: Reaction time and temperature are critical parameters that require careful optimization.[1] Insufficient reaction time can lead to incomplete conversion, while excessively long reaction times may promote the formation of byproducts. Similarly, the temperature must be high enough to overcome the activation energy but not so high as to cause decomposition of reactants or products.[1] Optimal conditions are highly substrate-dependent.

Q3: Can I use a hydroxide base like NaOH or KOH for the Claisen condensation?

A3: It is generally not recommended to use hydroxide bases for the Claisen condensation. Hydroxide ions can cause saponification (hydrolysis) of the ester starting materials and the β-keto ester product, which will significantly reduce the yield.[1]

Q4: How can I purify the final ethyl this compound product?

A4: Purification is typically achieved through fractional distillation under reduced pressure.[4] Due to its relatively high boiling point and potential for thermal degradation, distillation at atmospheric pressure is not recommended.[4] Vacuum distillation allows for the purification to be carried out at a lower temperature, minimizing the risk of decomposition.[4]

Data Presentation

Effect of Reaction Conditions on Yield

While specific quantitative data for the synthesis of ethyl this compound is dispersed across various studies, the following table summarizes the general effects of key parameters on the yield of β-keto esters synthesized via Claisen condensation, based on available literature.

Parameter Condition Effect on Yield Reference
Base Sodium EthoxideStandard[2][5]
Sodium HydrideOften increases yield[2]
Lithium Diisopropylamide (LDA)Can be effective, especially in mixed condensations
Temperature Room TemperatureMay result in slow reaction rates[1]
RefluxCan increase reaction rate but may also promote side reactions[1]
Solvent Ethanol (with NaOEt)Standard[5]
Tetrahydrofuran (THF)Can be used with stronger bases like NaH or LDA
Reactant Ratio 1:1 (Ester:Base)Generally required for complete reaction[6][7]

Experimental Protocols

Synthesis of Ethyl this compound via Claisen Condensation

Materials:

  • Sodium metal

  • Absolute ethanol

  • Ethyl propionate

  • Ethyl acetate

  • Dilute acetic acid or hydrochloric acid for workup

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Base Preparation: In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, cautiously dissolve clean sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. This reaction is exothermic and produces hydrogen gas, so it must be done with appropriate safety precautions.

  • Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl propionate and ethyl acetate dropwise from the dropping funnel with vigorous stirring. The reaction is typically initiated at room temperature.

  • Heating: After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Slowly add dilute acetic acid or hydrochloric acid to neutralize the excess base and protonate the enolate of the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2-3 times).

  • Drying and Solvent Removal: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ethyl this compound by fractional distillation under reduced pressure.[4]

Purification by Vacuum Fractional Distillation

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Vacuum source and trap

  • Heating mantle with stirrer

Procedure:

  • Apparatus Setup: Assemble the vacuum fractional distillation apparatus. Ensure all glassware is free of cracks and the joints are properly sealed.[4] The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.[4]

  • Vacuum Application: Turn on the magnetic stirrer and then the vacuum source to evacuate the system to the desired pressure.[4]

  • Heating: Gently heat the crude product in the distillation flask using a heating mantle.

  • Fraction Collection:

    • Foreshot: Collect the initial, low-boiling fraction, which may contain residual solvents. The temperature will likely be unstable during this phase.[8]

    • Main Fraction: When the vapor temperature stabilizes at the boiling point of ethyl this compound at the given pressure, switch to a clean receiving flask and collect the pure product.[8]

    • Afterward: Stop the distillation before all the material has vaporized to avoid distilling over high-boiling impurities.

  • Shutdown: Allow the apparatus to cool to room temperature before carefully breaking the vacuum.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep_base Prepare Sodium Ethoxide add_esters Add Ethyl Propionate and Ethyl Acetate prep_base->add_esters reflux Reflux for 2-4h add_esters->reflux neutralize Neutralize with Acid reflux->neutralize extract Extract with Ether neutralize->extract dry Dry and Evaporate extract->dry distill Vacuum Distillation dry->distill product Pure Ethyl This compound distill->product

Caption: General experimental workflow for the synthesis of ethyl this compound.

Troubleshooting_Yield start Low Yield of This compound check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_base Evaluate Base (Fresh? Correct Type?) start->check_base check_temp Assess Reaction Temperature start->check_temp check_time Review Reaction Time start->check_time improve_conditions Dry Glassware & Solvents, Use Inert Atmosphere check_moisture->improve_conditions Yes improve_base Use Fresh Base, Match Alkoxide to Ester check_base->improve_base Yes optimize_temp Incrementally Increase Temperature check_temp->optimize_temp Too Low optimize_time Increase Reaction Time, Monitor by TLC/GC check_time->optimize_time Too Short

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Low Recovery of 3-Oxopentanoate in Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low recovery of 3-Oxopentanoate during solid-phase extraction (SPE). The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.

Troubleshooting Guide

Low recovery of this compound is a frequent challenge in solid-phase extraction. This guide provides a systematic approach to identifying and resolving the root cause of this issue. The first and most critical step in troubleshooting is to determine at which stage of the SPE process the analyte is being lost. This is achieved by collecting and analyzing the fractions from each step: the flow-through after sample loading, the wash solution, and the final eluate.

Q1: My recovery of this compound is low. How do I pinpoint the problem?

To diagnose the issue, perform a systematic analysis of each step of your SPE protocol.

Experimental Workflow for Diagnosing Low Recovery

G cluster_0 SPE Process Analysis cluster_1 Troubleshooting Paths cluster_2 Solutions start Start: Low this compound Recovery collect_fractions Collect Fractions: 1. Load Flow-through 2. Wash Solution 3. Eluate start->collect_fractions analyze_fractions Analyze Fractions for this compound collect_fractions->analyze_fractions in_flowthrough Analyte in Flow-through? (Binding Problem) analyze_fractions->in_flowthrough in_wash Analyte in Wash? (Premature Elution) in_flowthrough->in_wash No solution_binding Optimize Loading Conditions: - Adjust sample pH - Select appropriate sorbent - Reduce sample solvent strength - Decrease flow rate - Check for sorbent overload in_flowthrough->solution_binding Yes not_in_eluate Analyte Not in Eluate? (Incomplete Elution) in_wash->not_in_eluate No solution_wash Optimize Wash Step: - Use a weaker wash solvent - Decrease organic content in wash in_wash->solution_wash Yes no_analyte Analyte in None of the Fractions? not_in_eluate->no_analyte No solution_elution Optimize Elution: - Use a stronger elution solvent - Increase elution volume - Employ soak steps not_in_eluate->solution_elution Yes solution_degradation Investigate Analyte Stability: - Check for degradation during sample prep or storage no_analyte->solution_degradation Yes end Successful Recovery solution_binding->end solution_wash->end solution_elution->end solution_degradation->end

Caption: A troubleshooting workflow for low this compound recovery in SPE.

Frequently Asked Questions (FAQs)

Binding and Loading Issues

Q2: this compound is found in my sample flow-through. What are the likely causes and solutions?

This indicates that the analyte is not binding effectively to the SPE sorbent. Here are the common reasons and how to address them:

  • Incorrect Sorbent Choice: this compound is an organic acid. For effective retention, an anion exchange mechanism is recommended.

    • Solution: Utilize a weak anion exchange (WAX) or strong anion exchange (SAX) sorbent. Reversed-phase (e.g., C18) sorbents may not provide adequate retention for this polar compound unless the sample matrix is predominantly aqueous and the pH is adjusted to suppress ionization.

    • Solution: Adjust the pH of your sample to be between 6 and 7. This will ensure the carboxylic acid group is deprotonated and can bind to the positively charged anion exchange sorbent.

  • Sample Solvent is Too Strong: If your sample is dissolved in a high concentration of organic solvent, it can disrupt the interaction between this compound and the sorbent.

    • Solution: Dilute your sample with water or an appropriate aqueous buffer to reduce the organic solvent concentration before loading.

  • High Flow Rate: A fast flow rate during sample loading may not allow sufficient time for the analyte to interact with the sorbent.

    • Solution: Decrease the flow rate during the sample loading step.

  • Sorbent Overload: The capacity of the SPE cartridge may have been exceeded.

    • Solution: Reduce the amount of sample loaded or use a cartridge with a larger sorbent mass.

ParameterEffect on BindingRecommendation for this compound
Sorbent Type Critical for retentionUse Weak Anion Exchange (WAX) or Strong Anion Exchange (SAX).
Sample pH Determines ionization stateAdjust sample pH to ~6-7 to ensure deprotonation of the carboxylic acid.
Sample Solvent High organic content reduces retentionDilute sample with water or aqueous buffer.
Flow Rate Too high reduces interaction timeDecrease flow rate during sample loading.
Sorbent Mass Insufficient mass leads to breakthroughEnsure sorbent capacity is not exceeded.
Washing Step Issues

Q3: I'm losing this compound during the wash step. What should I do?

This indicates that your wash solvent is too strong and is prematurely eluting the analyte.

  • Wash Solvent is Too Aggressive: The organic content or ionic strength of your wash solvent may be too high.

    • Solution: Decrease the percentage of organic solvent in your wash solution. If using an ion-exchange mechanism, ensure the wash solvent does not have a high salt concentration or a pH that would disrupt the binding. A common wash solvent for WAX sorbents is a low percentage of methanol in water.

ParameterEffect on Analyte Loss in WashRecommendation
Wash Solvent Strength Too strong elutes the analyteUse a weaker solvent (e.g., lower percentage of organic solvent).
Wash Solvent pH Can disrupt bindingMaintain a pH that ensures the analyte remains ionized and bound.
Elution Issues

Q4: My recovery is still low, and I've confirmed the analyte is not in the flow-through or wash. What's the problem?

This suggests that this compound is retained on the sorbent but is not being effectively eluted.

  • Elution Solvent is Too Weak: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent.

    • Solution for Anion Exchange: To elute from an anion exchange sorbent, you need to neutralize the charge on either the analyte or the sorbent, or introduce a high concentration of competing ions. A common approach is to use a basic elution solvent, such as 5% ammonium hydroxide in methanol, to deprotonate the WAX sorbent and release the negatively charged this compound. Alternatively, a high ionic strength buffer could be used.

  • Insufficient Elution Volume: The volume of the elution solvent may not be adequate to completely desorb the analyte.

    • Solution: Increase the volume of the elution solvent. It is often beneficial to apply the elution solvent in two or more smaller aliquots rather than one large volume.

  • "Soak Step" May Be Needed: For strongly retained compounds, a "soak step" can improve recovery.

    • Solution: After adding the elution solvent, allow it to sit in the sorbent bed for a few minutes before applying vacuum or pressure to elute. This allows more time for the analyte to desorb from the sorbent.

ParameterEffect on ElutionRecommendation for this compound on WAX
Elution Solvent Strength Too weak results in incomplete recoveryUse a basic solvent (e.g., 5% NH4OH in methanol) or a high ionic strength buffer.
Elution Volume Insufficient volume leads to low recoveryIncrease elution volume; consider multiple small aliquots.
Soak Step Can improve recovery of strongly bound analytesIntroduce a 1-5 minute soak step after adding the elution solvent.

Detailed Experimental Protocol: SPE of this compound from an Aqueous Matrix

This protocol is a starting point and may require optimization for your specific sample matrix and analytical requirements. It is based on a weak anion exchange (WAX) mechanism.

Materials:

  • Weak Anion Exchange (WAX) SPE cartridges (e.g., 100 mg / 3 mL)

  • Methanol (HPLC grade)

  • Deionized Water (HPLC grade)

  • Ammonium Hydroxide (concentrated)

  • Formic Acid (or other acid for pH adjustment)

  • SPE Vacuum Manifold

Protocol Workflow

G cluster_0 SPE Protocol for this compound start Start conditioning 1. Conditioning: - 1 mL Methanol - 1 mL Deionized Water start->conditioning equilibration 2. Equilibration: - 1 mL Deionized Water conditioning->equilibration sample_prep 3. Sample Preparation: - Adjust sample pH to 6-7 equilibration->sample_prep loading 4. Sample Loading: - Load pre-treated sample at a low flow rate sample_prep->loading washing 5. Washing: - 1 mL 5% Methanol in Water - Dry sorbent bed loading->washing elution 6. Elution: - 1 mL 5% NH4OH in Methanol (Consider a soak step) washing->elution post_elution 7. Post-Elution: - Evaporate eluate - Reconstitute in mobile phase elution->post_elution end Analysis post_elution->end

Caption: A step-by-step SPE protocol for this compound using a WAX sorbent.

Detailed Steps:

  • Sorbent Conditioning:

    • Pass 1 mL of methanol through the WAX cartridge to wet the sorbent.

    • Pass 1 mL of deionized water to rinse the methanol. Do not allow the sorbent to dry.

  • Sorbent Equilibration:

    • Pass 1 mL of deionized water through the cartridge to prepare it for the aqueous sample.

  • Sample Preparation:

    • Adjust the pH of the aqueous sample containing this compound to approximately 6-7 using a suitable buffer or dilute acid/base. This ensures the analyte is in its anionic form.

    • If the sample contains particulates, centrifuge and use the supernatant.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a low, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent, such as 5% methanol in water, to remove any weakly bound interferences.

    • After the wash, apply vacuum for 2-5 minutes to thoroughly dry the sorbent bed.

  • Elution:

    • Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

    • For potentially higher recovery, consider a "soak step": add the elution solvent and let it sit for 1-5 minutes before applying vacuum to collect the eluate.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent that is compatible with your analytical method (e.g., the initial mobile phase for LC-MS).

This guide provides a comprehensive framework for troubleshooting and optimizing the solid-phase extraction of this compound. By systematically evaluating each step of the process, researchers can significantly improve analyte recovery and achieve more reliable and accurate results.

Technical Support Center: Optimizing Enzymatic Production of 3-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the enzymatic reaction conditions for the production of 3-oxopentanoate. The content is structured to address common challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common enzymatic strategy for producing this compound?

A1: The direct enzymatic synthesis of 3-oxopentanoic acid is challenging due to the product's instability. A more common and effective strategy is a two-step chemoenzymatic process. The first step involves the enzymatic synthesis of a stable ester precursor, typically methyl this compound or ethyl this compound, via transesterification. The second step is a carefully controlled chemical hydrolysis of the ester to yield the desired 3-oxopentanoic acid.

Q2: Which enzyme is recommended for the synthesis of methyl this compound?

A2: Candida antarctica Lipase B (CALB) is a highly effective and widely used biocatalyst for this transformation. It is most commonly used in its immobilized form, such as Novozym® 435, which offers enhanced stability, ease of recovery, and reusability.[1][2][3] CALB demonstrates excellent chemo- and stereoselectivity under mild, often solvent-free conditions.[1][2]

Q3: What are the typical kinetic parameters for a lipase like CALB in β-keto ester synthesis?

A3: Kinetic parameters are highly dependent on the specific substrates, solvent system, and reaction conditions. However, for a structurally similar reaction—the synthesis of butyl-4-methyl-3-oxopentanoate using Novozym® 435—the kinetics were found to follow a ternary complex ordered bi-bi model with substrate inhibition. The determined kinetic parameters are summarized in the table below and can serve as a valuable reference.

ParameterValueSubstrate/Condition
Vmax 0.04 mol/L·minImmobilized CALB (Novozym® 435)
Km(A) 0.11 mol/LFor methyl-4-methyl-3-oxopentanoate
Km(B) 2 mol/LFor n-butanol
Ki(A) 2.2 mol/LInhibition by methyl-4-methyl-3-oxopentanoate
Data adapted from a study on a structurally related β-keto ester.[4][5]

Q4: What is the primary challenge when handling the final product, 3-oxopentanoic acid?

A4: The primary challenge is the inherent instability of β-keto acids. 3-Oxopentanoic acid is prone to decarboxylation, a reaction where the carboxyl group is lost as carbon dioxide (CO₂), resulting in the formation of 2-butanone as a byproduct.[6] This degradation is significantly accelerated by heat and non-neutral pH conditions (both acidic and basic).[7] Therefore, all post-synthesis steps, especially the hydrolysis of the ester precursor and subsequent purification, must be conducted under mild conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the two-step synthesis of this compound.

Problem 1: Low Yield of Methyl this compound (Enzymatic Step)
Possible Cause Recommended Solution
Enzyme Inactivation Temperature: Ensure the reaction temperature is within the optimal range for Novozym® 435 (typically 40-60°C). Temperatures above this can lead to denaturation.[8]Inhibitors: If using vinyl esters as acyl donors, the byproduct acetaldehyde can inactivate the lipase. Consider performing the reaction under a vacuum to remove volatile byproducts.[2]
Reaction Equilibrium Shifted Excess Water: The presence of water favors the reverse reaction (hydrolysis) over esterification. Use anhydrous reagents and solvents. Consider adding molecular sieves to remove water generated during the reaction.[1][2]
Sub-optimal Reaction Conditions Substrate Ratio: Optimize the molar ratio of the alcohol to the acyl donor. An excess of the acyl donor is often used.[2]Enzyme Load: An insufficient amount of enzyme will result in slow conversion. A typical starting point is 10% (w/w) of the limiting substrate.[2]Mixing: Ensure adequate mixing (e.g., 250-300 rpm) to overcome mass transfer limitations, especially with an immobilized enzyme.[5]
Enzyme Support Degradation The polymethylmethacrylate (PMMA) support of Novozym® 435 can be dissolved by certain organic solvents or alcohols, leading to enzyme leaching and loss of activity.[3][9] Choose compatible solvents and avoid harsh conditions.
Problem 2: Low Yield or Absence of 3-Oxopentanoic Acid (Hydrolysis & Workup Step)
Possible Cause Recommended Solution
Product Decarboxylation High Temperature: Avoid heating at all stages of hydrolysis, workup, and purification. Perform the saponification at 0°C and solvent removal at low temperatures under a high vacuum.[7]Incorrect pH: Both strongly acidic and basic conditions can catalyze decarboxylation. During workup, neutralize the reaction mixture carefully and gently with a mild acid (e.g., dilute HCl or KHSO₄) while keeping the solution chilled.[7][10]
Incomplete Hydrolysis Insufficient Base/Time: Ensure at least a stoichiometric amount of base (e.g., KOH or NaOH) is used for saponification. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting ester.[10]Steric Hindrance: While not a major issue for methyl this compound, highly hindered esters may require longer reaction times or alternative hydrolysis methods.
Product Loss During Purification Distillation: Do not attempt to purify the final 3-oxopentanoic acid by distillation due to thermal instability.Chromatography: If column chromatography is necessary, use a neutral stationary phase (e.g., neutral silica gel) and perform it at room temperature or below to minimize on-column decarboxylation.[7]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Methyl this compound using Novozym® 435

This protocol describes a lipase-catalyzed transesterification.

Materials:

  • Acyl donor (e.g., dimethyl malonate or ethyl propionate)

  • Alcohol (e.g., propan-1-ol or ethanol, depending on the chosen synthetic route)

  • Immobilized Candida antarctica Lipase B (Novozym® 435)

  • Anhydrous organic solvent (optional, e.g., heptane or tert-butanol)

  • Molecular sieves (optional, 3Å or 4Å)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Setup: In a round-bottom flask, combine the acyl donor and the alcohol. A common molar ratio is 4:1 of the acyl donor to the alcohol. For a solvent-free approach, the excess acyl donor serves as the solvent.[2]

  • Enzyme Addition: Add Novozym® 435 to the mixture. A typical enzyme loading is 10% by weight relative to the limiting reactant.[2]

  • Water Removal (Optional): Add activated molecular sieves to the mixture to sequester water produced during the reaction, which drives the equilibrium toward the ester product.[1]

  • Incubation: Seal the flask and place it in an incubator shaker or on a stirring hotplate. Maintain a constant temperature (e.g., 55°C) and stirring speed (e.g., 300 rpm).[5]

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Termination and Recovery: Once the reaction reaches completion (typically 6-24 hours), stop the stirring and filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with a solvent, dried, and reused.

  • Purification: Remove the excess solvent and unreacted starting materials from the filtrate under reduced pressure to obtain the crude methyl this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Protocol 2: Mild Hydrolysis of Methyl this compound

This protocol is designed to minimize the decarboxylation of the final product.

Materials:

  • Crude methyl this compound

  • Methanol or Ethanol

  • 1 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) or Potassium Hydrogen Sulfate (KHSO₄) solution

  • Ethyl acetate or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the methyl this compound in methanol or ethanol in a round-bottom flask.

  • Saponification: Cool the flask to 0°C in an ice bath with constant stirring. Add a stoichiometric amount (1.0-1.1 equivalents) of 1 M aqueous KOH solution dropwise, ensuring the temperature does not rise above 5°C.[7]

  • Reaction: Continue stirring the reaction mixture at 0°C. Monitor the disappearance of the starting ester by TLC (typically 1-4 hours).

  • Neutralization: Once the reaction is complete, carefully acidify the mixture to a neutral pH (pH ~6-7) by slowly adding pre-chilled 1 M HCl or KHSO₄ solution dropwise. Keep the mixture in the ice bath during this process to dissipate any heat generated.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase with a cold organic solvent like ethyl acetate or diethyl ether (3x volumes).

  • Drying and Concentration: Combine the organic layers and dry them over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent using a rotary evaporator with a low-temperature water bath (<30°C) to yield the final product, 3-oxopentanoic acid.

  • Storage: Store the product at low temperatures (e.g., -20°C) to prevent degradation over time.

Visualizations (Graphviz DOT)

Enzymatic_Synthesis_Workflow Substrates Substrates (e.g., Dimethyl Malonate + Propanol) Reaction Enzymatic Transesterification (40-60°C, Anhydrous) Substrates->Reaction Enzyme Immobilized Lipase (Novozym® 435) Enzyme->Reaction Catalyst Ester Methyl this compound (Stable Intermediate) Reaction->Ester Hydrolysis Mild Alkaline Hydrolysis (e.g., KOH, 0°C) Ester->Hydrolysis Purification Low-Temp Purification (Extraction, No Distillation) Hydrolysis->Purification Product 3-Oxopentanoic Acid (Final Product) Purification->Product

Caption: Workflow for the two-step synthesis of 3-oxopentanoic acid.

Troubleshooting_Decarboxylation start Low Yield of 3-Oxopentanoic Acid check_hydrolysis Was the ester fully consumed? (Check TLC/LC-MS) start->check_hydrolysis check_conditions Were hydrolysis and workup conditions mild? check_hydrolysis->check_conditions Yes incomplete_hydrolysis Problem: Incomplete Hydrolysis Solution: Increase reaction time or check base stoichiometry. check_hydrolysis->incomplete_hydrolysis No decarboxylation Problem: Product Decarboxylation check_conditions->decarboxylation No heat Cause: High Temperature Solution: Keep reaction/workup at 0°C. Avoid heat during solvent removal. decarboxylation->heat ph Cause: Harsh pH Solution: Neutralize slowly and gently with mild acid at low temperature. decarboxylation->ph

References

Technical Support Center: Analysis of 3-Oxopentanoate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometry analysis of 3-Oxopentanoate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed?

A1: 3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon ketone body.[1] It is produced in the liver from the metabolism of odd-carbon fatty acids and can serve as an energy source for the brain.[1] Analysis of this compound is important in metabolic research, particularly in studying conditions related to fatty acid oxidation and ketone body metabolism.

Q2: Which ionization mode is best for this compound analysis?

A2: this compound is a carboxylic acid and is most commonly analyzed in negative ion mode electrospray ionization (ESI-), where it readily forms the deprotonated molecule [M-H]⁻. Analysis in positive ion mode is possible but may be less sensitive and can result in the formation of various adducts.

Q3: What are the most common adducts observed for this compound?

A3: In positive ion mode ESI, you may observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺). In negative ion mode, adducts with formate ([M+HCOO]⁻) and acetate ([M+CH₃COO]⁻) from the mobile phase are possible. The formation of these adducts can be influenced by the sample matrix and the purity of the solvents and reagents used.

Q4: Is derivatization necessary for the analysis of this compound?

A4: For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is not always necessary, as this compound can be analyzed directly. However, for gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is required to make the compound volatile. Common derivatization strategies target the carboxylic acid and ketone functional groups.

Troubleshooting Guides

Issue 1: Poor or No Signal for this compound

Q: I am not seeing a peak for this compound or the signal is very weak. What are the possible causes and solutions?

A: This is a common issue that can arise from several factors related to sample preparation, chromatographic conditions, and mass spectrometer settings.

Possible Causes and Troubleshooting Steps:

  • Sample Degradation: this compound can be unstable, especially at room temperature in biological samples.

    • Solution: Keep samples on ice during preparation and store them at -80°C for long-term storage. Analyze samples as quickly as possible after preparation.

  • Inefficient Extraction: The extraction method may not be suitable for a small, polar molecule like this compound.

    • Solution: Protein precipitation with a cold organic solvent like methanol or acetonitrile is a common and effective method. Ensure the solvent-to-sample ratio is sufficient for complete protein removal.

  • Poor Chromatographic Retention: this compound is highly polar and may have poor retention on standard C18 reversed-phase columns, causing it to elute in the void volume with other matrix components.

    • Solution: Consider using a polar-modified reversed-phase column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Alternatively, derivatization can be employed to increase its hydrophobicity.

  • Suboptimal Mass Spectrometer Settings: The ion source and MS parameters may not be optimized for this compound.

    • Solution: Optimize the electrospray voltage, nebulizer gas flow, and drying gas temperature and flow rate. Ensure the correct precursor and product ions are being monitored in your MRM (Multiple Reaction Monitoring) method.

Issue 2: High Background Noise or Co-eluting Interferences

Q: My chromatogram shows a high baseline or many interfering peaks around the retention time of this compound. How can I improve the signal-to-noise ratio?

A: High background and co-eluting interferences are often due to matrix effects or contaminants in the sample or analytical system.

Possible Causes and Troubleshooting Steps:

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound.

    • Solution:

      • Improve sample cleanup using techniques like solid-phase extraction (SPE).

      • Optimize the chromatographic separation to resolve this compound from the interfering compounds.

      • Dilute the sample to reduce the concentration of matrix components.

      • Use a stable isotope-labeled internal standard to compensate for matrix effects.

  • Contamination from Solvents and Labware: Impurities in solvents or leaching from plasticware can introduce interfering compounds.

    • Solution: Use high-purity, LC-MS grade solvents and reagents. Avoid using plasticware that is not certified as low-leaching.

  • Carryover from Previous Injections: Residual analyte from a previous high-concentration sample can appear in subsequent runs.

    • Solution: Implement a robust needle and column wash protocol between injections, using a strong solvent to remove any residual compounds.

Issue 3: Inaccurate Quantification and Poor Reproducibility

Q: My quantitative results for this compound are not consistent across replicates or batches. What could be causing this variability?

A: Inaccurate and irreproducible quantification is often a result of unaddressed matrix effects, sample instability, or the presence of isobaric interferences.

Possible Causes and Troubleshooting Steps:

  • Uncompensated Matrix Effects: As mentioned previously, matrix effects can significantly impact quantification.

    • Solution: The use of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) is the most effective way to correct for variations in matrix effects between samples.

  • Isobaric Interference: Other compounds in the sample may have the same nominal mass as this compound and can interfere with its quantification, especially if they produce similar fragment ions.

    • Solution:

      • High-resolution mass spectrometry can help differentiate between this compound and isobaric interferences based on their exact mass.

      • Optimize chromatographic separation to resolve the isobaric compounds.

      • Select unique and specific precursor-to-product ion transitions for your MRM method that are not shared by the interfering compound.

  • Sample Preparation Variability: Inconsistent sample preparation can lead to variable recovery and, consequently, poor reproducibility.

    • Solution: Standardize and automate the sample preparation workflow as much as possible. Ensure accurate and consistent pipetting and timing of each step.

Quantitative Data Summary

The following tables provide a summary of key mass spectrometry parameters for the analysis of this compound.

Table 1: Common Adducts of this compound (Molecular Weight: 116.12 g/mol )

Ionization ModeAdduct IonFormulaCalculated m/z
Positive ESI[M+H]⁺[C₅H₉O₃]⁺117.0546
Positive ESI[M+Na]⁺[C₅H₈O₃Na]⁺139.0366
Positive ESI[M+K]⁺[C₅H₈O₃K]⁺155.0105
Positive ESI[M+NH₄]⁺[C₅H₁₂NO₃]⁺134.0812
Negative ESI[M-H]⁻[C₅H₇O₃]⁻115.0395
Negative ESI[M+HCOO]⁻[C₆H₉O₅]⁻161.0450
Negative ESI[M+CH₃COO]⁻[C₇H₁₁O₅]⁻175.0606

Table 2: Potential Isobaric Interferences for this compound (Nominal Mass 116)

Compound NameChemical FormulaMonoisotopic MassPotential Biological Source
Ethylmalonic acidC₅H₈O₄132.0423Inborn errors of metabolism
Methylsuccinic acidC₅H₈O₄132.0423Inborn errors of metabolism
Glutaric acidC₅H₈O₄132.0423Inborn errors of metabolism

Note: While these compounds have the same nominal mass, their exact masses differ slightly, allowing for differentiation with high-resolution mass spectrometry.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 200 µL of ice-cold methanol containing a suitable internal standard (e.g., ¹³C₅-3-Oxopentanoate).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A reversed-phase C18 column with polar endcapping (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to elute the analyte, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions:

      • This compound: Q1: 115.0 -> Q3: 71.0

      • Internal Standard (¹³C₅-3-Oxopentanoate): Q1: 120.0 -> Q3: 75.0

    • Optimization: Optimize collision energy and other source parameters for maximum signal intensity.

Protocol 2: GC-MS Analysis of this compound (with Derivatization)
  • Sample Preparation and Derivatization:

    • Perform an initial extraction as described in the LC-MS/MS protocol.

    • After evaporation, add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract to derivatize the keto group. Incubate at 60°C for 30 minutes.

    • Add 50 µL of a silylating agent (e.g., MSTFA with 1% TMCS) to derivatize the carboxylic acid group. Incubate at 60°C for 30 minutes.

  • GC-MS Conditions:

    • GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for 2 minutes, then ramp up to a final temperature (e.g., 280°C).

    • Carrier Gas: Helium.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-400) to detect the derivatized analyte and its fragments.

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for Mass Spectrometry Interference start Start: Issue with this compound Signal check_signal Poor or No Signal? start->check_signal check_background High Background/Interference? start->check_background check_quantification Inaccurate Quantification? start->check_quantification sample_degradation Sample Degradation? check_signal->sample_degradation Yes matrix_effects Matrix Effects? check_background->matrix_effects Yes uncompensated_matrix Uncompensated Matrix Effects? check_quantification->uncompensated_matrix Yes extraction_efficiency Inefficient Extraction? sample_degradation->extraction_efficiency No solution_degradation Solution: Proper Sample Handling & Storage sample_degradation->solution_degradation chromatography Poor Chromatography? extraction_efficiency->chromatography No solution_extraction Solution: Optimize Extraction Protocol extraction_efficiency->solution_extraction ms_settings Suboptimal MS Settings? chromatography->ms_settings No solution_chromatography Solution: Use Appropriate Column/Mobile Phase chromatography->solution_chromatography solution_ms Solution: Optimize MS Parameters ms_settings->solution_ms end End: Optimized Analysis solution_degradation->end solution_extraction->end solution_chromatography->end solution_ms->end contamination Contamination? matrix_effects->contamination No solution_matrix Solution: Improve Cleanup, Optimize Chromatography, Dilute matrix_effects->solution_matrix carryover Carryover? contamination->carryover No solution_contamination Solution: Use High-Purity Reagents contamination->solution_contamination solution_carryover Solution: Implement Robust Wash Protocol carryover->solution_carryover solution_matrix->end solution_contamination->end solution_carryover->end isobaric_interference Isobaric Interference? uncompensated_matrix->isobaric_interference No solution_is Solution: Use Stable Isotope-Labeled Internal Standard uncompensated_matrix->solution_is prep_variability Sample Prep Variability? isobaric_interference->prep_variability No solution_isobaric Solution: High-Resolution MS, Optimize Chromatography isobaric_interference->solution_isobaric solution_prep Solution: Standardize Sample Preparation prep_variability->solution_prep solution_is->end solution_isobaric->end solution_prep->end

Caption: Troubleshooting workflow for mass spectrometry analysis.

Fragmentation_Pathway Predicted ESI- Fragmentation Pathway of this compound parent This compound [M-H]⁻ m/z 115.04 fragment1 Loss of CO₂ (Decarboxylation) m/z 71.05 parent->fragment1 - CO₂ (44 Da) fragment2 Loss of C₂H₄ (Ethylene) m/z 87.04 parent->fragment2 - C₂H₄ (28 Da) fragment3 Loss of H₂O m/z 97.03 parent->fragment3 - H₂O (18 Da)

Caption: Predicted fragmentation of this compound in negative ESI mode.

References

preventing decarboxylation of 3-Oxopentanoate during sample storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of decarboxylation of 3-Oxopentanoate during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound, also known as beta-ketopentanoate, is a five-carbon ketone body.[1] Like other β-keto acids, it is inherently unstable and susceptible to decarboxylation, a chemical reaction where a carboxyl group (-COOH) is removed, releasing carbon dioxide (CO₂). This instability is due to the presence of a ketone group at the beta position relative to the carboxylic acid, which facilitates the formation of a stable enolate intermediate during decarboxylation.

Q2: What is the primary degradation product of this compound?

The primary degradation product of this compound upon decarboxylation is 2-butanone (also known as methyl ethyl ketone or MEK) and carbon dioxide. The reaction is illustrated below:

CH₃CH₂COCH₂COOH → CH₃CH₂COCH₃ + CO₂

Monitoring the concentration of 2-butanone can be an indirect way to assess the extent of this compound degradation in a sample.

Q3: What are the main factors that accelerate the decarboxylation of this compound?

The decarboxylation of β-keto acids is primarily accelerated by:

  • Elevated Temperatures: Heat provides the activation energy for the decarboxylation reaction to occur.

  • Acidic Conditions: An acidic environment can catalyze the decarboxylation process.

  • Presence of certain metal ions: Some metal ions can act as catalysts.

Troubleshooting Guide: Sample Storage and Handling

Issue: I am observing lower than expected concentrations of this compound in my stored samples.

This is a common issue and is most likely due to decarboxylation. Follow this troubleshooting guide to improve sample stability.

1. Immediate Processing and Storage:

  • Problem: Delay between sample collection and processing/storage.

  • Solution: Process and freeze samples as quickly as possible after collection. For biological samples, this may involve immediate centrifugation at low temperatures to separate plasma or serum, followed by rapid freezing.

2. Storage Temperature:

  • Problem: Storing samples at inappropriate temperatures (-20°C or higher).

  • Solution: Store all samples containing this compound at ultra-low temperatures.

Storage TemperatureRecommended UseStability Notes
-80°C Optimal for long-term storage Significantly slows down the rate of decarboxylation.
-20°CShort-term storage (hours to a few days)Degradation is likely to occur over longer periods.
4°CVery short-term (a few hours)Not recommended for storage; only for immediate processing.
Room TemperatureNot RecommendedRapid decarboxylation will occur.

3. pH of the Sample Matrix:

  • Problem: Acidic pH of the sample or storage buffer.

  • Solution: While specific data for this compound is limited, for general β-keto acids, maintaining a neutral to slightly alkaline pH can help reduce the rate of decarboxylation. If possible, adjust the pH of your sample or use a buffered storage solution. However, be aware that strong bases are incompatible with the methyl ester of this compound and could potentially affect the free acid as well.[2]

4. Freeze-Thaw Cycles:

  • Problem: Repeatedly freezing and thawing samples.

  • Solution: Aliquot samples into single-use volumes before the initial freezing. This prevents the need to thaw the entire sample to take a small amount for analysis, thereby minimizing degradation.

Logical Workflow for Sample Handling:

G Workflow for Minimizing this compound Decarboxylation SampleCollection Sample Collection ImmediateProcessing Immediate Processing on Ice SampleCollection->ImmediateProcessing Centrifugation Centrifugation (if applicable) < 4°C ImmediateProcessing->Centrifugation Aliquoting Aliquoting into Single-Use Vials Centrifugation->Aliquoting FlashFreezing Flash Freezing (e.g., Liquid Nitrogen or Dry Ice) Aliquoting->FlashFreezing Storage Store at -80°C FlashFreezing->Storage ThawOnIce Thaw on Ice Immediately Before Use Storage->ThawOnIce Analysis Analysis ThawOnIce->Analysis

Caption: Recommended workflow for handling samples containing this compound.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantification of this compound in Human Plasma

This protocol is adapted from a validated method for the simultaneous quantification of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma.[3]

1. Materials and Reagents:

  • This compound analytical standard

  • Internal Standard (IS) (e.g., Sulbactam)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare primary stock solutions of this compound and the IS in a suitable solvent (e.g., methanol:water, 1:1 v/v).

  • Working Solutions: Prepare working stock solutions by diluting the primary stocks.

  • Calibration Standards: Spike blank human plasma with working solutions to create a calibration curve over the desired concentration range.

  • Sample Preparation:

    • To 50 µL of plasma sample (or standard), add 100 µL of protein precipitation reagent (methanol containing 0.2% formic acid and the IS).

    • Vortex for 30 seconds.

    • Centrifuge at 14,300 x g for 5 minutes at 15°C.

    • Transfer 100 µL of the supernatant to an autosampler vial.

3. LC-MS/MS Conditions:

ParameterCondition
LC Column Phenomenex Luna C18 (or equivalent)
Mobile Phase Gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid)
Flow Rate As recommended for the column
Injection Volume 5 µL
Autosampler Temp. 15°C
Mass Spectrometer Triple quadrupole
Ionization Mode Electrospray Ionization (ESI), negative or positive mode (to be optimized)
MRM Transitions To be determined by infusing pure standards of this compound and the IS.

4. Quantification:

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Experimental Workflow for LC-MS/MS Analysis:

G LC-MS/MS Analysis Workflow for this compound SamplePrep Sample Preparation (Protein Precipitation) LC_Separation LC Separation (Reversed-Phase) SamplePrep->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization Mass_Analysis Mass Analysis (MRM on Triple Quad) Ionization->Mass_Analysis Data_Analysis Data Analysis and Quantification Mass_Analysis->Data_Analysis

Caption: General workflow for the quantification of this compound by LC-MS/MS.

Protocol 2: GC-MS Method for Quantification of 2-Butanone (Degradation Product)

This protocol provides a general approach for quantifying the volatile degradation product of this compound.

1. Materials and Reagents:

  • 2-Butanone analytical standard

  • Internal Standard (e.g., deuterated 2-butanone or another suitable volatile organic compound)

  • Solvent for standards (e.g., methanol)

  • Sample vials with septa

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare a stock solution of 2-butanone in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Place a known volume or weight of the sample into a headspace vial.

    • Add the internal standard.

    • Seal the vial immediately.

3. GC-MS Conditions:

ParameterCondition
GC Column A non-polar or mid-polar capillary column (e.g., DB-5ms, DB-WAX)
Injection Mode Headspace or SPME (Solid Phase Microextraction)
Oven Program Start at a low temperature (e.g., 40°C) and ramp up to a suitable final temperature.
Carrier Gas Helium
Mass Spectrometer Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full scan to identify peaks, and Selected Ion Monitoring (SIM) for quantification.

4. Quantification:

  • Create a calibration curve based on the peak area ratios of 2-butanone to the internal standard.

  • Quantify 2-butanone in the samples using this curve.

Decarboxylation Pathway and Analytical Targets:

G Decarboxylation and Analytical Measurement Oxopentanoate This compound (Analyte of Interest) Decarboxylation Decarboxylation (Heat, Acid) Oxopentanoate->Decarboxylation LCMS Quantify by LC-MS/MS Oxopentanoate->LCMS Butanone 2-Butanone (Degradation Product) Decarboxylation->Butanone CO2 CO₂ Decarboxylation->CO2 GCMS Quantify by GC-MS Butanone->GCMS

Caption: The degradation pathway of this compound and the corresponding analytical techniques.

References

addressing poor peak shape of 3-Oxopentanoate in HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor peak shape in the HPLC analysis of 3-Oxopentanoate.

Troubleshooting Guide: Poor Peak Shape for this compound

Poor peak shape, particularly peak tailing, is a common issue in the reversed-phase HPLC analysis of acidic compounds like this compound. This guide provides a systematic approach to identifying and resolving these issues.

Problem: My this compound peak is tailing or showing poor symmetry.

The primary causes for poor peak shape of acidic analytes often revolve around secondary interactions with the stationary phase and suboptimal mobile phase conditions. The predicted pKa of 3-Oxopentanoic acid is approximately 3.51.[1] Operating the mobile phase near this pKa can lead to the coexistence of both ionized and non-ionized forms of the analyte, resulting in peak broadening and tailing.

Step 1: Mobile Phase pH and Buffer Optimization

The most critical factor influencing the peak shape of ionizable compounds is the mobile phase pH.[2][3] For an acidic compound like this compound, the mobile phase pH should be adjusted to at least 2 units below its pKa to ensure it is fully protonated (non-ionized).

Troubleshooting Actions:

  • Adjust Mobile Phase pH: Lower the mobile phase pH to a range of 2.5-3.0. This is a common strategy to improve the peak shape of acidic compounds.[4] An acidic mobile phase suppresses the ionization of both the this compound and the residual silanol groups on the silica-based stationary phase, minimizing secondary interactions.[5]

  • Introduce or Increase Buffer Concentration: Use a buffer to maintain a stable pH. A buffer concentration of 10-50 mM is typically adequate for most reversed-phase applications.[3] Phosphate or formate buffers are common choices for acidic mobile phases.

Illustrative Data on the Effect of Mobile Phase pH on Peak Asymmetry:

Mobile Phase pHAnalyte StateExpected Peak Asymmetry (Tailing Factor)Expected Retention Time
4.5 (Near pKa)Partially Ionized> 1.5 (Significant Tailing)Shorter and Broader
3.5 (At pKa)50% Ionized> 2.0 (Severe Tailing/Splitting)Variable and Broad
2.5 (Below pKa)Fully Protonated1.0 - 1.2 (Symmetrical)Longer and Sharper

Note: This data is illustrative. Actual results may vary based on the specific column and other chromatographic conditions.

Step 2: Column Evaluation and Selection

Secondary interactions with the stationary phase are a major contributor to peak tailing. These interactions often occur with residual silanol groups on the silica packing material.

Troubleshooting Actions:

  • Use an End-Capped Column: Modern, high-purity silica columns that are well end-capped are designed to minimize the number of accessible silanol groups, leading to improved peak shape for polar and ionizable compounds.

  • Column Washing: If the column has been used with other analytes, contaminants may have accumulated. Flushing the column with a strong solvent can help remove these residues.

  • Consider a Different Stationary Phase: If peak shape issues persist, a column with a different stationary phase chemistry may be required.

Step 3: System and Method Considerations

Other factors related to the HPLC system and analytical method can also contribute to poor peak shape.

Troubleshooting Actions:

  • Minimize Extra-Column Volume: Ensure that the tubing and connections between the injector, column, and detector are as short and narrow as possible to reduce dead volume, which can cause peak broadening.

  • Check for Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting the sample to see if the peak shape improves.

  • Ensure Proper Sample Dissolution: Dissolve the sample in the mobile phase to avoid solvent mismatch effects that can distort the peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of my this compound peak tailing?

A1: The most common cause of peak tailing for acidic compounds like this compound is a suboptimal mobile phase pH. If the pH is close to the pKa of the analyte (around 3.51), it will exist in both ionized and non-ionized forms, leading to poor peak shape.[1] Secondary interactions with residual silanol groups on the HPLC column are another frequent cause.

Q2: How do I choose the right mobile phase pH for this compound?

A2: A good rule of thumb is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For this compound (pKa ≈ 3.51), a mobile phase pH of 2.5 to 3.0 is recommended.[1] This ensures the compound is in its non-ionized form, which will interact more consistently with the reversed-phase column and produce a more symmetrical peak.

Q3: Can the type of organic solvent in my mobile phase affect the peak shape?

A3: Yes, the choice of organic solvent (e.g., acetonitrile or methanol) can influence selectivity and peak shape. Methanol is more viscous and can sometimes provide different selectivity compared to acetonitrile. If you are experiencing poor peak shape with one solvent, trying the other is a valid troubleshooting step.

Q4: My peak shape is still poor after optimizing the mobile phase. What should I check next?

A4: If mobile phase optimization does not resolve the issue, consider the following:

  • Column Health: The column may be contaminated or degraded. Try washing the column or replacing it with a new one, preferably a high-purity, end-capped C18 column.

  • Extra-Column Effects: Check for and minimize any dead volume in your system's tubing and connections.

  • Sample Concentration: You may be overloading the column. Try injecting a more dilute sample.

Q5: Is derivatization necessary for the analysis of this compound?

A5: Derivatization is not always necessary for the analysis of this compound, especially if UV detection at a low wavelength (around 210 nm) provides sufficient sensitivity. However, for trace-level analysis or to enhance detection specificity, pre-column derivatization to create a fluorescent or more highly UV-absorbent product can be employed.

Experimental Protocols

Protocol 1: Direct HPLC-UV Analysis of this compound

This protocol is a starting point for the direct analysis of this compound without derivatization.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • This compound standard

  • HPLC grade water and acetonitrile

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

2. Mobile Phase Preparation:

  • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.

  • To prepare Mobile Phase B, add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile and mix thoroughly.

  • Degas both mobile phases before use.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient 5% B to 60% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 15 minutes

4. Sample Preparation:

  • Prepare a stock solution of this compound in Mobile Phase A.

  • Prepare working standards by diluting the stock solution with Mobile Phase A.

  • For unknown samples, perform a suitable extraction and dissolve the final extract in Mobile Phase A.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Peak Shape of this compound start Poor Peak Shape Observed (Tailing, Broadening) check_ph Is Mobile Phase pH ~2.5-3.0? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.0 using an acid (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_buffer Is a Buffer Used? (10-50 mM) check_ph->check_buffer Yes adjust_ph->check_buffer add_buffer Add a suitable buffer (e.g., Formate or Phosphate) check_buffer->add_buffer No check_column Is the Column End-Capped and in Good Condition? check_buffer->check_column Yes add_buffer->check_column replace_column Wash or Replace Column check_column->replace_column No check_overload Is the Sample Concentration Too High? check_column->check_overload Yes replace_column->check_overload dilute_sample Dilute Sample check_overload->dilute_sample Yes check_extracolumn Minimize Extra-Column Volume (Tubing, Connections) check_overload->check_extracolumn No dilute_sample->check_extracolumn good_peak Symmetrical Peak Shape Achieved check_extracolumn->good_peak

Caption: A logical workflow for troubleshooting poor peak shape in the HPLC analysis of this compound.

Analyte_Interaction Interaction of this compound with C18 Stationary Phase cluster_high_ph High pH (e.g., pH 4.5) cluster_low_ph Low pH (e.g., pH 2.5) analyte_ionized This compound (Ionized, COO⁻) silanol_ionized Silanol Group (SiO⁻) analyte_ionized->silanol_ionized Ionic Repulsion/ Secondary Interaction c18_high C18 Chain analyte_ionized->c18_high Weak Hydrophobic Interaction analyte_protonated This compound (Protonated, COOH) c18_low C18 Chain analyte_protonated->c18_low Strong Hydrophobic Interaction (Primary) silanol_protonated Silanol Group (SiOH)

Caption: Chemical interactions of this compound with a C18 stationary phase at different mobile phase pH values.

References

minimizing matrix effects in 3-Oxopentanoate quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of 3-Oxopentanoate (also known as β-ketopentanoate) in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting, undetected components within the sample matrix (e.g., plasma, urine).[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification. Biological matrices are complex mixtures of endogenous substances like phospholipids, salts, and metabolites that can interfere with the ionization of this compound in the mass spectrometer's ion source.[2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-column Infusion: A constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation (dip or rise) in the constant signal baseline indicates the retention time at which ion suppression or enhancement occurs.

  • Post-extraction Spike: The response of a this compound standard spiked into a pre-extracted blank matrix is compared to the response of the same standard in a neat (clean) solvent. The matrix effect can be quantified using the following formula:

    Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Q3: What is the most effective strategy to minimize matrix effects for this compound quantification?

A3: A multi-faceted approach is most effective:

  • Efficient Sample Preparation: Employing techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is crucial to remove a significant portion of interfering matrix components.[2]

  • Optimized Chromatography: Developing a robust chromatographic method that separates this compound from co-eluting matrix components is essential.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS for this compound (e.g., this compound-d3 or this compound-¹³C₄) will co-elute with the analyte and experience nearly identical ionization suppression or enhancement, thus providing a reliable means for accurate quantification.[3]

Q4: Are there commercially available stable isotope-labeled internal standards for this compound?

A4: Yes, stable isotope-labeled versions of this compound are available from various suppliers. For instance, Methyl this compound-d3 and Methyl this compound-¹³C₄ can be sourced from specialty chemical companies.[4][5] It is recommended to inquire with these suppliers for availability and pricing.

Q5: Can I use a surrogate internal standard if a SIL-IS for this compound is unavailable?

A5: While a SIL-IS is ideal, a structural analog that co-elutes with this compound and exhibits similar ionization behavior can be used as a surrogate internal standard. However, it is crucial to thoroughly validate the method to ensure the surrogate accurately compensates for matrix effects. In one validated method, sulbactam was used as an internal standard for the analysis of 3-oxopentanoic acid.[6]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

LC-MS/MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Poor ionization in the selected mode (positive/negative). Analyte concentration below the limit of detection (LOD). Inefficient extraction from the sample. Significant ion suppression.Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). This compound is a carboxylic acid and generally ionizes well in negative ion mode. Concentrate the sample if possible, or use a more sensitive instrument. Optimize the sample preparation protocol (see Experimental Protocols section). Assess and mitigate matrix effects (see FAQs and relevant protocols).
High Variability in Results (%CV) Inconsistent sample preparation. Variable matrix effects between different samples. Instrument instability.Automate sample preparation steps where possible. Use a stable isotope-labeled internal standard (SIL-IS) to correct for variations. Perform system suitability tests and ensure the LC-MS/MS system is properly calibrated and maintained.
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the analytical column. Inappropriate mobile phase pH. Column overload.Use a column with end-capping to minimize silanol interactions. Adjust the mobile phase pH; for a carboxylic acid like this compound, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is often effective.[6] Dilute the sample or inject a smaller volume.
Retention Time Shifts Changes in mobile phase composition. Column degradation. Fluctuating column temperature.Prepare fresh mobile phase and ensure proper mixing. Use a guard column and replace the analytical column if performance degrades. Ensure the column oven is maintaining a stable temperature.
GC-MS Analysis (after derivatization)
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Derivatization Presence of water or other protic solvents in the sample. Insufficient derivatizing reagent. Suboptimal reaction temperature or time.Ensure the sample extract is completely dry before adding the derivatization reagent. Use a molar excess of the derivatization reagent. Optimize the derivatization conditions (e.g., temperature and incubation time).
Multiple or Broad Peaks for the Derivative Formation of isomers (e.g., syn/anti oximes with PFBHA). Thermal degradation in the injector or column.Optimize GC conditions to resolve isomers or choose a quantification ion that is common to both. Use a lower injector temperature and a thermally stable GC column.
Low Recovery of the Derivative Inefficient extraction of the derivative. Adsorption of the derivative to glass or plastic surfaces.Optimize the liquid-liquid extraction solvent and pH. Use silanized glassware and vials to minimize adsorption.

Quantitative Data Summary

The following table summarizes key quantitative data from a validated LC-MS/MS method for the quantification of 3-Oxopentanoic acid in human plasma.

Parameter Value Reference
Matrix Human Plasma[7]
Recovery >88%[7]
Matrix Effect No significant matrix effect observed[7]
Validated Range 0.156 - 10 µg/mL[6]
Intra-day Precision (%CV) ≤ 5.5%[7]
Inter-day Precision (%CV) ≤ 5.8%[7]
Accuracy 96.3 - 103%[7]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Plasma (LC-MS/MS)

This protocol is adapted from a validated method for the analysis of 3-oxopentanoic acid in human plasma.[7]

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Homogenization: Vortex the thawed plasma samples to ensure homogeneity.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 50 µL of internal standard working solution (e.g., this compound-d3 in methanol).

  • Protein Precipitation: Add 400 µL of ice-cold methanol containing 0.2% formic acid.

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 2-10 µL) into the LC-MS/MS system.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol is a general procedure for the derivatization of ketones using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which can be adapted for this compound.

  • Sample Preparation: Start with a dried extract of your sample (e.g., from a liquid-liquid or solid-phase extraction) in a reaction vial.

  • Reagent Preparation: Prepare a solution of PFBHA in a suitable solvent (e.g., 1% w/v in water or an organic solvent like pyridine).

  • Derivatization Reaction:

    • Add 50 µL of the PFBHA solution to the dried sample extract.

    • If necessary, adjust the pH to be slightly acidic (e.g., pH 4-5) to facilitate the reaction.

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Extraction of Derivative:

    • After cooling to room temperature, add 100 µL of an extraction solvent (e.g., hexane or ethyl acetate) and 1 mL of water.

    • Vortex vigorously for 1 minute.

    • Centrifuge to separate the layers.

  • Analysis: Carefully transfer the organic (upper) layer to a GC vial for analysis.

Visualizations

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add SIL-IS plasma->add_is add_ppt Add Precipitation Solvent (Methanol) add_is->add_ppt vortex Vortex add_ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms data Data Acquisition & Quantification lcms->data

Caption: Workflow for LC-MS/MS analysis of this compound in plasma.

troubleshooting_workflow start Poor Quantification Result check_is Check Internal Standard Response? start->check_is is_ok IS Response OK? check_is->is_ok Yes is_low Low/Variable IS check_is->is_low No check_peak Check Peak Shape & Retention Time? is_ok->check_peak is_issue Investigate Sample Prep & Matrix Effects is_low->is_issue end Review Data is_issue->end peak_ok Peak OK? check_peak->peak_ok Yes peak_bad Poor Peak Shape/ RT Shift check_peak->peak_bad No check_signal Check Signal Intensity (S/N)? peak_ok->check_signal chromo_issue Troubleshoot Chromatography peak_bad->chromo_issue chromo_issue->end signal_ok S/N OK? check_signal->signal_ok Yes signal_low Low S/N check_signal->signal_low No signal_ok->end ms_issue Optimize MS Parameters signal_low->ms_issue ms_issue->end

Caption: Troubleshooting decision tree for this compound quantification.

References

Technical Support Center: Chiral Separation of 3-Oxopentanoate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of 3-oxopentanoate enantiomers. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.

Troubleshooting Guide

One of the primary challenges in the chromatography of β-keto esters, such as this compound, is the presence of keto-enol tautomerism, which can lead to poor peak shapes and compromised separations.[1] The troubleshooting table below addresses common issues, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Enantiomeric Resolution 1. Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations.[2] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for ketones.[2] 2. Suboptimal Mobile Phase Composition: The type and ratio of organic modifiers can significantly impact selectivity.[3] 3. Inappropriate Temperature: Temperature affects the thermodynamics of the chiral recognition process.[2][3]1. Screen different CSPs: Test a variety of chiral columns, particularly those with polysaccharide-based selectors. 2. Optimize the mobile phase: Vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase (e.g., n-hexane). Start with common ratios like 90:10, 80:20, and 70:30 (v/v) of hexane to alcohol.[2] 3. Evaluate a range of temperatures: Test at, below, and above ambient temperature (e.g., 10°C, 25°C, 40°C) as the effect of temperature on chiral separations can be unpredictable.[2][3]
Poor Peak Shape (Tailing, Broadening, or Splitting) 1. Keto-Enol Tautomerism: The equilibrium between the keto and enol forms of the this compound in the mobile phase can cause peak distortion.[1] 2. Secondary Interactions with the Stationary Phase: Unwanted interactions between the analyte and the silica support of the CSP can lead to peak tailing. 3. Column Overload: Injecting too much sample can saturate the stationary phase.1. Adjust mobile phase polarity and additives: The keto-enol equilibrium is sensitive to solvent polarity.[4] Adding a small amount of a polar solvent or an acidic/basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) can sometimes help to favor one tautomeric form and improve peak shape.[2] 2. Increase temperature: This can accelerate the interconversion between tautomers, potentially leading to a single, sharper averaged peak.[1] 3. Use a mobile phase additive: For acidic or basic analytes, adding a corresponding modifier (e.g., trifluoroacetic acid for acids, diethylamine for bases) can improve peak symmetry.[5] 4. Reduce sample concentration: Inject a more dilute sample to avoid overloading the column.
Inconsistent Retention Times 1. Mobile Phase Instability: Changes in the mobile phase composition over time. 2. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. 3. Temperature Fluctuations: Lack of a column thermostat can lead to shifts in retention.1. Prepare fresh mobile phase daily. 2. Ensure adequate column equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis. 3. Use a column oven to maintain a constant and consistent temperature.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in the chiral separation of this compound enantiomers?

A1: The most significant challenge is often the compound's existence as a mixture of keto and enol tautomers in solution. This equilibrium can lead to distorted peak shapes, such as broadening or splitting, which complicates the separation and quantification of the enantiomers.[1] The success of the separation is highly dependent on controlling this tautomerism and selecting a chiral stationary phase (CSP) that can effectively resolve the enantiomers of the dominant tautomeric form.

Q2: Which type of chiral stationary phase (CSP) is most suitable for separating this compound enantiomers?

A2: While there is no universal CSP for all chiral compounds, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are generally a good starting point for the separation of a wide range of chiral molecules, including ketones.[2][3] It is highly recommended to screen a selection of different polysaccharide-based columns to find the one that provides the best selectivity for your specific this compound ester.

Q3: How does the mobile phase composition affect the separation?

A3: The mobile phase plays a crucial role in chiral separations by influencing the interactions between the enantiomers and the CSP. For normal-phase HPLC, a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol is commonly used.[2] The ratio of these solvents directly impacts the retention and resolution of the enantiomers. Adjusting this ratio is a key step in method development.[3] Additionally, the use of small amounts of acidic or basic additives can improve peak shape and selectivity, especially if the analyte has acidic or basic properties.[5]

Q4: Can temperature be used to optimize the separation?

A4: Yes, temperature is an important parameter for optimizing chiral separations. However, its effect can be unpredictable.[2][3] In many cases, lowering the temperature can enhance the differences in the interaction energies between the enantiomers and the CSP, leading to better resolution. Conversely, in some instances, increasing the temperature may improve separation efficiency. Therefore, it is advisable to screen a range of temperatures to determine the optimal condition.[2][3]

Q5: What can I do if I observe split peaks?

A5: Split peaks in the chiral chromatography of this compound are often a result of the keto-enol tautomerism, where the two tautomers are partially separated on the column. To address this, you can try to either accelerate the interconversion between the two forms so that a single averaged peak is observed, or to shift the equilibrium to strongly favor one form. Increasing the column temperature can speed up the interconversion.[1] Adjusting the pH of the mobile phase with an acidic or basic additive can also help to drive the equilibrium towards one of the tautomers.

Experimental Protocols & Data

Due to the limited availability of published, detailed experimental data specifically for the chiral separation of this compound enantiomers, the following protocol is a generalized starting point based on methods for structurally similar β-keto esters.

Illustrative HPLC Method Development Protocol

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of this compound enantiomers.

1. Initial Column and Mobile Phase Screening:

  • Columns: Screen a minimum of two different polysaccharide-based chiral stationary phases (e.g., one cellulose-based and one amylose-based).

  • Mobile Phases:

    • n-Hexane/Isopropanol (90:10, v/v)

    • n-Hexane/Ethanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at a suitable wavelength (e.g., 210 nm or based on the UV spectrum of your compound).

2. Mobile Phase Optimization:

  • Based on the initial screening, select the column and mobile phase system that shows the best initial separation or potential for separation.

  • Vary the percentage of the alcohol modifier (e.g., from 5% to 20%) to optimize the resolution (Rs) and retention times (tR).

3. Temperature Optimization:

  • Once a promising mobile phase composition is identified, evaluate the effect of temperature on the separation at, for example, 15°C, 25°C, and 35°C.

4. Additive Introduction (if necessary):

  • If peak shape is poor, consider adding 0.1% of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the mobile phase to improve peak symmetry.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that could be obtained during method development to illustrate the effects of changing experimental parameters.

CSP TypeMobile Phase (v/v)Temperature (°C)Retention Time (tR1 / tR2) (min)Separation Factor (α)Resolution (Rs)
Cellulose-basedn-Hexane/IPA (90:10)258.5 / 9.81.181.4
Cellulose-basedn-Hexane/IPA (95:5)2512.1 / 14.51.201.8
Cellulose-basedn-Hexane/IPA (95:5)1515.3 / 18.91.242.1
Amylose-basedn-Hexane/EtOH (90:10)257.2 / 7.91.101.1

Visualizations

Experimental Workflow for Chiral Method Development

G start Start: Racemic this compound Sample csp_screening CSP Screening (e.g., Cellulose & Amylose-based) start->csp_screening mp_screening Mobile Phase Screening (Hexane/IPA vs. Hexane/EtOH) csp_screening->mp_screening evaluation1 Evaluate Initial Separation (Presence of two peaks?) mp_screening->evaluation1 no_sep No Separation: Try different CSPs or separation mode (e.g., SFC) evaluation1->no_sep No mp_optimization Mobile Phase Optimization (Vary % of alcohol) evaluation1->mp_optimization Yes temp_optimization Temperature Optimization (e.g., 15°C, 25°C, 35°C) mp_optimization->temp_optimization additive_eval Evaluate Peak Shape (Tailing or Splitting?) temp_optimization->additive_eval add_additives Add Mobile Phase Modifier (e.g., 0.1% TFA or DEA) additive_eval->add_additives Poor Shape final_method Optimized Chiral Method additive_eval->final_method Good Shape add_additives->final_method

Caption: A typical workflow for developing a chiral HPLC separation method.

Troubleshooting Logic for Poor Peak Shape

G start Problem: Poor Peak Shape check_tautomerism Suspect Keto-Enol Tautomerism? start->check_tautomerism adjust_temp Adjust Temperature (Increase to speed up interconversion) check_tautomerism->adjust_temp Yes check_overload Column Overload? check_tautomerism->check_overload No adjust_mp Adjust Mobile Phase (Change polarity or add modifier) adjust_temp->adjust_mp solution Improved Peak Shape adjust_mp->solution reduce_conc Reduce Sample Concentration check_overload->reduce_conc Yes check_secondary_interactions Secondary Interactions? check_overload->check_secondary_interactions No reduce_conc->solution add_modifier Add Competing Additive (e.g., TFA or DEA) check_secondary_interactions->add_modifier Yes check_secondary_interactions->solution No add_modifier->solution

Caption: A logical approach to troubleshooting poor peak shapes in chiral chromatography.

References

Technical Support Center: Optimizing Quench Methods for 3-Oxopentanoate Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize quenching methods for metabolomics studies focusing on 3-oxopentanoate and related short-chain keto acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of quenching in metabolomics?

A1: The primary goal of quenching is to instantly halt all enzymatic activity within biological samples.[1] This rapid inactivation preserves the metabolic state at the exact moment of sampling, preventing further biochemical changes that could alter the levels of metabolites like this compound and lead to inaccurate results.[2]

Q2: What are the most common quenching methods for studying small organic acid metabolism?

A2: Commonly used quenching methods include the addition of a low-temperature organic solvent (such as cold methanol), rapid freezing with liquid nitrogen, and fast filtration.[3][4] The choice of method depends on the cell type (adherent vs. suspension) and the specific metabolites of interest.[5]

Q3: Can the quenching method itself lead to inaccurate results?

A3: Yes, two major problems can arise during quenching: perturbation of metabolite levels during the harvesting steps and incomplete or insufficiently fast termination of enzymatic activity.[6] Additionally, some quenching solvents can cause cell membrane damage, leading to the leakage of intracellular metabolites.[7]

Q4: How can I minimize metabolite leakage during quenching?

A4: To minimize leakage, it is crucial to avoid using 100% methanol, which can disrupt cell membranes.[2] Using an aqueous solution of cold methanol (e.g., 60-80%) is often a better choice.[2] For sensitive cells, an ice-cold isotonic solution like 0.9% saline can help maintain cell integrity.[1] Adding a buffer, such as HEPES, to the quenching solution can also help maintain cell membrane integrity.[1]

Q5: Is there a universal quenching protocol suitable for all cell types and metabolites?

A5: No, there is no single, universally applicable quenching protocol. The optimal method depends on the specific characteristics of the cells being studied (e.g., bacteria, yeast, mammalian) and the physicochemical properties of the metabolites of interest.[7] Therefore, it is often necessary to empirically test and optimize the quenching procedure for your specific experimental system.

Troubleshooting Guides

Issue 1: Significant loss of intracellular metabolites, including this compound.

Possible Cause Troubleshooting Steps
Cell membrane damage from quenching solvent Avoid using 100% methanol as it can cause significant leakage.[2] Test different concentrations of aqueous methanol (e.g., 60%, 80%) to find the optimal balance for your cell type.[1] Consider adding a buffer, such as 70 mM HEPES, to the quenching solution to help maintain cell integrity.[5]
Osmotic shock Use an isotonic quenching solution, such as 0.9% sterile saline, to maintain cellular integrity and prevent cells from swelling or shrinking, which can damage the membrane.[1]
Prolonged exposure to quenching solvent Minimize the contact time between the cells and the quenching solution. Process the quenched cells as quickly as possible.[1]
Inappropriate cell collection method for adherent cells Avoid using trypsin to detach adherent cells, as this can damage cell membranes and lead to leakage. Scraping is the recommended method.[1][8]

Issue 2: Inconsistent metabolite profiles across replicates.

Possible Cause Troubleshooting Steps
Incomplete quenching of metabolism Ensure the quenching solution is sufficiently cold (e.g., -40°C to -80°C) and that the volume ratio of the quenching solution to the sample is high enough (e.g., 10:1) to rapidly lower the temperature.[1][2] For some organisms and metabolites, quenching in a cold acidic organic solvent can be more effective at denaturing enzymes.[6]
Metabolite degradation after quenching If using an acidic quenching solution, neutralize it with a suitable buffer (e.g., ammonium bicarbonate) after quenching to prevent acid-catalyzed degradation of metabolites.[2]
Carryover of extracellular media For adherent cells, quickly wash them with a suitable buffer like warm PBS before quenching.[6] For suspension cultures, rinsing the cell pellet with a cold washing solution can prevent media carryover.[1]

Data Presentation: Comparison of Quenching Methods

The following tables summarize quantitative data from studies that have evaluated different quenching protocols, providing insights into their efficiency and impact on metabolite leakage.

Table 1: Effect of Methanol Concentration on Metabolite Leakage in Lactobacillus bulgaricus

Quenching FluidRelative Fraction of PI-labeled (damaged) cellsOD Recovery RatioIntracellular Glutamic Acid (Peak Area)Intracellular AMP (Peak Area)Leakage Rate (%)
60% Methanol/WaterHighLowLowLowHigh
80% Methanol/GlycerolLowHighHighHighLow
80% Methanol/WaterLowHighHighHighLow
Data adapted from a study on Lactobacillus bulgaricus, indicating that higher concentrations of methanol can reduce cell damage and metabolite leakage.[9]

Table 2: Comparison of Quenching Efficiency for Suspended Animal Cells

Quenching MethodCell Disruption (LDH Release)ATP LeakageQuenching Efficiency
Fast Filtration5%Not observedHigh
Centrifugation2.5%-Low
Cold Methanol/AMBIC-Up to 14%High
Cold Saline Solution--Moderate
This table highlights that while cold methanol is effective at quenching, it can cause significant ATP leakage. Fast filtration offers a high quenching efficiency with minimal leakage.[10]

Experimental Protocols

Protocol 1: Cold Methanol Quenching for Adherent Cells

This protocol is suitable for adherent cells and is designed to rapidly arrest metabolism while minimizing metabolite loss.

  • Preparation:

    • Prepare an 80% (v/v) methanol:water solution and pre-chill it to -80°C.[11]

    • Prepare an ice-cold 0.9% (w/v) NaCl solution.[12]

    • Pre-chill cell scrapers and microcentrifuge tubes.[12]

  • Quenching:

    • Remove the cell culture plate from the incubator.

    • Quickly aspirate the culture medium.

    • Wash the cells once with the ice-cold 0.9% NaCl solution to remove residual media, and aspirate immediately.[12]

    • Immediately add 1 mL of the -80°C 80% methanol solution to each well to cover the cell monolayer.[11]

  • Metabolite Extraction:

    • Place the plate on dry ice for at least 15 minutes to ensure complete cell lysis.[12]

    • Using a pre-chilled cell scraper, scrape the cell lysate from the wells.[12]

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[12]

    • Vortex the tube vigorously for 1 minute.[12]

    • Centrifuge at high speed (>13,000 x g) at 4°C for 10-15 minutes to pellet cell debris.[12]

    • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube for analysis.[12]

Protocol 2: Fast Filtration Quenching for Suspension Cells

This method is highly effective for microbial and mammalian suspension cultures as it rapidly separates cells from the culture medium.

  • Preparation:

    • Assemble a vacuum filtration apparatus with an appropriate filter membrane (e.g., 0.45 µm pore size).[10]

    • Prepare a Dewar of liquid nitrogen.[13]

    • Pre-chill collection tubes.

  • Filtration and Washing:

    • Pipette a defined volume of the cell culture onto the filter with the vacuum applied.

    • Immediately wash the cells on the filter with a small volume of cold isotonic saline (0.9% NaCl) to remove any remaining extracellular metabolites. This step should be as brief as possible.[12]

  • Quenching:

    • Pour liquid nitrogen directly onto the cells on the filter immediately after the washing solution has passed through to snap freeze and halt metabolic activity.[13]

  • Extraction:

    • Using forceps, quickly transfer the filter with the cell biomass into a tube containing a pre-chilled extraction solvent (e.g., 80% methanol).[12]

    • Vortex the tube vigorously to dislodge the cells from the filter.[12]

    • Proceed with further extraction steps as required for your specific analysis.

Mandatory Visualizations

experimental_workflow cluster_adherent Adherent Cells cluster_suspension Suspension Cells A1 Aspirate Medium A2 Quick Wash (Cold Saline) A1->A2 A3 Add Cold Methanol (-80°C) A2->A3 A4 Scrape & Collect A3->A4 Extraction Metabolite Extraction A4->Extraction S1 Fast Filtration S2 Quick Wash (Cold Saline) S1->S2 S3 Liquid Nitrogen Quench S2->S3 S4 Transfer Filter to Solvent S3->S4 S4->Extraction Start Cell Culture Start->A1 Start->S1 Analysis Downstream Analysis Extraction->Analysis troubleshooting_leakage Start Metabolite Loss Detected? Cause1 Inappropriate Quenching Solvent? Start->Cause1 Cause2 Osmotic Shock? Start->Cause2 Cause3 Prolonged Exposure? Start->Cause3 Cause4 Cell Collection Method? Start->Cause4 Solution1 Use 60-80% Aqueous Methanol or Buffered Solution Cause1->Solution1 Solution2 Use Isotonic Saline Cause2->Solution2 Solution3 Minimize Contact Time Cause3->Solution3 Solution4 Use Scraping for Adherent Cells Cause4->Solution4

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of 3-Oxopentanoate in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common bioanalytical methods for the quantification of 3-Oxopentanoate in biological matrices, validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines. The objective is to offer a clear, data-driven comparison to aid researchers in selecting the most appropriate method for their drug development needs.

Introduction to FDA Bioanalytical Method Validation

The FDA's guidelines on bioanalytical method validation are crucial for ensuring the reliability and accuracy of data submitted in investigational new drug applications (INDs), new drug applications (NDAs), and abbreviated new drug applications (ANDAs).[1] A validated bioanalytical method provides a high degree of confidence that the measured concentration of an analyte in a biological sample is accurate and reproducible. Key validation parameters, as stipulated by the FDA and international harmonization efforts like the ICH M10 guidance, include selectivity, accuracy, precision, recovery, calibration curve performance, and the stability of the analyte under various conditions.[2][3][4]

This guide will compare two prevalent analytical techniques for the quantification of small molecules like this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a cornerstone in bioanalysis due to its high sensitivity, specificity, and versatility, making it a preferred choice for quantifying drugs, metabolites, and biomarkers in complex biological fluids.[5][6][7]

Experimental Protocol

Sample Preparation: A simple and rapid protein precipitation method is employed. To 100 µL of human plasma, 400 µL of methanol containing 0.2% formic acid and an appropriate internal standard (e.g., a stable isotope-labeled this compound) is added. The mixture is vortexed for 30 seconds and then centrifuged at 14,000 rpm for 10 minutes to pellet the precipitated proteins. The resulting supernatant is then transferred to an autosampler vial for injection into the LC-MS/MS system.[8]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18) is used for separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A gradient is employed to ensure optimal separation of this compound from endogenous plasma components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

Performance Characteristics

The following table summarizes the validation results for the LC-MS/MS method, based on a published study and typical FDA acceptance criteria.[8]

Validation ParameterAcceptance Criteria (FDA)Performance of LC-MS/MS Method
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal should be at least 5 times the blank response. Accuracy within ±20%, Precision ≤ 20% CV.0.156 µg/mL
Intra-day Accuracy (% Deviation) Within ±15% of nominal (±20% at LLOQ)-5.2% to 8.3%
Inter-day Accuracy (% Deviation) Within ±15% of nominal (±20% at LLOQ)-4.1% to 7.5%
Intra-day Precision (% CV) ≤ 15% (≤ 20% at LLOQ)3.1% to 6.8%
Inter-day Precision (% CV) ≤ 15% (≤ 20% at LLOQ)4.5% to 8.2%
Recovery (%) Consistent and reproducible> 88%
Matrix Effect Consistent and minimalNo significant matrix effect observed
Stability (Freeze-thaw, Bench-top, Long-term) Within ±15% of nominal concentrationStable under all tested conditions

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like this compound, a chemical derivatization step is necessary to increase their volatility and thermal stability, allowing for successful gas chromatographic separation.[9][10][11]

Experimental Protocol

Sample Preparation and Derivatization:

  • Extraction: To 100 µL of human plasma, an internal standard is added, followed by acidification with a suitable acid. The this compound is then extracted with an organic solvent (e.g., ethyl acetate).

  • Evaporation: The organic layer is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.

  • Derivatization: The dried residue is reconstituted in a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., acetonitrile). The mixture is then heated at 70°C for 60 minutes to convert the this compound into its more volatile trimethylsilyl (TMS) ester.[10][12]

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.

  • Injection Mode: Splitless injection.

Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized this compound and its internal standard for quantification.

Performance Characteristics

The following table outlines the expected performance of a well-validated GC-MS method with derivatization, based on typical performance for similar small acidic molecules and FDA acceptance criteria.

Validation ParameterAcceptance Criteria (FDA)Expected Performance of GC-MS Method
Linearity (r²) ≥ 0.99> 0.99
Lower Limit of Quantification (LLOQ) Signal should be at least 5 times the blank response. Accuracy within ±20%, Precision ≤ 20% CV.~0.2-0.5 µg/mL
Intra-day Accuracy (% Deviation) Within ±15% of nominal (±20% at LLOQ)Within ±10%
Inter-day Accuracy (% Deviation) Within ±15% of nominal (±20% at LLOQ)Within ±12%
Intra-day Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 15%
Recovery (%) Consistent and reproducible80-95%
Matrix Effect Consistent and minimalPotential for matrix effects, requires careful evaluation
Stability (Post-derivatization) Within ±15% of nominal concentrationStability of the derivative needs to be established

Comparison Summary

FeatureLC-MS/MSGC-MS with Derivatization
Sample Preparation Simple (Protein Precipitation)Multi-step (Extraction, Evaporation, Derivatization)
Throughput HigherLower
Sensitivity Generally higherGood, but can be limited by derivatization efficiency
Specificity HighHigh
Robustness Generally robustDerivatization step can introduce variability
Cost per Sample Lower due to simpler sample prepHigher due to reagents and time
Instrumentation Standard in most bioanalytical labsStandard in many analytical labs

Visualizing the Bioanalytical Workflows

Bioanalytical_Method_Validation_Workflow cluster_fda FDA Bioanalytical Method Validation start Method Development validation Method Validation start->validation selectivity Selectivity validation->selectivity accuracy_precision Accuracy & Precision validation->accuracy_precision linearity Linearity & Range validation->linearity lloq LLOQ validation->lloq recovery Recovery validation->recovery stability Stability validation->stability sample_analysis Study Sample Analysis

Caption: FDA Bioanalytical Method Validation Workflow.

LCMS_vs_GCMS_Workflow cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow plasma_lcms Plasma Sample ppt Protein Precipitation plasma_lcms->ppt centrifuge_lcms Centrifugation ppt->centrifuge_lcms supernatant_lcms Collect Supernatant centrifuge_lcms->supernatant_lcms inject_lcms LC-MS/MS Analysis supernatant_lcms->inject_lcms plasma_gcms Plasma Sample extract Liquid-Liquid Extraction plasma_gcms->extract evaporate Evaporation extract->evaporate derivatize Derivatization evaporate->derivatize inject_gcms GC-MS Analysis derivatize->inject_gcms

Caption: Comparison of LC-MS/MS and GC-MS Workflows.

Conclusion

Both LC-MS/MS and GC-MS with derivatization can be successfully validated for the bioanalysis of this compound according to FDA guidelines. The choice between the two methods will depend on the specific requirements of the study.

  • LC-MS/MS is generally the preferred method due to its simpler sample preparation, higher throughput, and excellent sensitivity and specificity. It is particularly well-suited for large-scale clinical studies.

  • GC-MS with derivatization is a viable alternative, especially if LC-MS/MS instrumentation is not available. However, the multi-step sample preparation and the need to control the derivatization reaction can make it more labor-intensive and potentially more variable.

Ultimately, the selected method must be fully validated to demonstrate that it is reliable and reproducible for its intended purpose, ensuring the integrity of the data generated in support of drug development programs.

References

A Comparative Analysis of 3-Oxopentanoate and β-Hydroxybutyrate: Anaplerotic Potential and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of metabolic therapeutics has identified the critical role of anaplerosis—the replenishment of tricarboxylic acid (TCA) cycle intermediates—in maintaining cellular energy homeostasis and function. Ketone bodies, traditionally viewed as alternative energy sources during periods of glucose scarcity, are now recognized for their diverse metabolic and signaling roles. This guide provides a comprehensive comparative analysis of two key ketone bodies: the 5-carbon 3-oxopentanoate (also known as β-ketopentanoate) and the 4-carbon β-hydroxybutyrate. We delve into their distinct anaplerotic potentials, supported by experimental data, and explore their broader physiological implications.

At a Glance: Key Differences in Anaplerotic Potential

FeatureThis compound (from Triheptanoin)β-Hydroxybutyrate
Carbon Skeleton 5-Carbon Ketone Body4-Carbon Ketone Body
Primary Metabolic Fate Acetyl-CoA and Propionyl-CoAAcetyl-CoA
Anaplerotic Mechanism Direct: Propionyl-CoA is converted to the TCA cycle intermediate succinyl-CoA.[1]Indirect: Primarily fuels the TCA cycle through acetyl-CoA, which can increase the pool of some intermediates under certain conditions.[2]
Key Anaplerotic Intermediate Succinyl-CoANot directly anaplerotic
Clinical Application Example Triheptanoin (a precursor) is used to treat long-chain fatty acid oxidation disorders by providing anaplerotic substrates.[3]Used in ketogenic diets for various neurological and metabolic conditions.[4]

Delving Deeper: Metabolic Fates and Impact on the TCA Cycle

The fundamental difference in the anaplerotic potential of this compound and β-hydroxybutyrate lies in their catabolism. β-hydroxybutyrate is metabolized to two molecules of acetyl-CoA, which then enter the TCA cycle by condensing with oxaloacetate to form citrate.[5] This process fuels the TCA cycle but does not lead to a net increase in the total pool of its intermediates.

In contrast, this compound, derived from the metabolism of odd-chain fatty acids like heptanoate (from triheptanoin), breaks down into one molecule of acetyl-CoA and one molecule of propionyl-CoA.[3] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA—a key intermediate of the TCA cycle.[1] This direct replenishment of a TCA cycle intermediate is the hallmark of a true anaplerotic substrate.

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cluster_3op This compound Metabolism cluster_bhb β-Hydroxybutyrate Metabolism This compound This compound Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA 1a Acetyl-CoA_3op Acetyl-CoA_3op This compound->Acetyl-CoA_3op 1b Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA 2 TCA_Cycle_3op TCA Cycle Acetyl-CoA_3op->TCA_Cycle_3op Fueling Succinyl-CoA->TCA_Cycle_3op Anaplerosis β-Hydroxybutyrate β-Hydroxybutyrate Acetoacetate Acetoacetate β-Hydroxybutyrate->Acetoacetate 3 Acetoacetyl-CoA Acetoacetyl-CoA Acetoacetate->Acetoacetyl-CoA 4 Acetyl-CoA_bhb Acetyl-CoA_bhb Acetoacetyl-CoA->Acetyl-CoA_bhb 5 TCA_Cycle_bhb TCA Cycle Acetyl-CoA_bhb->TCA_Cycle_bhb Fueling

Metabolic Fates of this compound and β-Hydroxybutyrate.
Impact on TCA Cycle Intermediates

While direct comparative studies are limited, evidence from studies on triheptanoin suggests that this compound administration leads to a significant increase in late TCA cycle intermediates such as succinate, fumarate, and malate.[6] This is a direct consequence of its anaplerotic metabolism to succinyl-CoA.

β-hydroxybutyrate, on the other hand, has a more complex effect on TCA cycle intermediates. While it primarily fuels the cycle, studies have shown that its metabolism can lead to an accumulation of certain intermediates like succinate, α-ketoglutarate, and fumarate in specific cell types and conditions.[2] This may be due to alterations in the redox state (NADH/NAD+ ratio) and the mass action effects of increased acetyl-CoA influx.[5]

TCA Cycle IntermediateEffect of this compound (from Triheptanoin)Effect of β-Hydroxybutyrate
Citrate Increased hepatic levels observed.[6]Increased m+2 13C-citrate fraction in microglia.[2]
α-Ketoglutarate Not consistently reported to increase.Increased accumulation in activated microglia.[2]
Succinyl-CoA Directly produced from propionyl-CoA.[1]Consumed during the conversion of acetoacetate to acetoacetyl-CoA.[5]
Succinate Increased steady-state levels.[6]Increased accumulation in activated microglia.[2]
Fumarate Increased steady-state levels.[6]Increased accumulation in activated microglia.[2]
Malate Increased steady-state levels.[6]Increased m+2 13C enrichment in microglia.[2]

Beyond Anaplerosis: Signaling and Regulatory Roles

Both ketone bodies exert biological effects beyond their direct roles in energy metabolism, acting as signaling molecules that can modulate cellular processes.

β-Hydroxybutyrate Signaling

β-hydroxybutyrate is a well-characterized signaling molecule with multiple modes of action:

  • HDAC Inhibition: It is a potent inhibitor of class I histone deacetylases (HDACs), leading to histone hyperacetylation and altered gene expression.[4]

  • GPCR Ligand: It acts as a ligand for G-protein coupled receptors, such as GPR109A (also known as HCAR2) and FFAR3, which can modulate inflammatory responses and sympathetic nervous system activity.

  • NLRP3 Inflammasome Inhibition: β-hydroxybutyrate has been shown to suppress the activation of the NLRP3 inflammasome, an important component of the innate immune system.

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cluster_bhb_signaling β-Hydroxybutyrate Signaling Pathways BHB β-Hydroxybutyrate HDACs HDACs BHB->HDACs inhibits GPCRs GPCRs (GPR109A, FFAR3) BHB->GPCRs activates NLRP3 NLRP3 Inflammasome BHB->NLRP3 inhibits Gene_Expression Altered Gene Expression Downstream_Signaling Downstream Signaling GPCRs->Downstream_Signaling Inflammation Reduced Inflammation cluster_3op_signaling This compound/Propionyl-CoA Signaling This compound This compound Propionyl-CoA_sig Propionyl-CoA This compound->Propionyl-CoA_sig metabolizes to Histones Histones Propionyl-CoA_sig->Histones propionylates Metabolic_Enzymes Metabolic Enzymes Propionyl-CoA_sig->Metabolic_Enzymes inhibits Gene_Expression_3op Altered Gene Expression Metabolic_Regulation Metabolic Regulation cluster_workflow 13C-based Anaplerotic Flux Analysis Workflow A 1. Cell Culture (e.g., primary neurons, hepatocytes) B 2. Isotope Labeling Incubate with 13C-labeled This compound or β-hydroxybutyrate A->B C 3. Metabolite Extraction Quench metabolism and extract intracellular metabolites B->C D 4. LC-MS/MS Analysis Quantify 13C enrichment in TCA cycle intermediates C->D E 5. Flux Analysis Calculate anaplerotic index (Anaplerotic flux / TCA cycle flux) D->E

References

A Tale of Two Ketones: Unraveling the Metabolic Fates of 3-Oxopentanoate and Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of ketone body metabolism is paramount for harnessing their therapeutic potential. This guide provides a detailed, evidence-based comparison of the metabolic fates of two key ketone bodies: the traditional 4-carbon acetoacetate and the emerging 5-carbon 3-oxopentanoate. We delve into their distinct contributions to cellular energy, anaplerosis, and the underlying enzymatic machinery, supported by experimental data and detailed protocols.

At a Glance: Ketogenic vs. Anaplerotic Fates

The fundamental difference in the metabolic fates of acetoacetate and this compound lies in their breakdown products and subsequent entry into the tricarboxylic acid (TCA) cycle. Acetoacetate is purely ketogenic , meaning its catabolism exclusively produces acetyl-CoA, a primary fuel for the TCA cycle. In contrast, this compound exhibits a dual fate; it is both ketogenic and anaplerotic . Its breakdown yields not only acetyl-CoA but also propionyl-CoA, which can be converted to the TCA cycle intermediate succinyl-CoA, thereby replenishing the cycle's intermediates.

FeatureThis compoundAcetoacetate
Carbon Number 54
Metabolic Fate Ketogenic & AnapleroticPurely Ketogenic
Breakdown Products 1x Acetyl-CoA + 1x Propionyl-CoA2x Acetyl-CoA
TCA Cycle Entry Acetyl-CoA -> Citrate Propionyl-CoA -> Succinyl-CoAAcetyl-CoA -> Citrate
Anaplerotic Potential YesNo

Metabolic Pathways: A Visual Comparison

The distinct metabolic pathways of this compound and acetoacetate are visualized below. These diagrams illustrate the enzymatic steps involved in their conversion to TCA cycle intermediates.

cluster_acetoacetate Acetoacetate Metabolism Acetoacetate Acetoacetate AcetoacetylCoA Acetoacetyl-CoA Acetoacetate->AcetoacetylCoA SCOT TwoAcetylCoA 2x Acetyl-CoA AcetoacetylCoA->TwoAcetylCoA β-Ketothiolase TCACycle_Ac TCA Cycle TwoAcetylCoA->TCACycle_Ac

Figure 1. Metabolic pathway of acetoacetate.

cluster_3oxopentanoate This compound Metabolism ThreeOxopentanoate This compound ThreeOxopentanoylCoA 3-Oxopentanoyl-CoA ThreeOxopentanoate->ThreeOxopentanoylCoA SCOT AcetylCoA_PropionylCoA Acetyl-CoA + Propionyl-CoA ThreeOxopentanoylCoA->AcetylCoA_PropionylCoA β-Ketothiolase AcetylCoA Acetyl-CoA AcetylCoA_PropionylCoA->AcetylCoA PropionylCoA Propionyl-CoA AcetylCoA_PropionylCoA->PropionylCoA TCACycle_3O TCA Cycle AcetylCoA->TCACycle_3O MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase SuccinylCoA->TCACycle_3O

Figure 2. Metabolic pathway of this compound.

Quantitative Comparison of Metabolic Parameters

While direct comparative studies measuring the oxidation rates of this compound and acetoacetate under identical conditions are limited, data from various sources allow for a semi-quantitative comparison.

ParameterThis compoundAcetoacetateReferences
Primary Metabolic Role Energy source and anaplerotic substratePrimary energy source[1][2]
Tissue Utilization Brain, heart, muscleBrain, heart, muscle, kidney[3][4][5]
Anaplerotic Index Positive (replenishes TCA intermediates)Zero (no net contribution to TCA intermediates)[1]
ATP Yield (Theoretical) Potentially higher due to anaplerosis supporting sustained TCA cycle functionHigh, but can be limited by TCA intermediate availability[6]

Key Enzymes in Catabolism: A Kinetic Overview

The efficiency of ketone body utilization is dictated by the kinetics of the enzymes involved in their breakdown.

EnzymeSubstrateKm (approximate)Vmax (relative)NotesReferences
Succinyl-CoA:3-ketoacid-CoA transferase (SCOT) Acetoacetate20-100 µMHighRate-limiting step in ketolysis.[7][8]
This compoundData not availableLikely activeSCOT is known to have broad substrate specificity.[9]
β-Ketothiolase (mitochondrial) Acetoacetyl-CoA2-10 µMHighReversible reaction.[10][11]
3-Oxopentanoyl-CoAData not availableLikely activeThiolases act on a range of β-ketoacyl-CoAs.[10]
Propionyl-CoA Carboxylase Propionyl-CoA20-80 µMModerateBiotin-dependent enzyme.[12][13]
Methylmalonyl-CoA Mutase Methylmalonyl-CoA4-15 µMModerateVitamin B12-dependent enzyme.[14][15]

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments used to assess the metabolic fate of ketone bodies.

Experimental Workflow: 13C Metabolic Flux Analysis

This workflow outlines the steps for tracing the metabolic fate of 13C-labeled ketone bodies.

cluster_workflow 13C Metabolic Flux Analysis Workflow CellCulture Cell Culture or In Vivo Model IsotopeLabeling Incubation with 13C-labeled Ketone Body CellCulture->IsotopeLabeling MetaboliteExtraction Metabolite Extraction IsotopeLabeling->MetaboliteExtraction MSAnalysis LC-MS/MS or GC-MS Analysis MetaboliteExtraction->MSAnalysis DataAnalysis Isotopologue Distribution Analysis MSAnalysis->DataAnalysis FluxCalculation Metabolic Flux Calculation DataAnalysis->FluxCalculation

Figure 3. Workflow for 13C metabolic flux analysis.

Protocol: 13C Metabolic Flux Analysis of Ketone Body Metabolism

Objective: To quantify the contribution of this compound or acetoacetate to TCA cycle intermediates and other metabolic pathways.

Materials:

  • Cell culture medium (e.g., DMEM)

  • 13C-labeled this compound or 13C-labeled acetoacetate

  • Cultured cells (e.g., primary neurons, cardiomyocytes, or relevant cell line)

  • Methanol, Chloroform, Water (for extraction)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or Gas chromatography-mass spectrometry (GC-MS) system

  • Metabolic flux analysis software (e.g., INCA, Metran)

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow.

  • Isotope Labeling: Replace the culture medium with a medium containing a known concentration of the 13C-labeled ketone body (e.g., [U-13C5]this compound or [U-13C4]acetoacetate). Incubate for a time course to approach isotopic steady state.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells rapidly with ice-cold saline.

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Perform a phase separation by adding chloroform and water. The polar metabolites will be in the aqueous phase.

  • Mass Spectrometry Analysis:

    • Analyze the aqueous phase using LC-MS/MS or GC-MS to determine the mass isotopologue distribution of TCA cycle intermediates and related amino acids (e.g., glutamate, aspartate).

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for the natural abundance of 13C.

    • Use metabolic flux analysis software to fit the isotopologue distribution data to a metabolic network model.

    • Calculate the relative and absolute fluxes through the relevant pathways, including the entry of acetyl-CoA and propionyl-CoA into the TCA cycle.[16][17]

Experimental Workflow: High-Resolution Respirometry

This workflow details the measurement of oxygen consumption rates to assess mitochondrial oxidation of ketone bodies.

cluster_respirometry_workflow High-Resolution Respirometry Workflow TissuePrep Tissue/Cell Permeabilization RespirometerSetup Respirometer Chamber Setup TissuePrep->RespirometerSetup SubstrateTitration Substrate Titration (Ketone Bodies, etc.) RespirometerSetup->SubstrateTitration OCRMeasurement Oxygen Consumption Rate (OCR) Measurement SubstrateTitration->OCRMeasurement DataNormalization Data Normalization (e.g., to protein content) OCRMeasurement->DataNormalization

Figure 4. Workflow for high-resolution respirometry.

Protocol: High-Resolution Respirometry for Ketone Body Oxidation

Objective: To measure the capacity of mitochondria to oxidize this compound or acetoacetate.

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Mitochondrial respiration medium (e.g., MiR05)

  • Permeabilized cells or isolated mitochondria

  • Substrates: this compound, acetoacetate, malate, ADP

  • Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)

Procedure:

  • Sample Preparation: Prepare permeabilized cells or isolated mitochondria from the tissue of interest.

  • Respirometer Setup: Calibrate the oxygen sensors of the respirometer and add the respiration medium to the chambers.

  • Baseline Respiration: Add the permeabilized cells or mitochondria to the chambers and record the baseline oxygen consumption rate (ROUTINE respiration).

  • Substrate Titration Protocol (Example for Acetoacetate):

    • Add malate to provide a source of oxaloacetate for the TCA cycle.

    • Add acetoacetate as the primary substrate.

    • Add ADP to stimulate oxidative phosphorylation (OXPHOS) capacity.

    • Add rotenone to inhibit Complex I and isolate the contribution of succinate-linked respiration (if succinate is also added).

    • Add antimycin A to inhibit Complex III and determine residual oxygen consumption.

  • Substrate Titration Protocol (Example for this compound):

    • Follow a similar protocol as for acetoacetate, but titrate with this compound. The presence of malate is also crucial here.

  • Data Analysis:

    • Calculate the oxygen consumption rates for each respiratory state.

    • Normalize the rates to the amount of tissue or protein used.

    • Compare the maximal ADP-stimulated respiration with this compound versus acetoacetate.[18][19]

Conclusion

The metabolic fates of this compound and acetoacetate diverge significantly, with important implications for their physiological roles. While acetoacetate serves as a straightforward fuel source, this compound offers the additional benefit of anaplerosis, which may be crucial for sustaining TCA cycle function under conditions of metabolic stress. The experimental protocols provided herein offer a framework for researchers to further investigate and quantify these differences, paving the way for the development of novel therapeutic strategies targeting ketone body metabolism. Future research should focus on direct comparative studies to provide more definitive quantitative data on the relative efficiencies and metabolic advantages of these two important ketone bodies.

References

Potential for 3-Oxopentanoate Cross-Reactivity in Commercial Ketone Body Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of ketone bodies is crucial for metabolic studies. However, the potential for cross-reactivity of endogenous or exogenous structurally similar molecules, such as 3-Oxopentanoate, in widely used commercial ketone body assays presents a significant analytical challenge. This guide provides a comparative overview of common assay methodologies, focusing on the potential for interference by this compound and presenting available data to inform assay selection and data interpretation.

The majority of commercially available ketone body assays rely on the enzymatic activity of 3-hydroxybutyrate dehydrogenase (3-HBDH). These assays are designed to specifically measure the two primary ketone bodies, β-hydroxybutyrate (β-HB) and acetoacetate (AcAc). The underlying principle involves the 3-HBDH-catalyzed oxidation of β-HB to AcAc, which is coupled to the reduction of NAD+ to NADH. The resulting change in NADH concentration is then measured colorimetrically or fluorometrically. While highly specific for their target analytes, the potential for cross-reactivity with other structurally related molecules is a critical consideration for data accuracy.

The Question of this compound Interference

This compound, also known as 3-ketopentanoate or β-ketopentanoate, is a five-carbon ketone body that can be formed from the metabolism of odd-chain fatty acids. Its structural similarity to acetoacetate, the natural substrate for the reverse reaction of 3-HBDH, raises the possibility of it acting as a substrate and causing interference in enzymatic ketone body assays.

Emerging research confirms that 3-hydroxybutyrate dehydrogenase can indeed recognize and metabolize C5 ketone bodies. Studies have shown that 3-oxovalerate (this compound) can act as an alternative substrate for (R)-3-hydroxybutyrate dehydrogenase, although it is turned over at a slower rate than the enzyme's native substrate, acetoacetate. Furthermore, the metabolic pathways of C4 and C5 ketone bodies are linked, with mitochondrial 3-hydroxybutyrate dehydrogenase facilitating their interconversion. This enzymatic promiscuity is the basis for the potential cross-reactivity in commercial assays.

Comparison of Ketone Body Assay Methodologies

The two primary methods for quantifying ketone bodies are enzymatic assays and gas chromatography-mass spectrometry (GC-MS). Each has distinct advantages and disadvantages regarding specificity, throughput, and accessibility.

FeatureEnzymatic Assays (e.g., Colorimetric, Fluorometric)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Relies on the specific activity of 3-hydroxybutyrate dehydrogenase (3-HBDH) to measure β-HB and/or AcAc.Separates volatile compounds based on their chemical properties, followed by detection and quantification based on mass-to-charge ratio.
Specificity High for β-HB and AcAc. However, potential for cross-reactivity with structurally similar molecules like this compound exists. The extent of cross-reactivity is often not reported by manufacturers.Considered the gold standard for specificity. Can distinguish between different ketone bodies and other metabolites based on their unique mass spectra and retention times, minimizing the risk of cross-reactivity.
Throughput High-throughput, suitable for analyzing a large number of samples in a 96-well plate format.Lower throughput due to longer sample preparation and run times.
Equipment Requires a standard microplate reader.Requires specialized and more expensive GC-MS instrumentation.
Sample Prep Generally simple, often involving minimal sample dilution.More complex, may require derivatization to increase the volatility of the analytes.
Known Interferences 3-hydroxyisobutyrate has been reported to interfere in some GC-MS methods by co-eluting with β-HB derivatives, and theoretically, other structurally similar compounds could interfere in enzymatic assays.Minimal, as compounds are separated chromatographically and identified by their unique mass fragmentation patterns.

Experimental Protocols

Enzymatic Assay for β-Hydroxybutyrate (General Protocol)

This protocol is a generalized representation of commercially available colorimetric and fluorometric assays.

1. Reagent Preparation:

  • Prepare a standard curve of β-hydroxybutyrate.
  • Reconstitute the enzyme mix (containing 3-HBDH), NAD+, and the detection reagent (colorimetric or fluorometric probe) in the provided assay buffer.

2. Sample Preparation:

  • Collect biological samples (e.g., serum, plasma, urine, cell lysates).
  • Deproteinize samples if necessary, following the kit manufacturer's instructions.
  • Dilute samples to fall within the linear range of the assay.

3. Assay Procedure:

  • Add a small volume of the prepared standards and samples to individual wells of a 96-well plate.
  • Add the master reaction mix to each well to initiate the enzymatic reaction.
  • Incubate the plate at room temperature for a specified time (typically 15-30 minutes), protected from light.

4. Detection:

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the wavelength specified in the kit protocol.

5. Data Analysis:

  • Subtract the blank reading from all standard and sample readings.
  • Plot the standard curve and determine the concentration of β-hydroxybutyrate in the samples from the curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Ketone Bodies

This protocol outlines a general workflow for the analysis of ketone bodies by GC-MS.

1. Sample Preparation:

  • To a known volume of the biological sample, add an internal standard (e.g., a deuterated analog of the ketone bodies).
  • Perform a protein precipitation step, typically with a cold organic solvent like acetonitrile.
  • Centrifuge to pellet the precipitated proteins and collect the supernatant.
  • Evaporate the supernatant to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a derivatizing agent (e.g., a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to increase the volatility of the ketone bodies.
  • Incubate at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete derivatization.

3. GC-MS Analysis:

  • Inject a small volume of the derivatized sample into the GC-MS system.
  • The sample is vaporized and separated on a capillary column with a specific temperature program.
  • The separated compounds are then ionized and fragmented in the mass spectrometer.
  • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify specific fragment ions characteristic of the derivatized ketone bodies and the internal standard.

4. Data Analysis:

  • Identify the peaks corresponding to the ketone bodies and the internal standard based on their retention times and specific mass-to-charge ratios.
  • Quantify the ketone bodies by comparing the peak area of the analyte to that of the internal standard.

Visualizing the Metabolic Context and Assay Principle

To better understand the relationship between the measured analytes and the potential interferent, the following diagrams illustrate the ketone body metabolism pathway and the principle of the enzymatic assay.

Ketone_Body_Metabolism Fatty_Acids Fatty Acids Acetyl_CoA Acetyl-CoA Fatty_Acids->Acetyl_CoA β-oxidation Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Beta_Hydroxybutyrate β-Hydroxybutyrate Acetoacetate->Beta_Hydroxybutyrate 3-HBDH Acetone Acetone Acetoacetate->Acetone spontaneous Propionyl_CoA Propionyl-CoA (from odd-chain fatty acids) Oxopentanoyl_CoA 3-Oxopentanoyl-CoA Propionyl_CoA->Oxopentanoyl_CoA Oxopentanoate This compound Oxopentanoyl_CoA->Oxopentanoate Enzymatic_Assay_Principle cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_interference Potential Interference Beta_HB β-Hydroxybutyrate AcAc Acetoacetate Beta_HB->AcAc 3-HBDH NAD NAD+ NADH NADH NAD->NADH NADH_detect NADH Probe_unreacted Probe (colorless/non-fluorescent) Probe_reacted Probe (colored/fluorescent) Probe_unreacted->Probe_reacted NAD_detect NAD+ NADH_detect->NAD_detect Oxopentanoate This compound Hydroxyvalerate 3-Hydroxypentanoate Oxopentanoate->Hydroxyvalerate 3-HBDH (reverse reaction) NAD_interfere NAD+ NADH_interfere NADH NADH_interfere->NAD_interfere

evaluating the specificity of enzymes for 3-Oxopentanoate as a substrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic landscape for the 5-carbon ketone body, 3-oxopentanoate, is crucial for leveraging its unique anaplerotic properties in therapeutic and biotechnological applications. This guide provides a comparative analysis of key enzymes that may process this compound, supported by available data and detailed experimental protocols.

This compound, a product of odd-chain fatty acid metabolism, serves as an alternative energy source for extrahepatic tissues and can replenish tricarboxylic acid (TCA) cycle intermediates, a process known as anaplerosis.[1] The specificity of enzymes for this substrate over the more common 4-carbon ketone body, acetoacetate, is a critical factor in its metabolic fate and potential therapeutic efficacy. This guide focuses on three primary enzyme classes: Succinyl-CoA:3-ketoacid CoA transferase (SCOT), 3-ketoacyl-CoA thiolase (KAT), and Acetoacetyl-CoA synthetase (AACS).

Comparative Enzyme Analysis

The primary candidate for the physiological utilization of this compound is Succinyl-CoA:3-ketoacid CoA transferase (SCOT). While specific kinetic data for this compound is not extensively reported in publicly available literature, its role as a substrate is acknowledged. In contrast, 3-ketoacyl-CoA thiolases are generally involved in the beta-oxidation of fatty acids and show broad specificity, and Acetoacetyl-CoA synthetase is primarily geared towards the anabolic use of acetoacetate.

Enzyme ClassEC NumberPrimary Substrate(s)Role in this compound MetabolismKey Kinetic Parameters
Succinyl-CoA:3-ketoacid CoA transferase (SCOT) 2.8.3.5Acetoacetate, Succinyl-CoAAcknowledged Substrate. Catalyzes the transfer of CoA from succinyl-CoA to this compound, forming β-ketopentanoyl-CoA. This is the first and rate-limiting step in its utilization by extrahepatic tissues.[2][3][4] The reaction is noted to be slower than with acetoacetate.[5]For Acetoacetate (Sheep Kidney): Km = 6.7 x 10⁻⁵ M.[6] For this compound: Specific Km and kcat values are not readily available in published literature.
3-ketoacyl-CoA thiolase (KAT) 2.3.1.16Various 3-ketoacyl-CoAsPotential Substrate (Reverse Reaction). May catalyze the thiolytic cleavage of β-ketopentanoyl-CoA into propionyl-CoA and acetyl-CoA. However, the equilibrium of this reaction generally favors cleavage over condensation.[1][7][8] Known for its broad substrate specificity.[7]Not available for β-ketopentanoyl-CoA. Kinetic properties are known to prevent the net formation of β-ketopentanoyl-CoA from propionyl-CoA and acetyl-CoA.[8]
Acetoacetyl-CoA synthetase (AACS) 6.2.1.16Acetoacetate, ATP, CoAUnlikely Substrate. A cytosolic enzyme primarily involved in the anabolic conversion of acetoacetate to acetoacetyl-CoA for lipogenesis.[9] There is no current evidence to suggest it utilizes this compound.For Acetoacetate (Human): Km = 37.6 µM, indicating high affinity for the C4 ketone body.[10]

Metabolic Context and Signaling Pathways

The utilization of this compound is intrinsically linked to the metabolism of odd-chain fatty acids and the anaplerotic replenishment of the TCA cycle.[1][5] In peripheral tissues, the β-ketopentanoyl-CoA formed by SCOT is subsequently cleaved by thiolase into acetyl-CoA and propionyl-CoA. Acetyl-CoA enters the TCA cycle for energy production, while propionyl-CoA is converted to succinyl-CoA, an anaplerotic substrate.[1]

Metabolic_Pathway cluster_blood Bloodstream cluster_mito Mitochondrion (Peripheral Tissue) 3_Oxopentanoate This compound 3_Oxopentanoate_mito This compound 3_Oxopentanoate->3_Oxopentanoate_mito Transport SCOT SCOT (EC 2.8.3.5) 3_Oxopentanoate_mito->SCOT Succinate_out Succinate SCOT->Succinate_out B_ketopentanoyl_CoA β-Ketopentanoyl-CoA SCOT->B_ketopentanoyl_CoA Succinyl_CoA_in Succinyl-CoA Succinyl_CoA_in->SCOT Thiolase Thiolase (EC 2.3.1.16) B_ketopentanoyl_CoA->Thiolase Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Anaplerosis Anaplerosis (Succinyl-CoA) Propionyl_CoA->Anaplerosis TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial utilization of this compound.

Experimental Protocols

Accurate evaluation of enzyme specificity requires robust and standardized experimental protocols. Below are methodologies for assaying the activity of SCOT and thiolase.

Succinyl-CoA:3-ketoacid CoA transferase (SCOT) Activity Assay

This spectrophotometric assay measures the formation of the enolate ion of the 3-oxoacyl-CoA product in the presence of Mg²⁺.

Principle: The transfer of CoA from succinyl-CoA to a 3-oxo acid (acetoacetate or this compound) is catalyzed by SCOT. The resulting 3-oxoacyl-CoA forms a magnesium-enolate complex, which can be monitored by the increase in absorbance at approximately 310 nm.[11]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 9.1

  • Magnesium Chloride (MgCl₂): 15 mM

  • Succinyl-CoA: 300 µM

  • 3-oxo acid substrate (Acetoacetate or this compound): 67 mM

  • Purified SCOT enzyme

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, MgCl₂, and the 3-oxo acid substrate in a quartz cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a known amount of purified SCOT enzyme.

  • Immediately begin monitoring the increase in absorbance at 310 nm for 5 minutes using a spectrophotometer.

  • Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the extinction coefficient for the Mg²⁺-enolate complex of the product (e.g., 7.8 x 10³ M⁻¹cm⁻¹ for acetoacetyl-CoA).[11]

  • To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the 3-oxo acid substrate.

SCOT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Tris-HCl Buffer (pH 9.1) - MgCl2 - Succinyl-CoA - 3-Oxo Acid Substrate Mix Combine Buffer, MgCl2, and 3-Oxo Acid in Cuvette Reagents->Mix Enzyme Purify SCOT Enzyme Initiate Add SCOT Enzyme to Initiate Reaction Enzyme->Initiate Equilibrate Equilibrate to Temperature Mix->Equilibrate Equilibrate->Initiate Measure Monitor Absorbance at 310 nm for 5 min Initiate->Measure Calculate_V0 Calculate Initial Velocity (v₀) from Absorbance Slope Measure->Calculate_V0 Vary_Substrate Repeat Assay with Varying [3-Oxo Acid] Calculate_V0->Vary_Substrate Plot Generate Michaelis-Menten Plot (v₀ vs. [S]) Vary_Substrate->Plot Determine_Kinetics Determine Km and Vmax Plot->Determine_Kinetics

Caption: Experimental workflow for the SCOT activity assay.
3-ketoacyl-CoA thiolase (KAT) Activity Assay (Condensation Reaction)

This assay measures the condensation of two acyl-CoA molecules, where the release of free Coenzyme A is detected using DTNB (Ellman's reagent).

Principle: In the reverse (condensation) reaction, thiolase catalyzes the formation of a 3-ketoacyl-CoA from two smaller acyl-CoA molecules (e.g., propionyl-CoA and acetyl-CoA), releasing one molecule of Coenzyme A (CoA-SH). The free sulfhydryl group of CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored compound that absorbs strongly at 412 nm.[12]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Potassium Chloride (KCl): 40 mM

  • Acetyl-CoA: 1 mg/mL

  • Propionyl-CoA (or other acyl-CoA): 1 mg/mL

  • Purified KAT enzyme

  • DTNB solution: 10 mM in a suitable buffer

Procedure:

  • In a microplate well or cuvette, prepare a reaction mixture containing Assay Buffer, KCl, Acetyl-CoA, and Propionyl-CoA.

  • Add the purified KAT enzyme to start the reaction.

  • Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).[12]

  • Stop the reaction and develop the color by adding an equal volume of the DTNB solution.

  • Measure the absorbance at 412 nm.

  • A standard curve using known concentrations of CoA-SH should be prepared to quantify the amount of CoA released.

  • Enzyme activity can be expressed as the amount of CoA released per unit time per amount of enzyme.

Conclusion

The available evidence strongly suggests that Succinyl-CoA:3-ketoacid CoA transferase (SCOT) is the primary enzyme responsible for initiating the catabolism of this compound in peripheral tissues. While 3-ketoacyl-CoA thiolase is essential for the subsequent step, its broad specificity and the unfavorable thermodynamics of the condensation reaction make it less likely to be a primary determinant of substrate selection. Acetoacetyl-CoA synthetase appears to be specific for acetoacetate and is unlikely to play a significant role in this compound metabolism.

For drug development and metabolic engineering, targeting or engineering SCOT enzymes could be a promising strategy to modulate the utilization of 5-carbon ketone bodies. Further research is critically needed to obtain detailed kinetic parameters (Km, kcat) for various SCOT isozymes with this compound to build accurate metabolic models and guide therapeutic design. The experimental protocols outlined in this guide provide a framework for obtaining this vital data.

References

A Comparative Guide to Inter-Laboratory Performance of 3-Oxopentanoate Measurement Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methods for the quantification of 3-Oxopentanoate, a critical biomarker in various metabolic studies. In the absence of a formal, publicly available inter-laboratory comparison program for this compound, this document presents a synthesized comparison based on established analytical techniques and the principles of proficiency testing. The objective is to guide laboratories in selecting and validating appropriate methods to ensure accurate, reliable, and comparable data.

Inter-laboratory comparisons, or proficiency tests, are essential for external quality assessment, helping to validate analytical methods and identify systematic errors in measurement procedures across different laboratories.[1]

Comparative Evaluation of Analytical Methods

The primary methods for the quantification of this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] Both techniques offer high sensitivity and specificity, crucial for accurate measurement in complex biological samples.

Data Presentation: Hypothetical Inter-Laboratory Comparison Results

The following table summarizes hypothetical performance data from a simulated inter-laboratory comparison involving five laboratories. These values are derived from performance characteristics reported in published validation studies. The consensus values are the mean of the participants' results.

LaboratoryMethodSample A Mean (µg/mL)Sample A Std. Dev.Sample B Mean (µg/mL)Sample B Std. Dev.Z-Score (Sample A)Z-Score (Sample B)
Lab 1LC-MS/MS4.850.218.950.45-0.5-0.8
Lab 2GC-MS5.200.3510.100.601.21.5
Lab 3LC-MS/MS4.950.259.200.500.0-0.2
Lab 4GC-MS4.700.308.500.55-1.2-1.8
Lab 5LC-MS/MS5.100.289.800.480.60.9
Consensus 4.96 0.28 9.31 0.52
  • Z-Score Interpretation:

    • |Z| ≤ 2.0: Satisfactory performance.[1]

    • 2.0 < |Z| < 3.0: Questionable performance (warning signal).[1]

    • |Z| ≥ 3.0: Unsatisfactory performance (action signal).[1]

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on validated methods reported in the literature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly versatile and suitable for a wide range of compounds, including those that are non-volatile or thermally unstable.[2]

Sample Preparation (Human Plasma)

  • Aliquoting: Transfer 100 µL of plasma sample into a clean microcentrifuge tube.[1]

  • Internal Standard: Add a stable isotope-labeled internal standard of this compound to each sample to correct for matrix effects and extraction variability.[1]

  • Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) to the sample.

  • Vortexing: Vigorously vortex the mixture for 1 minute.[1]

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[1]

LC-MS/MS Conditions

  • Column: A C18 reversed-phase column is typically used.[4]

  • Mobile Phase: A gradient of aqueous buffer (e.g., 5 mM ammonium acetate in water) and an organic solvent (e.g., methanol).[4]

  • Flow Rate: A typical flow rate is around 400 µL/min.[4]

  • Ionization Mode: Negative electrospray ionization (ESI) mode generally provides a robust signal for this compound.[5]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is ideal for analyzing volatile and thermally stable compounds.[2] For non-volatile compounds like this compound, derivatization is required to increase volatility.

Sample Preparation and Derivatization

  • Extraction: Extract this compound from the biological matrix using a suitable organic solvent.

  • Derivatization: Convert the extracted this compound into a more volatile derivative. A common approach is silylation.

  • Injection: Inject the derivatized sample into the GC-MS system.

GC-MS Conditions

  • GC Column: A capillary column suitable for fatty acid analysis is often employed.[3]

  • Carrier Gas: Helium is typically used as the carrier gas.[6]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.[6]

  • Ionization Mode: Electron Impact (EI) ionization is common.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode for identification and quantification.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS GC_MS GC-MS Analysis (with Derivatization) Supernatant->GC_MS Quantification Quantification LC_MS->Quantification GC_MS->Quantification Review Data Review & Reporting Quantification->Review

Caption: General experimental workflow for this compound analysis.

Simplified Metabolic Pathway of this compound

G Heptanoate Heptanoate (C7 Fatty Acid) Beta_Oxidation Beta-Oxidation Heptanoate->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Three_Oxopentanoate This compound Propionyl_CoA->Three_Oxopentanoate TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Three_Oxopentanoate->TCA_Cycle Ketogenesis Ketogenesis Three_Oxopentanoate->Ketogenesis

Caption: Simplified metabolic fate of heptanoate leading to this compound.

References

validation of 3-Oxopentanoate as a biomarker for specific metabolic disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of 3-Oxopentanoate as a potential biomarker for Propionic Acidemia (PA), a rare and serious inborn error of metabolism. Its performance is evaluated against established biomarkers, supported by available experimental data and detailed methodologies to assist in research and clinical trial settings.

Executive Summary

Propionic Acidemia is an autosomal recessive disorder caused by the deficiency of the enzyme propionyl-CoA carboxylase (PCC).[1] This enzymatic block leads to the accumulation of propionyl-CoA and its subsequent conversion into various neurotoxic metabolites. Accurate and reliable biomarkers are critical for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.

While metabolites such as methylcitric acid, 3-hydroxypropionic acid, and propionylcarnitine (C3) are well-established biomarkers for PA, recent metabolomic studies have highlighted the potential of this compound (also known as 3-oxovaleric acid) as a specific indicator of this disorder. Evidence suggests that this compound is selectively elevated in the urine of individuals with PA, offering a potentially valuable addition to the existing panel of diagnostic and monitoring tools.[2] This guide will delve into the quantitative comparison of these biomarkers, outline the experimental protocols for their detection, and provide visual representations of the underlying metabolic pathways and analytical workflows.

Biomarker Performance Comparison

The clinical utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease severity. The following tables summarize the available quantitative data for this compound and established biomarkers for Propionic Acidemia.

BiomarkerSample TypePatient PopulationConcentration in PA PatientsConcentration in Healthy ControlsKey Findings & Limitations
This compound UrinePropionic AcidemiaSelectively increased[2]Not typically detected or at very low levelsPromising specificity for PA. Limited quantitative data is a significant gap. Further validation in larger cohorts is required.
Methylcitric Acid UrinePropionic Acidemia8.3 - 591 mmol/mol creatinine[3]0.4 - 3.4 mmol/mol creatinine[3]Consistently and significantly elevated in PA, making it a reliable primary diagnostic and monitoring marker.[3]
3-Hydroxypropionic Acid UrinePropionic AcidemiaSignificantly elevated[4]Not typically detected or at very low levelsWhile typically elevated, levels can sometimes be normal in PA patients, potentially leading to missed diagnoses if used in isolation.[3]
Propionylcarnitine (C3) Dried Blood Spot / PlasmaPropionic AcidemiaSignificantly elevated (e.g., 20 µmol/L)[4]Low levels (e.g., 0.50-2.0 µmol/L)[4]Primary marker for newborn screening, but can be elevated in other conditions, leading to false positives.[5]

Metabolic Pathway and Biomarker Formation

In Propionic Acidemia, the deficiency of propionyl-CoA carboxylase (PCC) leads to the accumulation of propionyl-CoA. The body attempts to detoxify this excess through alternative metabolic pathways, leading to the formation of the biomarkers discussed.

Propionic_Acidemia_Pathway cluster_precursors Precursors cluster_alternative_pathways Alternative Pathways (Elevated in PA) Isoleucine Isoleucine PropionylCoA Propionyl-CoA Isoleucine->PropionylCoA Valine Valine Valine->PropionylCoA Methionine Methionine Methionine->PropionylCoA Threonine Threonine Threonine->PropionylCoA OddChainFattyAcids Odd-Chain Fatty Acids OddChainFattyAcids->PropionylCoA PCC Propionyl-CoA Carboxylase (PCC) (Deficient in PA) PropionylCoA->PCC Normal Pathway ThreeOxopentanoate This compound PropionylCoA->ThreeOxopentanoate Condensation MethylcitricAcid Methylcitric Acid PropionylCoA->MethylcitricAcid + Oxaloacetate ThreeHydroxypropionicAcid 3-Hydroxypropionic Acid PropionylCoA->ThreeHydroxypropionicAcid Reduction Propionylcarnitine Propionylcarnitine (C3) PropionylCoA->Propionylcarnitine + Carnitine MethylmalonylCoA Methylmalonyl-CoA PCC->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA KrebsCycle Krebs Cycle SuccinylCoA->KrebsCycle

Metabolic pathway alterations in Propionic Acidemia.

Experimental Protocols

Accurate quantification of these biomarkers is essential for their clinical and research application. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of urinary organic acids, while tandem mass spectrometry (MS/MS) is used for acylcarnitine profiling from dried blood spots or plasma.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure for the detection of organic acids, including this compound, in urine.

1. Sample Preparation and Extraction:

  • Internal Standard Addition: To a 1-2 mL urine sample (volume adjusted based on creatinine concentration), add a known amount of an internal standard (e.g., tropic acid or a stable isotope-labeled version of the analyte of interest).[6]

  • Acidification: Acidify the urine sample to a pH of less than 2 using hydrochloric acid.[4]

  • Extraction: Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate. The extraction is typically repeated two to three times to ensure complete recovery of the organic acids.[4]

  • Drying: The combined organic extracts are dried over anhydrous sodium sulfate and then evaporated to dryness under a stream of nitrogen.[4]

2. Derivatization:

  • To make the organic acids volatile for GC analysis, they must be derivatized. A common method is silylation.

  • Oximation (for keto-acids): To stabilize the keto group of this compound, an oximation step is recommended. This can be achieved by reacting the dried extract with a solution of methoxyamine hydrochloride in pyridine and incubating at 60°C.[7]

  • Silylation: Following oximation, a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is added. The mixture is then heated to approximately 70-90°C to form trimethylsilyl (TMS) derivatives.[7]

3. GC-MS Analysis:

  • Injection: A small volume (typically 1-2 µL) of the derivatized sample is injected into the GC-MS system.

  • Gas Chromatography: The separation of the derivatized organic acids is typically performed on a capillary column (e.g., a 30m DB-5ms or equivalent). A temperature gradient is used to elute the compounds, for example, starting at 70°C and ramping up to 300°C.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific biomarkers like this compound.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis UrineSample Urine Sample Acidification Acidification UrineSample->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Drying Evaporation to Dryness Extraction->Drying Oximation Oximation (for keto-acids) Drying->Oximation Silylation Silylation (BSTFA) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS DataProcessing Data Processing and Quantification GCMS->DataProcessing

Workflow for urinary organic acid analysis by GC-MS.

Conclusion

This compound shows promise as a specific biomarker for Propionic Acidemia, with reports indicating its selective elevation in affected individuals.[2] However, to establish its clinical utility for diagnosis and as a surrogate endpoint in clinical trials, further validation is necessary. This includes:

  • Quantitative Studies: Larger cohort studies are needed to establish reference ranges for this compound in both healthy and PA populations and to determine its sensitivity and specificity compared to established biomarkers.

  • Correlation with Disease Severity: Research is required to understand if the levels of this compound correlate with the clinical severity of PA and respond to therapeutic interventions.

For researchers and drug development professionals, the inclusion of this compound in metabolomic profiling of PA patients could provide valuable insights into the pathophysiology of the disease and serve as a sensitive marker for evaluating novel treatments. The detailed methodologies provided in this guide offer a starting point for the incorporation of this compound analysis into research protocols.

References

comparative efficacy of 3-Oxopentanoate esters in research applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired outcomes with efficiency and purity. Among the versatile intermediates available, 3-oxopentanoate esters, particularly the methyl, ethyl, and tert-butyl variants, serve as crucial precursors for a wide range of molecules. This guide provides an objective comparison of the efficacy of these three common this compound esters in research applications, supported by available experimental data and detailed methodologies.

Physicochemical Properties: A Head-to-Head Comparison

The choice of ester can significantly influence reaction kinetics, product yields, and purification strategies. The physical properties of methyl, ethyl, and tert-butyl this compound are summarized below, offering a preliminary basis for selection based on the requirements of a specific synthetic route.

PropertyMethyl this compoundEthyl this compoundtert-Butyl this compound
Molecular Formula C₆H₁₀O₃C₇H₁₂O₃C₉H₁₆O₃
Molecular Weight 130.14 g/mol 144.17 g/mol 172.22 g/mol [1]
Boiling Point 73-74 °C at 5 mmHg193 °C at 760 mmHgNot readily available
Density ~1.04 g/cm³~1.0 g/cm³Not readily available
Purity (typical) ≥98.0% (GC)≥95%Not readily available
CAS Number 30414-53-04949-44-433400-61-2

Comparative Efficacy in Pharmaceutical Synthesis: The Case of Etodolac

A practical application that highlights the utility of this compound esters is the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID). While direct comparative studies are scarce, patent literature provides insights into the use of methyl this compound in this process. The data suggests that the choice of ester can impact reaction yields and conditions.

IntermediateReactantCatalyst/SolventReaction TimeYield of Ester Intermediate
Methyl this compound7-ethyltryptopholTrimethylhalosilane/MethanolNot specified99.7% - 100.1%
Methyl this compound7-ethyltryptopholConcentrated H₂SO₄/Toluene-MethanolNot specified82.7%

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound esters.

General Protocol for β-Keto Ester Synthesis via Acetoacetylation

This method provides a general route to various β-keto esters and is adaptable for comparing the efficacy of different alcohols (methanol, ethanol, tert-butanol) to produce the corresponding this compound esters. This reaction proceeds in quantitative yields.

Materials:

  • 2,2,6-trimethyl-4H-1,3-dioxin-4-one

  • Alcohol (Methanol, Ethanol, or tert-Butanol)

  • Sodium Acetate

  • Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve 2,2,6-trimethyl-4H-1,3-dioxin-4-one in tetrahydrofuran.

  • Add the corresponding alcohol (methanol, ethanol, or tert-butanol) to the solution.

  • Introduce a catalytic amount of sodium acetate to the reaction mixture.

  • Reflux the mixture. Reaction times may vary depending on the alcohol used (e.g., less hindered alcohols may react faster).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude β-keto ester.

  • Purify the product as necessary, typically by distillation or chromatography.

Synthesis of Etodolac Methyl Ester

This protocol details a high-yield synthesis of an Etodolac intermediate using methyl this compound.

Materials:

  • 7-ethyltryptophol

  • Methyl this compound

  • Trimethylhalosilane (e.g., trimethylchlorosilane)

  • Methanol

Procedure:

  • Mix 7-ethyltryptophol, methyl this compound, trimethylhalosilane, and methanol at 20-25 °C to initiate the cyclization reaction.

  • After the reaction is complete (monitored by a suitable method), cool the reaction solution to 10-15 °C.

  • Filter the cooled solution to isolate the crude Etodolac methyl ester and the mother liquor.

  • The filter cake is then washed with cold methanol, followed by a 5% sodium bicarbonate solution and water.

  • Dry the resulting white solid product to obtain pure Etodolac methyl ester.

Mandatory Visualizations

Synthesis_of_3_Oxopentanoate_Esters Dioxinone 2,2,6-trimethyl-4H-1,3-dioxin-4-one Product This compound Ester (R = Me, Et, t-Bu) Dioxinone->Product Acetoacetylation Alcohol Alcohol (R-OH) (Methanol, Ethanol, tert-Butanol) Alcohol->Product Catalyst Sodium Acetate Catalyst->Product Solvent THF (reflux) Solvent->Product Etodolac_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Tryptophol 7-ethyltryptophol Mix Mix at 20-25°C Tryptophol->Mix M3OP Methyl this compound M3OP->Mix Catalyst Trimethylhalosilane Catalyst->Mix Solvent Methanol Solvent->Mix Cool Cool to 10-15°C Mix->Cool Filter Filter Cool->Filter Wash Wash Filter->Wash MotherLiquor Mother Liquor Filter->MotherLiquor Dry Dry Wash->Dry Ester Etodolac Methyl Ester Dry->Ester

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 3-oxopentanoate and its derivatives, such as methyl this compound and ethyl this compound, must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and maintain regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of these compounds, minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS). Personal Protective Equipment (PPE) is mandatory when handling this compound.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2]

Hazard Summary

The following table summarizes the known hazards associated with this compound derivatives. This information is compiled from various safety data sheets and should be used as a guide for safe handling and disposal.

Hazard TypeDescription
Health Hazards May cause eye, skin, respiratory, and digestive tract irritation.[1][3] May cause central nervous system depression.[1] Inhalation may lead to pulmonary edema.[1]
Flammability Combustible liquid and vapor.[1][4] Keep away from heat, sparks, and open flames.[1][4]
Incompatibilities Strong bases and strong oxidizing agents.[1]
Hazardous Decomposition Produces carbon monoxide and carbon dioxide upon combustion.[1][4]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal service.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

  • Waste Determination: Chemical waste generators must first determine if the discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1] Consultation with state and local hazardous waste regulations is also necessary to ensure complete and accurate classification.[1]

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., absorbent from a spill), in a designated, compatible waste container.[2]

    • The container must be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.[2][5]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

  • Labeling:

    • Clearly label the container with "Hazardous Waste" and the full chemical name (e.g., "Waste this compound").[2]

    • Ensure the label is legible and securely attached to the container.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials, heat, sparks, and other ignition sources.[1][4]

    • The storage area should be accessible only to authorized personnel.[2]

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or dry sand.[2]

    • Collect the absorbed material and any contaminated surfaces into a designated, sealable container for hazardous waste.[2]

    • For larger spills, evacuate the area and follow your institution's emergency procedures. Do not allow the chemical to enter drains or waterways.[2]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.[2]

    • The generally approved disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow A Start: Waste Generation B Wear Full PPE A->B C Is this a spill? B->C D Absorb with Inert Material C->D Yes E Collect Waste in Compatible Container C->E No D->E F Label Container: 'Hazardous Waste' E->F G Store in Secure, Ventilated Area F->G H Arrange for Professional Disposal G->H I End: Disposal Complete H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Handling Guide for 3-Oxopentanoate and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for handling 3-Oxopentanoate and its common esters, such as ethyl this compound and methyl this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available safety data, this compound and its esters are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] These compounds are also considered combustible liquids.[2][3] Therefore, stringent adherence to PPE guidelines is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting EN166 or ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing.[1][4]Protects against splashes and airborne particles that could cause serious eye irritation or injury.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene), inspected before each use. For extended contact, consider double-gloving.[4][5]Prevents skin contact, as these compounds can cause skin irritation.[1][2]
Body Protection A laboratory coat (preferably disposable, fluid-resistant) with long sleeves and a solid front. For larger quantities or increased risk, a chemical-resistant apron is advised.[4][5]Minimizes skin exposure to spills and contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator is necessary.[1][4]These compounds may cause respiratory irritation if inhaled. Proper ventilation is crucial to minimize respiratory exposure.[1][2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for minimizing risk and ensuring experimental reproducibility.

1. Preparation:

  • Designate a specific, well-ventilated work area, preferably a chemical fume hood.[4]

  • Ensure an eyewash station and safety shower are readily accessible.[4]

  • Before handling, put on all required PPE as detailed in Table 1.

  • Assemble all necessary equipment, including glassware, reagents, and a chemical spill kit.

2. Handling:

  • Avoid the formation of dust or mists.[1][6]

  • Avoid breathing vapors or gas.[1][6]

  • Prevent contact with skin and eyes.[1][6]

  • Keep the compound away from open flames, hot surfaces, and sources of ignition.[7]

  • Use spark-proof tools and take precautionary measures against static discharges.[6][7]

  • Wash hands and any exposed skin thoroughly after handling.[1]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6][7]

  • Store locked up.[1]

  • Keep away from heat, sparks, and flame.[7]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused or Excess Chemical: Dispose of as hazardous chemical waste through a licensed disposal company. Do not dispose of down the drain or in general waste.[4]

  • Contaminated Labware (e.g., gloves, wipes): Place in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Empty Containers: Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before disposal.[4]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.

prep Preparation ppe Don PPE prep->ppe handling Chemical Handling (in Fume Hood) ppe->handling spill Spill? handling->spill spill_kit Use Spill Kit spill->spill_kit Yes waste Waste Collection spill->waste No spill_kit->waste decon Decontamination waste->decon doff_ppe Doff PPE decon->doff_ppe disposal Hazardous Waste Disposal doff_ppe->disposal

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxopentanoate
Reactant of Route 2
Reactant of Route 2
3-Oxopentanoate

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